Cerevisterol
Beschreibung
Eigenschaften
IUPAC Name |
17-(5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-1,2,3,4,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,5,6-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46O3/c1-17(2)18(3)7-8-19(4)22-9-10-23-21-15-25(30)28(31)16-20(29)11-14-27(28,6)24(21)12-13-26(22,23)5/h7-8,15,17-20,22-25,29-31H,9-14,16H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXHRTZAVQOQEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC(C4(C3(CCC(C4)O)C)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Cerevisterol in Saccharomyces cerevisiae: A Technical Guide to its Discovery, Biosynthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of cerevisterol, a sterol found in the model organism Saccharomyces cerevisiae. It covers the historical discovery, its position within the well-established ergosterol biosynthesis pathway, and detailed experimental protocols for its isolation and identification. This document is intended to serve as a valuable resource for researchers in mycology, natural product chemistry, and drug development interested in the sterols of S. cerevisiae.
Introduction
This compound (5α-ergosta-7,22-diene-3β,5,6β-triol) is a sterol that was first isolated from the yeast Saccharomyces cerevisiae.[1] While ergosterol is the most abundant sterol in yeast, this compound represents a minor but structurally interesting component.[2] Its discovery dates back to 1928, where it was identified as a constituent of crude yeast sterols remaining after the commercial extraction of ergosterol.[1] this compound has since been found in various other fungi.[1] In vitro studies have shown that this compound possesses bioactive properties, including cytotoxicity against certain mammalian cell lines and inhibition of the eukaryotic DNA polymerase alpha.[1]
Quantitative Data
Quantitative data on this compound is limited, with the most definitive figures coming from its initial discovery. To provide a broader context, this section also includes quantitative data for ergosterol, the major sterol in S. cerevisiae.
Table 1: Historical Yield of this compound from Saccharomyces cerevisiae
| Parameter | Value | Reference |
| Starting Material | 4,500 kg of dry yeast | Honeywell & Bills, 1932[1] |
| Yield of this compound | 10 grams | Honeywell & Bills, 1932[1] |
Table 2: Ergosterol Content in Various Saccharomyces cerevisiae Strains (for context)
| Strain | Ergosterol Content (% of dry weight) | Reference |
| Various Strains (average) | 2-5% | Dulaney, Staply & Simpf, 1954[3] |
| High-producing Strains | 7-10% | Dulaney, Staply & Simpf, 1954[3] |
| Most yeast cultures | ~0.1% | Dulaney, Staply & Simpf, 1954[3] |
Biosynthesis of this compound
This compound is a derivative of the ergosterol biosynthesis pathway, which is a complex and energy-intensive process in Saccharomyces cerevisiae.[2] This pathway can be broadly divided into the mevalonate pathway, the farnesyl pyrophosphate (FPP) pathway, and the late pathway leading to ergosterol and its derivatives. The formation of this compound is believed to occur from ergosterol peroxide, an oxidation product of ergosterol.
Experimental Protocols
The following protocols are based on established methods for the extraction and analysis of sterols from Saccharomyces cerevisiae and can be adapted for the specific isolation and identification of this compound.
Yeast Culture and Harvest
-
Culture: Grow Saccharomyces cerevisiae in a suitable medium, such as YPD (Yeast Extract-Peptone-Dextrose), under aerobic conditions to promote sterol biosynthesis.
-
Harvest: Centrifuge the yeast culture to pellet the cells.
-
Washing: Wash the cell pellet with distilled water to remove any remaining medium.
-
Dry Weight Determination: Dry a small aliquot of the cell pellet to determine the dry weight for later quantification.
Sterol Extraction and Saponification
-
Saponification: Resuspend the yeast cell pellet in an alcoholic solution of potassium hydroxide.
-
Heating: Heat the mixture to saponify the lipids, which involves the hydrolysis of esters.
-
Extraction: After cooling, extract the non-saponifiable lipids, which include the sterols, using an organic solvent such as n-heptane or petroleum ether.
-
Washing: Wash the organic phase with water to remove any remaining alkali.
-
Drying: Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent to obtain the crude sterol extract.
Sterol Identification and Quantification by GC-MS
-
Derivatization: To improve volatility for gas chromatography, derivatize the sterols in the extract to their trimethylsilyl (TMS) ethers.
-
GC-MS Analysis:
-
Column: Use a non-polar capillary column suitable for sterol analysis.
-
Carrier Gas: Helium is typically used as the carrier gas.
-
Temperature Program: Employ a temperature gradient to separate the different sterols.
-
Mass Spectrometry: Operate the mass spectrometer in full scan mode to obtain the mass spectra of the eluting compounds.
-
-
Identification: Identify this compound by comparing its retention time and mass spectrum with that of a known standard.
-
Quantification: Quantify the amount of this compound by integrating the peak area and comparing it to a calibration curve generated with a this compound standard.
Sterol Separation by HPLC
High-performance liquid chromatography (HPLC) can also be used for the separation and purification of this compound.
-
Column: A reverse-phase C18 column is commonly used for sterol separations.
-
Mobile Phase: A mixture of organic solvents, such as methanol, acetonitrile, and water, is typically used as the mobile phase.
-
Detection: Use a UV detector to monitor the elution of sterols. This compound has a UV absorption maximum at approximately 248 nm.[1]
-
Fraction Collection: Collect the fraction corresponding to the retention time of this compound for further analysis or purification.
Conclusion
This compound, while a minor component of the sterol profile of Saccharomyces cerevisiae, holds interest due to its bioactive properties. This guide has provided an in-depth overview of its discovery, biosynthesis, and the experimental methodologies required for its study. The detailed protocols and diagrams serve as a practical resource for researchers aiming to investigate this and other related sterols in yeast. Further research into the factors influencing this compound production and its physiological role in S. cerevisiae could provide valuable insights for both fundamental science and potential applications in drug development.
References
An In-depth Technical Guide on (22E)-Ergosta-7,22-diene-3β,5α,6β-triol
This technical guide provides a comprehensive overview of the sterol compound (22E)-Ergosta-7,22-diene-3β,5α,6β-triol, including its chemical nomenclature, physicochemical properties, a representative experimental protocol for the isolation of similar compounds, and a review of the pro-apoptotic signaling pathways associated with related ergosterol derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development.
Nomenclature
IUPAC Name: (3S,5R,6R,9S,10R,13R,14R,17R)-17-[(E,2R,5S)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,3,4,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,5,6-triol[1].
Synonyms:
-
(22E)-Ergosta-7,22-diene-3,5,6-triol[1]
-
3β,5α,6β-Trihydroxy-7,22-ergostadiene[1]
-
5α-Ergosta-7,22-diene-3β,5,6β-triol[1]
-
Ergosta-7,22-diene-3,5,6-triol, (3β,5α,6β)-[1]
-
CHEMBL491545[1]
Physicochemical Data
The following table summarizes the key quantitative data for (22E)-Ergosta-7,22-diene-3β,5α,6β-triol.
| Property | Value | Source |
| Molecular Formula | C₂₈H₄₆O₃ | PubChem[1][2] |
| Molecular Weight | 430.7 g/mol | PubChem[1][2] |
| Monoisotopic Mass | 430.34469533 Da | PubChem[2] |
Experimental Protocols
Isolation of (22E)-Ergosta-6,22-diene-3β,5α,8α-triol from Lentinus edodes [3][4]
-
Extraction: The dried and powdered fruiting bodies of Lentinus edodes are subjected to extraction with ethanol at room temperature. The resulting ethanolic extract is then concentrated under reduced pressure to yield a crude residue.
-
Fractionation: The crude extract is partitioned between chloroform (CHCl₃) and water. The chloroform-soluble fraction, which contains the sterols, is collected and dried.
-
Column Chromatography: The chloroform extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of chloroform and ethyl acetate (EtOAc), starting from 100% CHCl₃ and gradually increasing the polarity with EtOAc.
-
Further Purification: Fractions containing the target compound, as identified by thin-layer chromatography (TLC) and a positive Liebermann-Burchard test, are combined and further purified by repeated column chromatography on silica gel with a suitable solvent system (e.g., a mixture of n-hexane and ethyl acetate) to yield the pure polyhydroxysterol.
Biological Activity and Signaling Pathways
Ergosterol and its derivatives have been reported to exhibit a range of biological activities, including pro-apoptotic effects in various cancer cell lines. While the specific signaling pathway for (22E)-Ergosta-7,22-diene-3β,5α,6β-triol has not been elucidated, studies on related compounds like ergosterol peroxide provide insights into the potential mechanisms of action.
Pro-Apoptotic Signaling of Ergosterol Derivatives
Ergosterol derivatives have been shown to induce apoptosis through the intrinsic or mitochondrial pathway. This process is characterized by the involvement of the Bcl-2 family of proteins and the activation of caspases. Furthermore, some derivatives have been found to modulate key cell survival signaling pathways such as the PI3K/Akt pathway.
A proposed signaling pathway for the pro-apoptotic activity of ergosterol derivatives is depicted below.
Caption: Proposed pro-apoptotic signaling pathway of ergosterol derivatives.
This diagram illustrates that ergosterol derivatives may inhibit the pro-survival proteins Akt and c-Myc, leading to the activation of the transcription factor Foxo3. Activated Foxo3 can upregulate the pro-apoptotic protein Bax. Concurrently, ergosterol derivatives may downregulate the anti-apoptotic protein Bcl-2. The increased Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization and the release of cytochrome c, which in turn activates caspase-9 and the executioner caspase-3, ultimately leading to apoptosis.
References
Cerevisterol in Fungi: A Technical Guide to its Natural Sources, Biosynthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cerevisterol, a polyhydroxylated steroid, has garnered significant interest within the scientific community due to its diverse biological activities. Initially discovered in the yeast Saccharomyces cerevisiae in the 1930s, it has since been identified in a wide array of fungal species.[1] This technical guide provides a comprehensive overview of the natural fungal sources of this compound, delves into its biosynthetic origins, and presents detailed methodologies for its extraction, quantification, and analysis. The information is tailored for researchers, scientists, and professionals in drug development who are exploring the potential of this fascinating fungal metabolite.
Natural Fungal Sources of this compound
This compound is widely distributed throughout the fungal kingdom, having been identified in both Ascomycota and Basidiomycota phyla. Its presence has been documented in various fungal lifestyles, including saprophytic, parasitic, and endophytic fungi.
Quantitative Data on this compound and Related Sterols in Fungi
Quantitative data for this compound in fungi is still emerging. The earliest report from 1932 documented the isolation of 10 grams of this compound from 4,500 kilograms of dry yeast (Saccharomyces cerevisiae), indicating a yield of approximately 2.22 mg/kg.[1] More recent and comprehensive quantitative analyses across a broader range of fungal species are needed. However, data on the related and more abundant ergosterol and its peroxide derivative can provide an indication of the potential for this compound production, as they are biochemically linked.
| Fungal Species | Compound | Concentration (mg/g dry weight) | Reference |
| Saccharomyces cerevisiae | This compound | ~0.0022 | [1] |
| Pleurotus ostreatus | Ergosterol | 6.42 - 26.09 | |
| Ganoderma lucidum | Ergosterol | 0.93 - 2.43 | [2] |
| Aspergillus niger | Ergosterol | 3.93 - 5.40 | [3] |
| Penicillium chrysogenum | Ergosterol | 3.93 - 5.40 | [3] |
| Cladosporium cladosporioides | Ergosterol | 9.92 | [3] |
| Fusarium spp. | Ergosterol | High esterification rate | |
| Nectria spp. | Ergosterol | High esterification rate | |
| Penicillium spp. | Ergosterol | Low esterification rate | |
| Trichoderma spp. | Ergosterol | Low esterification rate |
Note: The data for ergosterol is presented to indicate the general sterol productivity of these fungi. The concentration of this compound is expected to be significantly lower.
Biosynthesis of this compound
This compound is a derivative of ergosterol, the primary sterol in most fungi. The biosynthesis of ergosterol is a complex process that starts from acetyl-CoA and proceeds through the mevalonate pathway to produce lanosterol, which is then converted to ergosterol through a series of demethylation, desaturation, and reduction reactions.
The conversion of ergosterol to this compound involves hydroxylation reactions, which are typically catalyzed by Cytochrome P450 monooxygenases (P450s).[4][5] These enzymes play a crucial role in the functionalization of various organic molecules, including steroids. While the specific P450 enzymes responsible for the conversion of ergosterol to this compound have not been definitively identified, it is hypothesized that they belong to the diverse family of fungal P450s known for their steroid hydroxylation activities.[6]
Proposed Biosynthetic Pathway of this compound from Ergosterol
Proposed biosynthetic pathway of this compound from Ergosterol.
Experimental Protocols
Extraction of this compound from Fungal Biomass
This protocol is adapted from established methods for ergosterol extraction and can be optimized for this compound.
1. Sample Preparation:
-
Harvest fungal mycelia or fruiting bodies by filtration or centrifugation.
-
Lyophilize the biomass to a constant dry weight.
-
Grind the dried biomass into a fine powder.
2. Saponification:
-
To 1 g of dried fungal powder, add 10 mL of 10% (w/v) potassium hydroxide in methanol.
-
Incubate the mixture in a shaking water bath at 80°C for 2 hours to saponify the lipids and release the sterols.
3. Liquid-Liquid Extraction:
-
Cool the saponified mixture to room temperature.
-
Add 10 mL of n-hexane and 5 mL of distilled water.
-
Vortex vigorously for 2 minutes to partition the non-saponifiable lipids (including this compound) into the hexane layer.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Carefully collect the upper hexane layer.
-
Repeat the extraction of the aqueous phase with another 10 mL of n-hexane to maximize recovery.
-
Combine the hexane extracts.
4. Purification:
-
Evaporate the combined hexane extracts to dryness under a stream of nitrogen.
-
Re-dissolve the residue in a small volume of methanol or mobile phase for HPLC analysis.
Workflow for this compound Extraction
Workflow for the extraction of this compound from fungal biomass.
Quantification of this compound by HPLC-DAD
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with methanol or a gradient of methanol and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: Diode Array Detector (DAD) monitoring at the UV absorbance maximum of this compound (around 282 nm, though a full spectrum should be acquired to confirm).
-
Injection Volume: 20 µL.
2. Calibration:
-
Prepare a series of standard solutions of purified this compound in the mobile phase at known concentrations.
-
Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
3. Sample Analysis:
-
Inject the purified fungal extract.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.
4. Method Validation:
-
The analytical method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to standard guidelines.
Future Perspectives and Research Directions
The study of this compound in fungi presents several exciting avenues for future research. The development of metabolically engineered fungal strains could significantly enhance the production of this compound for pharmaceutical applications.[7][8][9][10] Further investigation into the specific Cytochrome P450 enzymes responsible for its biosynthesis could lead to the development of novel biocatalysts. Moreover, a more comprehensive screening of diverse fungal species, particularly from unique environments like marine ecosystems, may reveal new and potent sources of this valuable compound.
Conclusion
This compound is a widely distributed fungal metabolite with significant biological potential. While our understanding of its natural sources and biosynthesis is growing, further research is needed to fully exploit its therapeutic promise. The methodologies outlined in this guide provide a solid foundation for researchers to explore the fascinating world of fungal-derived this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. [Determination of ergosterol in Ganoderma lucidum from different varieties and cultured tree species by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of ergosterol content in the air of various environments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytochrome P450 of fungi: primary target for azole antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eeg.qd.sdu.edu.cn [eeg.qd.sdu.edu.cn]
- 6. A Fungal P450 Enzyme from Fusarium graminearum with Unique 12β-Steroid Hydroxylation Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Versatile filamentous fungal host highly-producing heterologous natural products developed by genome editing-mediated engineering of multiple metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Metabolic Engineering Techniques to Increase the Productivity of Primary and Secondary Metabolites Within Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Editorial: The use of metabolic engineering techniques to increase the productivity of primary and secondary metabolites within filamentous fungi [frontiersin.org]
The Enigmatic Role of Cerevisterol in Fungal Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cerevisterol, a hydroxylated derivative of ergosterol, is a sterol found across a wide range of fungal species, having been first identified in Saccharomyces cerevisiae.[1] Despite its long history of discovery and widespread presence, its precise biological role within fungal metabolism remains largely uncharacterized, standing in the shadow of its well-studied precursor, ergosterol. This technical guide synthesizes the current, albeit limited, understanding of this compound's position in fungal biology. It delves into its relationship with the central ergosterol biosynthetic pathway, explores potential, yet speculative, functions in stress response and signaling, and provides detailed experimental protocols for its study. This document aims to equip researchers with the foundational knowledge required to explore this enigmatic molecule, highlighting critical knowledge gaps and opportunities for future investigation that could unveil novel targets for antifungal drug development.
Introduction: this compound in the Context of Fungal Sterols
Fungal metabolism is intrinsically linked to the biosynthesis and function of sterols, with ergosterol being the principal sterol that governs the fluidity, permeability, and integrity of fungal cell membranes.[2][3] this compound (5α-ergosta-7,22-diene-3β,5,6β-triol) emerges as a structurally related molecule, suggesting a potential metabolic or functional connection.[1] While its exogenous application has demonstrated bioactivities such as cytotoxicity and anti-inflammatory effects in mammalian cell lines, its endogenous function within the fungal kingdom is a subject of ongoing investigation.[1] This guide will navigate the current understanding of this compound, from its likely origins as an ergosterol metabolite to its potential, yet unproven, roles in fungal physiology.
Biosynthesis and Metabolism: A Derivative of the Ergosterol Pathway
Currently, a dedicated biosynthetic pathway for this compound has not been elucidated in fungi. The prevailing hypothesis is that this compound is synthesized from ergosterol, likely through hydroxylation reactions. The precise enzymes responsible for this conversion remain to be identified. The ergosterol biosynthesis pathway is a complex, multi-step process localized primarily in the endoplasmic reticulum.[4]
Potential Biological Roles of this compound
While direct evidence for the in vivo function of this compound in fungi is scarce, several hypotheses can be formulated based on its chemical structure and the known roles of related sterols.
Stress Response and Adaptation
Fungi are often subjected to various environmental stresses, including oxidative stress. The production of modified sterols can be a part of the adaptive response. It is plausible that under specific stress conditions, such as oxidative stress, ergosterol is converted to more polar derivatives like this compound. This conversion could serve to:
-
Detoxify Reactive Oxygen Species (ROS): The additional hydroxyl groups on the this compound molecule could potentially enhance its antioxidant capacity, helping to neutralize damaging ROS.
-
Alter Membrane Properties: The incorporation of a more polar sterol like this compound into the cell membrane could alter its fluidity and permeability, which may be a protective mechanism against certain stressors.[3]
Signaling Molecule
Sterols and their derivatives can act as signaling molecules in various cellular processes. While ergosterol itself has been implicated in regulating gene expression, it is conceivable that this compound could also function as a signaling molecule, potentially in pathways related to:
-
Development and Morphogenesis: Sterols are known to be involved in fungal development, including sporulation and filamentation. This compound could play a regulatory role in these processes.
-
Cell Cycle Progression: The "sparking" function of sterols is essential for cell cycle initiation.[2] Modifications to the sterol structure could modulate this function.
Quantitative Data
Quantitative data specifically on this compound in fungi is extremely limited in the scientific literature. The following table summarizes inferred information and highlights the significant data gaps.
| Parameter | Fungal Species | Condition | This compound Concentration | Data Source/Inference |
| Relative Abundance | Saccharomyces cerevisiae | Standard Culture | Trace amounts relative to ergosterol | Inferred from its discovery as a minor component in yeast sterol extracts.[1] |
| Induction | Various Fungi | Stress (e.g., Oxidative) | Potentially increased | Hypothesized, but not yet quantified. |
| Subcellular Location | Saccharomyces cerevisiae | Standard Culture | Likely in membranes (e.g., plasma membrane, ER) | Inferred from its sterol structure. |
Experimental Protocols
The study of this compound necessitates robust experimental protocols for its extraction, identification, and quantification. The following methodologies, primarily adapted from established protocols for fungal sterols, can be applied to this compound research.
Extraction of Fungal Sterols
Objective: To extract total sterols from fungal biomass.
Materials:
-
Fungal cell pellet
-
Methanol
-
Potassium hydroxide (KOH)
-
n-Hexane
-
Deionized water
-
Glass centrifuge tubes with Teflon-lined caps
-
Water bath or heating block
-
Vortex mixer
-
Centrifuge
Procedure:
-
Harvest fungal cells by centrifugation and wash with deionized water. Determine the dry weight of a parallel sample.
-
To the cell pellet in a glass centrifuge tube, add 2 mL of 10% (w/v) KOH in methanol.
-
Incubate the mixture at 80°C for 1 hour to saponify the lipids.
-
Allow the tubes to cool to room temperature.
-
Add 1 mL of deionized water and 3 mL of n-hexane to the tube.
-
Vortex vigorously for 3 minutes to extract the nonsaponifiable lipids (containing sterols) into the hexane phase.
-
Centrifuge at 1000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer to a new glass tube.
-
Repeat the hexane extraction (steps 5-8) two more times and pool the hexane fractions.
-
Evaporate the hexane under a stream of nitrogen gas.
-
Resuspend the dried lipid extract in a known volume of a suitable solvent (e.g., methanol or acetonitrile) for analysis.
Thin-Layer Chromatography (TLC) for Sterol Separation
Objective: To qualitatively separate different sterols in the extracted lipid fraction.
Materials:
-
Silica gel TLC plates (e.g., Silica Gel 60 F254)
-
Developing chamber
-
Solvent system (e.g., hexane:ethyl acetate, 80:20 v/v)
-
Sterol standards (ergosterol, and if available, this compound)
-
Visualization reagent (e.g., phosphomolybdic acid stain or UV light)
Procedure:
-
Spot the resuspended lipid extract and sterol standards onto the baseline of a TLC plate.
-
Place the plate in a developing chamber pre-saturated with the solvent system.
-
Allow the solvent to migrate up the plate until it is about 1 cm from the top.
-
Remove the plate and mark the solvent front.
-
Air dry the plate.
-
Visualize the separated sterols by either viewing under UV light (if the plate has a fluorescent indicator) or by spraying with a visualization reagent and heating.
-
Calculate the retention factor (Rf) values and compare them to the standards. This compound, being more polar than ergosterol, will have a lower Rf value.
High-Performance Liquid Chromatography (HPLC) for Quantification
Objective: To quantify the amount of this compound in a sample.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile phase (e.g., methanol:acetonitrile, 95:5 v/v)
-
This compound standard of known concentration
Procedure:
-
Prepare a standard curve using serial dilutions of the this compound standard.
-
Inject the standards and the sample extract onto the HPLC system.
-
Monitor the elution of sterols at a suitable wavelength (e.g., 210 nm, as this compound lacks the conjugated diene system of ergosterol that absorbs at 282 nm).
-
Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the standard.
-
Quantify the amount of this compound in the sample by integrating the peak area and comparing it to the standard curve.
Opportunities for Future Research and Drug Development
The significant knowledge gaps surrounding the biological role of this compound in fungal metabolism present numerous opportunities for future research that could have implications for antifungal drug development.
-
Identification of Biosynthetic Enzymes: Identifying the enzyme(s) responsible for the conversion of ergosterol to this compound would provide a novel target for antifungal drug development.
-
Functional Genomics: The use of gene knockout libraries in model fungi like Saccharomyces cerevisiae could help to identify genes whose deletion leads to altered this compound levels, providing clues to its function and regulation.
-
Stress-Related Studies: Investigating the production of this compound under various stress conditions (oxidative, thermal, osmotic) will be crucial to understanding its potential role in stress adaptation.
-
Signaling Pathway Elucidation: Exploring whether this compound can bind to and modulate the activity of proteins involved in fungal signaling pathways could reveal novel regulatory mechanisms.
Conclusion
This compound remains an enigmatic molecule in the landscape of fungal metabolism. While its existence is well-documented, its purpose within the fungal cell is largely unknown. This guide has provided a comprehensive overview of the current, albeit limited, knowledge and has outlined the necessary experimental approaches to begin to unravel its biological role. The study of this compound is a nascent field with the potential to reveal new aspects of fungal physiology and to identify novel targets for the next generation of antifungal therapies. It is a call to the scientific community to shift some of the focus from the well-trodden path of ergosterol to explore the intriguing biology of its hydroxylated relative.
References
- 1. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The Role of Ergosterol and Sphingolipids in the Localization and Activity of Candida albicans’ Multidrug Transporter Cdr1p and Plasma Membrane ATPase Pma1p - PMC [pmc.ncbi.nlm.nih.gov]
Cerevisterol derivatives and their potential bioactivities
An in-depth technical guide for researchers, scientists, and drug development professionals exploring the synthesis, characterization, and potential bioactivities of cerevisterol and its derivatives.
Executive Summary
This compound, a naturally occurring ergosterol derivative found predominantly in fungi, has emerged as a molecule of significant interest in pharmaceutical research. This technical guide provides a comprehensive overview of the known bioactivities of this compound and related compounds, with a focus on its anti-inflammatory, antimicrobial, and anticancer properties. We delve into the molecular mechanisms underlying these activities, present quantitative data from key studies in structured tables, and provide detailed experimental protocols for the assays cited. Furthermore, this guide includes mandatory visualizations of critical signaling pathways and experimental workflows, rendered using Graphviz, to facilitate a deeper understanding of the scientific principles and methodologies discussed.
Introduction to this compound
This compound (5α-ergosta-7,22-diene-3β,5,6β-triol) is a polyhydroxylated sterol first isolated from the yeast Saccharomyces cerevisiae in the 1930s.[1] Its unique structure and wide distribution in the fungal kingdom have prompted investigations into its biological functions.[1]
Chemical Structure and Properties
-
Chemical Formula: C₂₈H₄₆O₃[1]
-
Molar Mass: 430.673 g·mol−1[1]
-
Appearance: White amorphous solid.[1]
-
Solubility: Soluble in DMSO, ethanol, and methanol.[2]
-
Stability: this compound is a stable molecule, showing resilience to degradation upon exposure to light and air.[1]
Natural Occurrence
Initially discovered in yeast, this compound has since been identified in a wide array of fungi, including various species of mushrooms and endophytic fungi like Fusarium solani.[1][3][4] It has also been found in other organisms, such as deep-water corals.[1]
Potential Bioactivities of this compound and its Derivatives
This compound exhibits a range of biological activities, positioning it as a promising lead compound for drug development.
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.
2.1.1 Mechanism of Action: Dual Modulation of Inflammatory Pathways
Studies on lipopolysaccharide (LPS)-stimulated macrophages have revealed that this compound exerts its anti-inflammatory effects through two primary mechanisms:
-
Suppression of Pro-inflammatory Pathways: this compound inhibits the activation of Mitogen-Activated Protein Kinases (MAPKs), which in turn prevents the nuclear translocation of critical transcription factors like Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[3][4][5] This blockade leads to a significant reduction in the expression and production of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[4][5]
-
Activation of an Anti-inflammatory Pathway: Concurrently, this compound promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2).[4][5] This action upregulates the expression of the potent antioxidant enzyme hemeoxygenase-1 (HO-1), which plays a crucial role in resolving inflammation.[4][5]
2.1.2 Quantitative Anti-inflammatory Data
The inhibitory effects of this compound on the production of key inflammatory mediators in LPS-stimulated RAW 264.7 macrophages are summarized below.
| Mediator | Concentration (µM) | Inhibition | Reference |
| Nitric Oxide (NO) | 2.5 - 20 | Dose-dependent | [2][4] |
| Prostaglandin E2 (PGE2) | 2.5 - 20 | Dose-dependent | [2][4] |
| TNF-α | 2.5 - 20 | Dose-dependent | [2][4] |
| IL-6 | 2.5 - 20 | Dose-dependent | [2][4] |
| IL-1β | 2.5 - 20 | Dose-dependent | [4] |
Antimicrobial Activity
This compound has been isolated as an active antimicrobial agent from wood-decaying mushrooms, demonstrating activity against a panel of bacteria and fungi.
2.2.1 Spectrum of Activity and Resistance Modification
This compound shows selective antimicrobial activity. It is effective against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, as well as the fungus Aspergillus niger.[2][6][7] Interestingly, it also exhibits resistance-modifying activities, potentiating the effects of conventional antibiotics such as erythromycin and ampicillin at sub-inhibitory concentrations.[6][7]
2.2.2 Quantitative Antimicrobial Data
The minimum inhibitory concentrations (MIC) and minimum bactericidal/fungicidal concentrations (MBC/MFC) for this compound against various pathogens are detailed below.
| Organism | Type | MIC (µg/mL) | MBC/MFC (µg/mL) | Reference |
| Salmonella typhi | Gram-negative | 25 | 50 | [6][7] |
| Staphylococcus aureus | Gram-positive | 25 | 100 | [2][6][7] |
| Enterococcus faecalis | Gram-positive | 50 | 200 | [2][6][7] |
| Aspergillus niger | Fungus | 25 | 100 | [2][6][7] |
Anticancer Activity
This compound and its structural analogs have shown promise as anticancer agents through their cytotoxic effects on various cancer cell lines.
2.3.1 Cytotoxic Effects
This compound has been shown to be cytotoxic to several human cancer cell lines, including those from breast (MCF-7, MDA-MB-231) and colon (Caco-2) cancers.[2] Earlier studies also noted its cytotoxicity against mouse P388 leukemia cells.[1]
2.3.2 Activity of Related Incisterol Derivatives
Research into structurally related fungal products, such as demethylincisterol A3 (DM-A3), has revealed potent and multi-faceted anticancer mechanisms. DM-A3 inhibits the Wnt signaling pathway, the tyrosine phosphatase SHP2, and acetylcholinesterase, highlighting the potential of the broader incisterol chemical scaffold in oncology.[8][9]
2.3.3 Quantitative Anticancer Data
The effective concentrations (EC₅₀) of this compound required to inhibit the proliferation of various cancer cell lines are presented below.
| Cell Line | Cancer Type | EC₅₀ (µM) | Reference |
| Caco-2 | Colon Cancer | 37.6 | [2] |
| MDA-MB-231 | Breast Cancer | 52.4 | [2] |
| MCF-7 | Breast Cancer | 64.5 | [2] |
| PC3 | Prostate Cancer | >100 | [2] |
| PANC-1 | Pancreatic Cancer | >100 | [2] |
| A549 | Lung Cancer | >100 | [2] |
Key Experimental Methodologies
This section provides an overview of the standard protocols used to isolate this compound and evaluate its bioactivities.
Bioactivity-Guided Isolation of this compound
-
Extraction: The source material (e.g., dried, powdered mushrooms) is extracted with a solvent such as methanol.
-
Fractionation: The crude extract undergoes bioactivity-guided fractionation using column chromatography over silica gel.
-
Purification: Active fractions are further purified using preparative high-performance liquid chromatography (HPLC).[6][7]
-
Structure Elucidation: The structure of the purified compound is confirmed using nuclear magnetic resonance (NMR) spectroscopy and comparison with published spectral data.[6][7]
In Vitro Anti-inflammatory Assays
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in appropriate media (e.g., DMEM with 10% FBS) and seeded in multi-well plates.[3]
-
Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 2.5–20 µM) for a specified period (e.g., 3-20 hours) before being stimulated with an inflammatory agent like LPS (1 µg/mL).[3][4]
-
Nitric Oxide (NO) Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. Absorbance is read at ~540 nm.
-
Cytokine and PGE₂ Measurement: Levels of TNF-α, IL-6, IL-1β, and PGE₂ in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Gene and Protein Expression: The effects on the expression of iNOS, COX-2, and signaling proteins are analyzed via RT-PCR (for mRNA levels) and Western blotting (for protein levels).[4][5]
Antimicrobial Susceptibility Testing
-
Method: The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC).[6][7]
-
Preparation: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: Plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
-
MBC/MFC Determination: An aliquot from the wells showing no visible growth is sub-cultured onto agar plates. The MBC/MFC is the lowest concentration that results in no microbial growth on the agar.[6][7]
In Vitro Cytotoxicity Assays
-
Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used to assess cell viability.[4]
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of this compound for a defined period (e.g., 24-72 hours).
-
MTT Incubation: MTT solution is added to each well and incubated, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Data Analysis: The absorbance is measured with a microplate reader (~570 nm). Cell viability is expressed as a percentage relative to the untreated control, and the EC₅₀/IC₅₀ value is calculated.
Conclusion and Future Perspectives
This compound and its derivatives represent a promising class of natural products with a compelling range of bioactivities. The well-elucidated anti-inflammatory mechanism, involving the dual regulation of NF-κB and Nrf2 pathways, makes it a strong candidate for development as a therapeutic for inflammatory diseases. Its selective antimicrobial and anticancer properties further underscore its potential. Future research should focus on the semi-synthesis of novel derivatives to improve potency and selectivity, as well as in vivo studies to validate the preclinical findings presented in this guide. The exploration of the incisterol scaffold, in particular, may yield next-generation therapeutics for a variety of human diseases.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound Alleviates Inflammation via Suppression of MAPK/NF-κB/AP-1 and Activation of the Nrf2/HO-1 Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Alleviates Inflammation via Suppression of MAPK/NF-κB/AP-1 and Activation of the Nrf2/HO-1 Signaling Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Anticancer Activity of Demethylincisterol A3 and Related Incisterol-Type Fungal Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
In Silico Modeling of Cerevisterol-Protein Interactions: A Technical Guide for Drug Discovery
For Immediate Release
This technical guide provides an in-depth exploration of the in silico modeling of cerevisterol's binding to various protein targets. This compound, a naturally occurring sterol found in fungi and deep-water coral, has garnered significant interest in the scientific community for its diverse biological activities, including anti-inflammatory and cytotoxic effects.[] This document is intended for researchers, scientists, and drug development professionals engaged in the study of natural products and their therapeutic potential.
Introduction to this compound and Its Biological Significance
This compound (5α-ergosta-7,22-diene-3β,5,6β-triol) is a polyhydroxylated steroid that has been shown to modulate key signaling pathways implicated in inflammation and cancer.[2] Notably, it has been identified as a potent inhibitor of NF-κB activation and an activator of the Nrf2/HO-1 signaling cascade, both of which are critical in the cellular response to oxidative stress and inflammation.[2][3][4] Understanding the molecular interactions between this compound and its protein targets is paramount for elucidating its mechanism of action and for the rational design of novel therapeutics.
Key Protein Targets of this compound
In silico and experimental studies have identified several potential protein targets for this compound, primarily within two major signaling pathways:
-
MAPK/NF-κB/AP-1 Signaling Pathway: This cascade plays a crucial role in the inflammatory response. This compound has been shown to suppress the activation of NF-κB and AP-1, key transcription factors that regulate the expression of pro-inflammatory genes.[2][3][4]
-
Nrf2/HO-1 Signaling Pathway: This pathway is a master regulator of the cellular antioxidant response. This compound can induce the nuclear translocation of Nrf2 by down-regulating its inhibitor, Keap1, leading to the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[2][3][4]
Key protein targets that have been investigated for their interaction with this compound include:
-
Kelch-like ECH-associated protein 1 (Keap1): A crucial regulator of the Nrf2 pathway.
-
Signal transducer and activator of transcription 3 (STAT3): A transcription factor involved in cell proliferation and survival.
-
Proto-oncogene tyrosine-protein kinase Src (SRC): A non-receptor tyrosine kinase involved in various signaling pathways.
-
Tumor protein p53 (TP53): A tumor suppressor protein.
-
E1A binding protein p300 (EP300): A histone acetyltransferase that acts as a transcriptional co-activator.
Quantitative Data on this compound-Protein Interactions
The following table summarizes the available quantitative data from in silico modeling studies on the binding of this compound to its protein targets. It is important to note that direct experimental binding affinities (such as Kd, Ki, or IC50 values) for this compound with these specific proteins are not widely available in the current literature. The data presented here are primarily derived from molecular docking studies, which predict the binding energy of the ligand-protein complex.
| Protein Target | Ligand | Method | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| Keap1 | This compound | Molecular Docking (AutoDock Vina) | -9.1 | Arg415, Ser555, Ala556, Ser602 | [3][4] |
| STAT3 | Berberine | Molecular Docking | -5.5 to -7.1 | - | [5] |
| SRC | Berberine | Molecular Docking | -5.5 to -7.1 | - | [5] |
| TP53 | Juglone | Molecular Docking | -5.39 | - | [6] |
| EP300 | 4449-0460 | Molecular Docking & MM/GBSA | -10.93 | Pro1074, Phe1075, Val1079, Leu1084, Val1138 | [7][8] |
Note: Data for STAT3, SRC, TP53, and EP300 are for other natural product inhibitors and are provided for comparative purposes due to the lack of specific binding energy data for this compound with these targets in the reviewed literature.
Experimental Protocols for In Silico Modeling
This section outlines the detailed methodologies for conducting in silico modeling of this compound-protein binding.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.
Protocol:
-
Protein and Ligand Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges.
-
Obtain the 3D structure of this compound from a database like PubChem and optimize its geometry using a suitable force field.
-
-
Grid Generation:
-
Define a grid box that encompasses the active site of the protein. The size and center of the grid should be chosen to cover all potential binding residues.
-
-
Docking Simulation:
-
Perform the docking using software such as AutoDock Vina. The program will explore various conformations of the ligand within the defined grid box and score them based on a scoring function that estimates the binding affinity.
-
-
Analysis of Results:
-
Analyze the docking poses to identify the most favorable binding mode.
-
Visualize the interactions between the ligand and the protein to identify key residues involved in binding.
-
Molecular Dynamics (MD) Simulation
MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time.
Protocol:
-
System Setup:
-
Use the best-docked pose from the molecular docking study as the starting structure for the MD simulation.
-
Solvate the complex in a water box and add ions to neutralize the system.
-
-
Minimization and Equilibration:
-
Perform energy minimization to remove any steric clashes.
-
Gradually heat the system to the desired temperature and then equilibrate it under constant pressure and temperature (NPT ensemble).
-
-
Production Run:
-
Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to allow the system to reach a stable state.
-
-
Trajectory Analysis:
-
Analyze the trajectory to study the stability of the complex, the flexibility of the protein and ligand, and the interactions between them. Key analyses include Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond analysis.
-
MM-PBSA/GBSA Binding Free Energy Calculation
The Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Generalized Born Surface Area (MM-GBSA) methods are used to calculate the binding free energy of the protein-ligand complex from the MD simulation trajectory.
Protocol:
-
Snapshot Extraction:
-
Extract snapshots of the complex, protein, and ligand from the MD trajectory.
-
-
Energy Calculations:
-
For each snapshot, calculate the molecular mechanics energy, the polar solvation energy (using either the Poisson-Boltzmann or Generalized Born model), and the nonpolar solvation energy.
-
-
Binding Free Energy Calculation:
-
Calculate the binding free energy by taking the difference between the free energy of the complex and the sum of the free energies of the protein and the ligand.
-
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a general workflow for in silico protein binding studies.
References
- 2. Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Silico Investigation of Potential Src Kinase Ligands from Traditional Chinese Medicine | PLOS One [journals.plos.org]
- 4. In silico screening and biological evaluation of inhibitors of Src-SH3 domain interaction with a proline-rich ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. TP53 Is a Potential Target of Juglone Against Colorectal Cancer: Based on a Combination of Molecular Docking, Molecular Dynamics Simulation, and In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of an EP300 Inhibitor using Structure-based Virtual Screening and Bioactivity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of an EP300 Inhibitor using Structure-based Virtual Screening and Bioactivity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Cerevisterol: A Promising Secondary Metabolite from Endophytic Fungi
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Endophytic fungi, microorganisms that reside within the tissues of living plants without causing any apparent disease, represent a prolific source of novel bioactive secondary metabolites. Among these compounds, cerevisterol, a polyhydroxylated steroid, has garnered significant attention for its diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of this compound derived from endophytic fungi, focusing on its biological activities, the underlying molecular mechanisms, and detailed experimental protocols for its isolation, characterization, and bioactivity assessment. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, mycology, and drug discovery and development.
Endophytic Fungal Sources of this compound
This compound has been isolated from a variety of endophytic fungal species across different genera. This diversity highlights the widespread occurrence of the biosynthetic pathways for this sterol in the fungal kingdom and suggests that numerous other endophytic fungi could be potential producers. A non-exhaustive list of endophytic fungi reported to produce this compound is presented in Table 1.
Table 1: Endophytic Fungi Reported to Produce this compound
| Fungal Species | Host Plant | Reference(s) |
| Fusarium solani | Aponogeton undulatus | [1] |
| Penicillium sp. | Marine-derived | [2] |
| Alternaria brassicicola | Not specified | [3] |
| Fusarium oxysporum | Not specified | [3] |
| Colletotrichum gloeosporioides | Virola michelli | [4] |
| Aspergillus sydowi | Deep-sea fungus | [3] |
| Gliocladium sp. | Not specified | [3] |
Biological Activities and Mechanisms of Action
This compound exhibits a range of promising biological activities, with its anti-inflammatory and anticancer properties being the most extensively studied.
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[1] Studies have shown that this compound can suppress the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages.[1] This inhibition is achieved through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[1]
The anti-inflammatory action of this compound is primarily mediated through the suppression of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[5] this compound has been shown to inhibit the phosphorylation of MAPK pathway components, including p38, JNK, and ERK.[6] Furthermore, it blocks the nuclear translocation of the p65 subunit of NF-κB by preventing the degradation of its inhibitory protein, IκBα.[5] Concurrently, this compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway, which plays a crucial role in the cellular antioxidant response and contributes to its anti-inflammatory effects.[5]
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. While some studies report no significant cytotoxic effects against certain cell lines like Hep-G2, A549, and MCF-7, others have shown it to be cytotoxic to mouse P388 leukemia cells and A549 human alveolar epithelial cells.[3][7] The discrepancies in these findings may be attributable to differences in the cancer cell lines tested, the concentrations of this compound used, and the specific experimental conditions. Further research is warranted to fully elucidate the anticancer spectrum and mechanism of action of this compound.
Quantitative Bioactivity Data
The biological efficacy of this compound has been quantified in various studies, with IC50 values providing a measure of its potency. A summary of the reported IC50 values for the anti-inflammatory and other biological activities of this compound is presented in Table 2.
Table 2: IC50 Values and Other Quantitative Bioactivity Data for this compound
| Biological Activity | Cell Line/Target | IC50 Value / Inhibition | Reference(s) |
| Anti-inflammatory (NO production) | RAW 264.7 macrophages | Not explicitly an IC50, but significant inhibition at 2.5–20 µM | [1] |
| Tyrosinase Inhibition | (L-tyrosine substrate) | 51.98 µM | [2] |
| Cytotoxicity | Hep-G2, A549, MCF-7 | No significant effect | [7] |
| Cytotoxicity | P388 leukemia cells | Cytotoxic (specific IC50 not provided) | [3] |
| Cytotoxicity | A549 human alveolar epithelial cells | Cytotoxic (specific IC50 not provided) | [3] |
Experimental Protocols
This section provides detailed methodologies for the isolation, characterization, and biological evaluation of this compound from endophytic fungi.
Isolation and Purification of this compound
A general workflow for the isolation and purification of this compound from an endophytic fungal culture is outlined below.
1. Fungal Cultivation:
-
Prepare a suitable liquid or solid-state fermentation medium, such as Potato Dextrose Broth (PDB) or rice medium.
-
Inoculate the sterilized medium with a pure culture of the endophytic fungus.
-
Incubate the culture under appropriate conditions (e.g., 25-28°C, with or without shaking) for a sufficient period (e.g., 2-4 weeks) to allow for the production of secondary metabolites.
2. Extraction:
-
Separate the fungal biomass from the culture broth by filtration.
-
Extract the culture broth with an organic solvent such as ethyl acetate or chloroform.
-
Dry the fungal biomass, grind it into a fine powder, and extract it with a suitable solvent system (e.g., chloroform/methanol, 1:1, v/v).[8]
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
3. Purification:
-
Subject the crude extract to column chromatography on silica gel.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with solvents such as ethyl acetate and methanol.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Combine fractions containing the compound of interest (this compound).
-
Further purify the combined fractions using techniques like preparative High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.
Structural Characterization of this compound
The structure of the purified this compound is confirmed using spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl3 or CD3OD).
-
Acquire 1H NMR and 13C NMR spectra to determine the chemical shifts and coupling constants of the protons and carbons, which provides detailed information about the molecular structure.[9]
-
Perform 2D NMR experiments such as COSY, HSQC, and HMBC to establish the connectivity between protons and carbons.[10]
-
-
Mass Spectrometry (MS):
Biological Activity Assays
1. Anti-inflammatory Activity Assay (Nitric Oxide Inhibition):
-
Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound (e.g., 2.5, 5, 10, 20 µM) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce inflammation.
-
Measure the concentration of nitric oxide in the culture supernatant using the Griess reagent.
-
A decrease in NO production in this compound-treated cells compared to LPS-only treated cells indicates anti-inflammatory activity.[1]
2. Cytotoxicity Assay (MTT Assay):
-
Seed cancer cells (e.g., A549, HepG2, MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
3. Western Blot Analysis for Signaling Pathway Proteins:
-
Treat cells with this compound and/or an inflammatory stimulus (e.g., LPS).
-
Lyse the cells to extract total protein or separate cytosolic and nuclear fractions.
-
Determine the protein concentration using a suitable method (e.g., BCA assay).
-
Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-p38, phospho-JNK, phospho-ERK, IκBα, NF-κB p65, Nrf2, HO-1).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[6][12]
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to this compound from endophytic fungi.
References
- 1. This compound Alleviates Inflammation via Suppression of MAPK/NF-κB/AP-1 and Activation of the Nrf2/HO-1 Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound Alleviates Inflammation via Suppression of MAPK/NF-κB/AP-1 and Activation of the Nrf2/HO-1 Signaling Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. acta.inpa.gov.br [acta.inpa.gov.br]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Cytotoxic secondary metabolites isolated from Penicillium sp. YT2019-3321, an endophytic fungus derived from Lonicera Japonica [frontiersin.org]
- 11. This compound | C28H46O3 | CID 10181133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]
Cerevisterol: An In-Depth Technical Guide to its Physical and Chemical Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the physical and chemical stability of Cerevisterol (5α-ergosta-7,22-diene-3β,5,6β-triol). This compound is a naturally occurring sterol found in various fungi and has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and cytotoxic activities. A thorough understanding of its stability profile is critical for its development as a potential pharmaceutical agent.
Physicochemical Properties of this compound
This compound is a white amorphous solid with a high melting point of 265.3°C.[1] When crystallized from ethyl alcohol, it forms elongated prisms, and from acetone or ethyl acetate, it produces broad hexagonal prisms.[1] It is soluble in various organic solvents, including dimethyl sulfoxide (DMSO), ethanol, methanol, chloroform, dichloromethane, ethyl acetate, and acetone. The UV absorption spectrum of this compound shows a maximum at approximately 248 nm.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₂₈H₄₆O₃ | [1] |
| Molar Mass | 430.673 g·mol⁻¹ | |
| Appearance | White amorphous solid | [1] |
| Melting Point | 265.3 °C | [1] |
| Solubility | Soluble in DMSO, Ethanol, Methanol, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | |
| UV Absorption Max (λmax) | ~248 nm | [1] |
Chemical Stability Profile
This compound is reported to be a stable molecule. Early studies have shown that it exhibits no discoloration or change in its melting point even after several weeks of exposure to light and air, suggesting good intrinsic stability under normal storage conditions.[1]
Forced Degradation Studies
Table 2: Representative Quantitative Data from Forced Degradation Studies of Structurally Similar Sterols
(Note: The following data is for phytosterols and should be considered as indicative for this compound due to structural similarities. Specific studies on this compound are required for definitive data.)
| Stress Condition | Compound(s) | Conditions | Duration | Degradation (%) | Reference |
| Thermal | Stigmasterol | 180°C | 6 hours | 96% | |
| Thermal | Soybean Germ Phytosterols | 180°C (non-oil system) | 180 minutes | 83.89% | |
| Thermal | β-sitosterol | 180°C (in edible oil) | 120 minutes | 75% | |
| Photolytic | Ergosterol | UV irradiation (254 nm) | Not specified | Converted to ergocalciferol |
Potential Degradation Pathways
Based on studies of related sterols, the primary degradation pathways for this compound under stress conditions are likely to involve oxidation. The presence of double bonds in the ergostane skeleton makes it susceptible to oxidation, especially at elevated temperatures. Potential degradation products could include:
-
Oxidation Products: 7-keto derivatives, 7α(β)-hydroxysterols, 5α(β), 6α(β)-epoxysterols, and triols.
-
Photodegradation Products: Similar to ergosterol, this compound may undergo photoisomerization upon exposure to UV light.
Further studies are necessary to isolate and characterize the specific degradation products of this compound.
Experimental Protocols
Detailed experimental protocols for assessing the stability of this compound are crucial for obtaining reliable and reproducible data. The following sections outline representative methodologies for forced degradation studies and the development of a stability-indicating HPLC method.
Forced Degradation (Stress Testing) Protocol
This protocol is a general guideline based on ICH recommendations and common practices in the pharmaceutical industry.[3][4][5]
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol, Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter, heating block/oven, photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.[3]
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and keep at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at 60°C for a specified period. Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified period.
-
Thermal Degradation: Keep the solid this compound powder and the stock solution in an oven at a high temperature (e.g., 80°C) for a specified period.
-
Photolytic Degradation: Expose the solid this compound powder and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
Sample Analysis: Analyze the stressed samples at different time points by a stability-indicating HPLC method to determine the extent of degradation.
Stability-Indicating HPLC Method Protocol
Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its potential degradation products.[6][7]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) or UV detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
Chromatographic Conditions (Representative):
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 248 nm (or scan for optimal wavelength).
-
Injection Volume: 10 µL.
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess this compound in the presence of its degradation products, impurities, and excipients. This is achieved by analyzing stressed samples and ensuring peak purity.
-
Linearity: Establish a linear relationship between the concentration of this compound and the detector response over a defined range.
-
Accuracy: Determine the closeness of the test results to the true value by recovery studies.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be detected and quantified with acceptable precision and accuracy.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualizations
Signaling Pathway of this compound's Anti-Inflammatory Action
This compound has been shown to exert anti-inflammatory effects by modulating key signaling pathways. The diagram below illustrates the suppression of the MAPK/NF-κB/AP-1 pathway and the activation of the Nrf2/HO-1 signaling cascade.
Caption: this compound's anti-inflammatory signaling pathway.
Experimental Workflow for Forced Degradation Studies
The following diagram outlines the logical steps involved in conducting a forced degradation study for a pharmaceutical substance like this compound.
Caption: General workflow for forced degradation studies.
Conclusion
This compound demonstrates good intrinsic physical and chemical stability under normal conditions. However, a comprehensive understanding of its stability under various stress conditions, as mandated by regulatory guidelines, requires further investigation through forced degradation studies. The information available on structurally similar sterols suggests that this compound may be susceptible to thermal and oxidative degradation. The development and validation of a robust stability-indicating analytical method, such as HPLC, is paramount for accurately assessing its stability and ensuring the quality, safety, and efficacy of any potential pharmaceutical product containing this compound. The anti-inflammatory signaling pathway of this compound is well-characterized, providing a strong basis for its therapeutic potential. Future work should focus on generating specific stability data for this compound to support its continued development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. medcraveonline.com [medcraveonline.com]
- 5. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ijtsrd.com [ijtsrd.com]
Methodological & Application
Application Note: A Comprehensive Protocol for the Extraction of Cerevisterol from Fungal Biomass
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cerevisterol (5α-ergosta-7,22-diene-3β,5,6β-triol) is a bioactive sterol first identified in 1928 from the yeast Saccharomyces cerevisiae[1]. It has since been discovered in a wide variety of fungi, including members of the Ascomycota and Basidiomycota divisions[1]. This compound and related ergostane-type steroids exhibit a range of biological activities, including antimicrobial and cytotoxic effects against certain cancer cell lines, making them promising candidates for drug development and cosmeceutical applications[1][2][3][4]. The extraction and purification of this compound from fungal biomass, however, can be challenging due to its relatively low abundance. This document provides a detailed protocol synthesized from established methods for fungal sterol extraction, aimed at providing a robust workflow for isolating this compound.
Principle
The extraction of this compound from fungal biomass relies on a multi-step process. First, the fungal cell wall is disrupted to allow solvent access to the intracellular components. The core of the process is solvent extraction, often preceded by or combined with alkaline saponification. Saponification, typically using potassium hydroxide (KOH) in an alcoholic solvent, serves to hydrolyze fatty esters, liberating sterols that may be esterified[5][6]. Following saponification, a liquid-liquid extraction is used to partition the non-saponifiable lipids, including sterols, into an organic phase. Final purification is achieved through chromatographic techniques to isolate this compound from other related sterols and impurities.
Experimental Protocol
This protocol provides a generalized methodology adaptable to various fungal species. Optimization may be required depending on the specific fungus and the scale of the extraction.
1. Fungal Cultivation and Biomass Preparation a. Cultivate the desired fungal strain (e.g., Saccharomyces cerevisiae, Penicillium sp., Aspergillus sp.) in an appropriate liquid medium (e.g., Potato Dextrose Broth, Malt Extract Broth) under optimal growth conditions (temperature, pH, agitation) to achieve significant biomass[7]. b. Harvest the fungal mycelium from the culture broth by filtration (e.g., using a cheesecloth or strainer) or centrifugation[7]. c. Wash the collected biomass thoroughly with distilled water to remove residual media components[7]. d. Dry the biomass completely. Lyophilization (freeze-drying) is the preferred method to preserve the integrity of thermolabile compounds[8][9]. Alternatively, oven drying at a low temperature (40-45°C) can be used[7]. e. Grind the dried biomass into a fine powder using a mortar and pestle or a mechanical grinder to increase the surface area for efficient extraction.
2. Saponification and Extraction a. Weigh approximately 5-10 g of dried fungal powder into a reflux flask. b. Prepare a 10% (w/v) solution of potassium hydroxide (KOH) in methanol. c. Add 100 mL of the methanolic KOH solution to the fungal powder in the flask[10][11]. d. Add a stir bar, connect the flask to a condenser, and reflux the mixture at 80°C for 2-3 hours with constant stirring[5][11]. This step performs both cell lysis and saponification. e. Allow the mixture to cool to room temperature.
3. Liquid-Liquid Extraction of Unsaponifiables a. Transfer the cooled saponified mixture to a separatory funnel. b. Add an equal volume of n-hexane (100 mL) to the funnel[5][12]. c. Add approximately 20 mL of distilled water to facilitate phase separation[10]. d. Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure. e. Allow the layers to separate completely. The upper organic layer (n-hexane) contains the sterols. f. Collect the upper n-hexane layer. g. Repeat the extraction of the lower aqueous layer two more times with fresh n-hexane to maximize recovery. h. Combine all n-hexane extracts. i. Wash the combined organic phase with distilled water until the washings are neutral (pH ~7) to remove any remaining KOH. j. Dry the n-hexane extract over anhydrous sodium sulfate. k. Evaporate the solvent to dryness using a rotary evaporator under reduced pressure to obtain the crude lipid extract.
4. Purification a. Thin-Layer Chromatography (TLC): i. Dissolve a small amount of the crude extract in a suitable solvent (e.g., chloroform/methanol). ii. Spot the dissolved extract onto a silica gel TLC plate. iii. Develop the plate using a solvent system optimized for sterol separation, such as toluene/ethyl acetate (3:1, v/v)[13]. iv. Visualize the spots under UV light or by staining (e.g., with anisaldehyde-sulfuric acid reagent) and compare with a this compound or ergosterol standard if available. b. Column Chromatography: i. Pack a silica gel column with n-hexane. ii. Dissolve the crude extract in a minimal volume of n-hexane and load it onto the column. iii. Elute the column with a gradient of increasing polarity, for example, starting with n-hexane and gradually increasing the proportion of ethyl acetate. iv. Collect fractions and analyze them by TLC to identify those containing this compound. v. Pool the pure fractions and evaporate the solvent. c. High-Performance Liquid Chromatography (HPLC): i. For final purification and quantification, use a reverse-phase HPLC system (e.g., C18 column)[9][10]. ii. A common mobile phase for sterol separation is an isocratic mixture of methanol and acetonitrile (e.g., 85:15, v/v) at a flow rate of 1 mL/min[9]. iii. Monitor the elution profile using a UV detector, as this compound has a UV absorption maximum around 248 nm[1]. iv. Collect the peak corresponding to this compound.
5. Characterization Confirm the identity and purity of the isolated this compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS)[13][14].
Workflow Diagram
Caption: General experimental workflow for the extraction and purification of this compound.
Quantitative Data Summary
Direct yield data for this compound is scarce. The table below summarizes extraction parameters from studies on ergosterol, a closely related and abundant fungal sterol, which can serve as a reference for optimizing this compound extraction.
| Fungal Source/Sample | Extraction Method | Key Solvents | Temperature | Duration | Yield/Recovery | Reference |
| Saccharomyces cerevisiae | Purification from crude sterols | Hexane (for insolubility), Ethanol/Acetone (for crystallization) | N/A | N/A | 10 g from 4500 kg dry yeast | [1] |
| Fungal-colonized soil | Alkaline solvent extraction | Methanolic KOH, Hexane | Reflux | N/A | ~66-100% recovery | [8] |
| Mycorrhizal fungi in roots | Methanolic KOH extraction | Methanol, KOH | 80°C | 30 min | Lower recovery than Chloroform method | [10] |
| Mycorrhizal fungi in roots | Chloroform/Methanol extraction | Chloroform, Methanol | 50°C | 30 min sonication + 18h incubation | Consistently higher concentration | [10] |
| Wild Mushrooms | Ultrasonic bath extraction | Methanol/Acetonitrile (85:15) | 4°C | 30 min | Ergosterol: up to 11.2 mg/g (dry wt) | [9] |
| Decomposing Leaves | Lipid extraction | Methanolic KOH | 80°C | 30 min | 39-80 µg/mL (from amplified fungus) | [11] |
| Leaf Litter | Direct saponification | Alcoholic KOH, Hexane | Reflux | 2 hours | 88-97% recovery of added standard | [5] |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. Structure and Biological Activity of Ergostane-Type Steroids from Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Steroid - Isolation, Extraction, Purification | Britannica [britannica.com]
- 7. google.com [google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Ergosterol extraction: a comparison of methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 12. mdpi.com [mdpi.com]
- 13. A New Method for the Isolation of Ergosterol and Peroxyergosterol as Active Compounds of Hygrophoropsis aurantiaca and in Vitro Antiproliferative Activity of Isolated Ergosterol Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Steroids from Marine-Derived Fungi: Evaluation of Antiproliferative and Antimicrobial Activities of Eburicol - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Cerevisterol using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Cerevisterol in various sample matrices. This compound, a significant sterol, can be reliably quantified using a reversed-phase HPLC system coupled with UV detection. The described protocol provides a straightforward and reproducible workflow, from sample extraction to data analysis, suitable for researchers, scientists, and professionals in drug development. The method demonstrates excellent linearity, accuracy, and precision, making it a reliable tool for quality control and research purposes.
Introduction
This compound is a biologically active sterol found in various natural sources. Its accurate quantification is crucial for understanding its physiological roles and for the quality control of products containing this compound. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation and quantification of phytosterols due to its high resolution, sensitivity, and reproducibility.[1][2] This document provides a detailed protocol for the determination of this compound using a reversed-phase HPLC method, adapted from established methods for similar sterols like ergosterol.[3][4][5]
Experimental
A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable for this method. The chromatographic separation is achieved on a C18 reversed-phase column.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Recommended Setting |
| HPLC System | Any standard HPLC system with a pump, autosampler, column oven, and UV/PDA detector |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)[4][5] |
| Mobile Phase | Isocratic mixture of Acetonitrile and Methanol (e.g., 70:30, v/v)[3] |
| Flow Rate | 1.0 mL/min[3] |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C[4] |
| Detection Wavelength | 280 nm (or as determined by UV scan of this compound standard)[3][4] |
-
This compound analytical standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Other solvents for sample extraction (e.g., methanol, dichloromethane, chloroform)[3]
The following protocol is a general guideline and may need to be optimized based on the specific sample matrix.
-
Extraction:
-
For solid samples (e.g., fungal biomass, plant material), weigh approximately 2 g of dried and powdered material.
-
Extract the sample with a suitable solvent mixture, such as methanol/dichloromethane (75:25, v/v), at a solid-to-liquid ratio of 1:25.[3]
-
Perform the extraction three times to ensure complete recovery.
-
Centrifuge the extract at 10,000 rpm for 5 minutes to pellet any solid debris.[3]
-
Combine the supernatants from all extractions.
-
-
Solvent Evaporation:
-
Evaporate the combined extracts to dryness using a rotary evaporator at 40 °C.[3]
-
-
Reconstitution and Filtration:
-
Prepare a stock solution of this compound standard in methanol at a concentration of 1 mg/mL.
-
From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of this compound in the samples.
-
Inject each standard in triplicate to establish the calibration curve by plotting the peak area against the concentration.
Method Validation
The analytical method was validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[6][7][8]
Table 2: Summary of Method Validation Parameters
| Parameter | Result |
| Linearity (R²) | > 0.999[4] |
| Limit of Detection (LOD) | 0.03 µg/mL[4] |
| Limit of Quantification (LOQ) | 0.095 µg/mL[4] |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 95 - 105% |
| Specificity | The method is specific for this compound, with no interference from the matrix. |
Results and Data Presentation
The quantification of this compound in the samples is performed by comparing the peak area of the analyte with the calibration curve. The results should be expressed in an appropriate unit, such as mg/g of the sample.
Table 3: Example of this compound Quantification in Samples
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) | Amount in Sample (mg/g) |
| Sample 1 | 7.1 | 123456 | 5.67 | 2.84 |
| Sample 2 | 7.1 | 234567 | 10.78 | 5.39 |
| Sample 3 | 7.1 | 187654 | 8.62 | 4.31 |
Experimental Workflow and Diagrams
The overall experimental workflow for the quantification of this compound is depicted in the following diagram.
Caption: Experimental workflow for this compound quantification.
Conclusion
The HPLC method described in this application note is a reliable and efficient tool for the quantification of this compound. The protocol is straightforward to implement and provides accurate and reproducible results. This method can be valuable for quality control in the pharmaceutical and nutraceutical industries, as well as for research applications.
References
- 1. azom.com [azom.com]
- 2. mdpi.com [mdpi.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijprajournal.com [ijprajournal.com]
- 7. Development and validation of LC methods for the separation of misoprostol related substances and diastereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. docs.bvsalud.org [docs.bvsalud.org]
Application Note: Sensitive Detection of Cerevisterol in Complex Mixtures by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
**Abstract
This application note details a proposed Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Cerevisterol in complex biological matrices. This compound, a sterol found in various fungi, has demonstrated significant anti-inflammatory and cytotoxic properties, making it a compound of interest for pharmaceutical research. The described methodology provides a framework for sample preparation, chromatographic separation, and mass spectrometric detection, offering a robust protocol for researchers investigating the pharmacokinetics, bioavailability, and biological activity of this compound.
Introduction
This compound (5α-ergosta-7,22-diene-3β,5,6β-triol) is a naturally occurring sterol first identified in yeast (Saccharomyces cerevisiae) and subsequently found in a variety of other fungi. Recent studies have highlighted its potential as a therapeutic agent due to its biological activities, which include the inhibition of DNA polymerase alpha and potent suppression of NF-κB activation. Specifically, this compound has been shown to alleviate inflammation by modulating the MAPK/NF-κB/AP-1 signaling pathway and activating the Nrf2/HO-1 cascade. Given these properties, a sensitive and reliable analytical method is crucial for its quantification in complex mixtures such as cell lysates, plasma, or fungal extracts. LC-MS/MS offers unparalleled sensitivity and selectivity, making it the ideal technique for this purpose. This document provides a comprehensive, albeit proposed, protocol for the analysis of this compound using LC-MS/MS.
Signaling Pathway of this compound in Inflammation
This compound has been demonstrated to exert its anti-inflammatory effects by intervening in the NF-κB signaling pathway. The diagram below illustrates the proposed mechanism of action where this compound inhibits the phosphorylation of IκBα, thereby preventing the nuclear translocation of the NF-κB p65 subunit. This, in turn, suppresses the expression of pro-inflammatory genes.
Experimental Protocols
Sample Preparation
The following protocol is a general guideline for the extraction of this compound from a complex matrix like a fungal cell culture or plasma. Optimization may be required depending on the specific sample type.
Materials:
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Internal Standard (IS): A structurally similar, stable isotope-labeled sterol is recommended (e.g., d7-cholesterol).
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE)
Procedure:
-
Homogenization/Lysis (for solid samples/cells): Homogenize 100 mg of the sample in 1 mL of methanol. For liquid samples, use 100 µL.
-
Internal Standard Spiking: Add the internal standard to each sample, quality control (QC), and calibration standard to a final concentration of 50 ng/mL.
-
Protein Precipitation: Add 3 volumes of ice-cold acetonitrile to the sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Methanol:Water).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial.
LC-MS/MS Analysis
The following are proposed starting conditions for the chromatographic separation and mass spectrometric detection of this compound.
Liquid Chromatography (LC) Conditions:
| Parameter | Proposed Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient | 80% B to 100% B over 5 min, hold at 100% B for 2 min, re-equilibrate at 80% B for 3 min |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Expected RT | ~ 4-6 minutes |
Mass Spectrometry (MS) Conditions:
| Parameter | Proposed Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Desolvation: 800 L/hr; Cone: 50 L/hr |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Proposed MRM Transitions for this compound:
Note: The following quantitative parameters are proposed based on the known molecular weight of this compound (C28H46O3, MW: 430.67) and fragmentation patterns of similar sterols. These should be experimentally determined and validated.
| Compound | Precursor Ion (Q1) [M+H-2H₂O]⁺ | Product Ion (Q3) | Dwell Time (ms) | Collision Energy (eV) |
| This compound (Quantifier) | 395.3 | 377.3 | 100 | 15 |
| This compound (Qualifier) | 395.3 | 159.1 | 100 | 25 |
| IS (e.g., d7-cholesterol) | 376.4 | 164.2 | 100 | 20 |
Data Presentation: Proposed Quantitative Performance
The following table outlines the expected performance characteristics of the proposed method. These values should be established during method validation.
| Parameter | Expected Value |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | < 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (%RE) | 85 - 115% |
| Recovery | > 80% |
Experimental Workflow
The overall experimental workflow for the quantification of this compound is depicted below.
Conclusion
This application note provides a detailed framework for a sensitive and selective LC-MS/MS method for the quantification of this compound in complex matrices. The proposed sample preparation protocol, chromatographic conditions, and mass spectrometric parameters serve as a strong starting point for method development and validation. The ability to accurately measure this compound concentrations will be invaluable for researchers in pharmacology, natural product chemistry, and drug development, facilitating further investigation into its therapeutic potential. It is imperative to perform a full method validation to establish the performance characteristics for a specific matrix before application to routine analysis.
Application Notes & Protocols: Elucidating the Structure of Cerevisterol using Nuclear Magnetic Resonance (NMR)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cerevisterol, (22E,24R)-ergosta-7,22-diene-3β,5α,6β-triol, is a bioactive sterol primarily isolated from fungi, including yeast (Saccharomyces cerevisiae) and various endophytic fungi.[1][2][3] It has garnered significant interest in the scientific community for its potential therapeutic properties, notably its anti-inflammatory effects.[1][4][5] this compound has been shown to alleviate inflammation by suppressing the MAPK/NF-κB/AP-1 signaling cascade and activating the Nrf2/HO-1 pathway.[1][4][6] The precise characterization of its complex, polyhydroxylated steroidal structure is fundamental for understanding its mechanism of action and for any further drug development efforts. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for the unambiguous structure elucidation of such natural products.[7]
This document provides a detailed guide to the application of 1D and 2D NMR spectroscopy for the complete structural assignment of this compound, including comprehensive data tables and experimental protocols.
Quantitative NMR Data for this compound
The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound. Data is typically recorded in deuterated chloroform (CDCl₃) or deuterated pyridine (pyridine-d₅) on a 500 MHz or higher spectrometer. The numbering of the ergostane skeleton is provided for clarity.
Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
| Position | δH (ppm) | Multiplicity | J (Hz) |
|---|---|---|---|
| 3 | 3.98 | m | |
| 6 | 3.51 | d | 2.5 |
| 7 | 5.58 | d | 5.5 |
| 18 | 0.64 | s | |
| 19 | 1.08 | s | |
| 21 | 1.03 | d | 6.5 |
| 22 | 5.21 | dd | 15.3, 8.5 |
| 23 | 5.18 | dd | 15.3, 8.5 |
| 26 | 0.82 | d | 6.8 |
| 27 | 0.84 | d | 6.8 |
| 28 | 0.91 | d | 6.8 |
Note: This table presents key proton signals. The full spectrum contains numerous overlapping multiplets in the aliphatic region (1.20-2.50 ppm). Data is compiled based on typical values found in the literature for this compound and related ergostane sterols.[8]
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
| Position | δC (ppm) | Position | δC (ppm) |
|---|---|---|---|
| 1 | 38.4 | 15 | 23.2 |
| 2 | 30.1 | 16 | 28.5 |
| 3 | 67.8 | 17 | 56.1 |
| 4 | 41.3 | 18 | 12.3 |
| 5 | 76.3 | 19 | 18.2 |
| 6 | 74.5 | 20 | 40.4 |
| 7 | 119.7 | 21 | 21.1 |
| 8 | 141.5 | 22 | 135.5 |
| 9 | 49.6 | 23 | 132.1 |
| 10 | 37.1 | 24 | 42.8 |
| 11 | 21.5 | 25 | 33.1 |
| 12 | 39.5 | 26 | 19.6 |
| 13 | 43.9 | 27 | 19.9 |
| 14 | 51.2 | 28 | 17.6 |
Note: Data is compiled based on typical values found in the literature for this compound and related ergostane sterols.[8]
Table 3: Key 2D NMR Correlations for this compound Structure Elucidation
| Proton(s) | COSY Correlations (¹H-¹H) | HMBC Correlations (¹H-¹³C) | Key NOESY Correlations (¹H-¹H) |
|---|---|---|---|
| H-6 (3.51) | H-7 | C-5, C-7, C-8, C-10 | H-7, H-4β |
| H-7 (5.58) | H-6 | C-5, C-6, C-9, C-14 | H-6 |
| Me-18 (0.64) | - | C-12, C-13, C-14, C-17 | H-20, H-21 |
| Me-19 (1.08) | - | C-1, C-5, C-9, C-10 | H-1α, H-2β, H-4β |
| H-22/H-23 (5.18-5.21) | H-20, H-24 | C-20, C-21, C-24, C-28 | Me-21, Me-28 |
Experimental Protocols for NMR Analysis
Detailed methodologies for the key NMR experiments required for this compound's structure elucidation are provided below.
Protocol 1: 1D NMR (¹H and ¹³C)
-
Objective: To obtain the primary proton and carbon chemical shift information, proton multiplicity, and coupling constants.
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in ~0.6 mL of deuterated solvent (e.g., CDCl₃, 99.8 atom % D) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).
-
Instrument Parameters:
-
Spectrometer: 500 MHz or higher
-
Probe: Standard 5 mm broadband probe
-
Temperature: 298 K (25 °C)
-
-
¹H Acquisition Parameters:
-
Pulse Sequence: zg30 (Bruker)
-
Spectral Width (SW): 12-16 ppm
-
Number of Scans (NS): 8-16
-
Relaxation Delay (D1): 2 seconds
-
Acquisition Time (AQ): ~3 seconds
-
-
¹³C Acquisition Parameters:
-
Pulse Sequence: zgdc30 (Bruker) with proton decoupling
-
Spectral Width (SW): 220-250 ppm
-
Number of Scans (NS): 1024-4096 (or more, depending on concentration)
-
Relaxation Delay (D1): 2 seconds
-
-
Data Processing: Apply Fourier transformation with exponential line broadening (LB = 0.3 Hz for ¹H, 1.0 Hz for ¹³C). Perform phase and baseline correction. Calibrate the spectrum to the residual solvent signal or TMS.
Protocol 2: 2D COSY (Correlation Spectroscopy)
-
Objective: To identify scalar-coupled protons (typically 2-3 bonds apart), which helps establish proton-proton connectivity within spin systems.[9][10]
-
Sample Preparation: As per Protocol 1.
-
Instrument Parameters: As per Protocol 1.
-
Acquisition Parameters:
-
Pulse Sequence: cosygpppqf (Bruker)
-
Spectral Width (SW): 12 ppm in both F1 and F2 dimensions
-
Data Points: 2048 (F2) x 256 (F1 increments)
-
Number of Scans (NS): 4-8 per increment
-
Relaxation Delay (D1): 1.5-2.0 seconds
-
-
Data Processing: Apply a sine-squared window function in both dimensions followed by 2D Fourier transformation. Symmetrize the spectrum.
-
Interpretation: Cross-peaks appear symmetrically off the diagonal, connecting signals from protons that are J-coupled.[11] This is used to trace out the connectivity of the sterol rings and the side chain.
Protocol 3: 2D HSQC (Heteronuclear Single Quantum Coherence)
-
Objective: To identify direct one-bond correlations between protons and their attached carbons.[12][13]
-
Sample Preparation: As per Protocol 1.
-
Instrument Parameters: As per Protocol 1.
-
Acquisition Parameters:
-
Pulse Sequence: hsqcedetgpsisp2.4 (Bruker, multiplicity-edited)
-
Spectral Width (SW): ~12 ppm (F2, ¹H) x ~160 ppm (F1, ¹³C)
-
Data Points: 2048 (F2) x 256 (F1 increments)
-
Number of Scans (NS): 8-16 per increment
-
Relaxation Delay (D1): 1.5 seconds
-
-
Data Processing: Apply sine-squared window functions and perform 2D Fourier transformation.
-
Interpretation: Each cross-peak correlates a proton signal (F2 axis) with its directly attached carbon signal (F1 axis). Multiplicity-edited sequences can distinguish CH/CH₃ (positive phase) from CH₂ (negative phase) signals.
Protocol 4: 2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Objective: To identify long-range (typically 2-4 bonds) correlations between protons and carbons. This is crucial for connecting spin systems across quaternary carbons and heteroatoms.[14][15][16]
-
Sample Preparation: As per Protocol 1.
-
Instrument Parameters: As per Protocol 1.
-
Acquisition Parameters:
-
Pulse Sequence: hmbcgplpndqf (Bruker)
-
Spectral Width (SW): ~12 ppm (F2, ¹H) x ~220 ppm (F1, ¹³C)
-
Data Points: 2048 (F2) x 256 (F1 increments)
-
Number of Scans (NS): 16-32 per increment
-
Relaxation Delay (D1): 2.0 seconds
-
Long-range coupling delay (¹JCH): Optimized for 8-10 Hz.
-
-
Data Processing: Apply sine-squared window functions and perform 2D Fourier transformation.
-
Interpretation: Cross-peaks correlate protons with carbons that are 2-4 bonds away. This data is essential for assembling the complete carbon skeleton, for example, by observing correlations from the angular methyl protons (Me-18, Me-19) to various carbons in the ring system.[17]
Protocol 5: 2D NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Objective: To identify protons that are close in space (< 5 Å), regardless of their through-bond connectivity. This experiment is paramount for determining the relative stereochemistry of the molecule.[12][18]
-
Sample Preparation: As per Protocol 1. The sample should be thoroughly degassed to remove dissolved oxygen, which can quench the NOE effect.
-
Instrument Parameters: As per Protocol 1.
-
Acquisition Parameters:
-
Pulse Sequence: noesygpph (Bruker)
-
Spectral Width (SW): 12 ppm in both F1 and F2 dimensions
-
Data Points: 2048 (F2) x 256 (F1 increments)
-
Number of Scans (NS): 16 per increment
-
Relaxation Delay (D1): 2.0 seconds
-
Mixing Time (d8): 500-800 ms (optimized based on molecular size)
-
-
Data Processing: Apply sine-squared window functions and perform 2D Fourier transformation.
-
Interpretation: Cross-peaks indicate spatial proximity between protons.[19] For this compound, key NOEs (e.g., between Me-19 and protons on the A and B rings) help establish the A/B ring junction stereochemistry and the orientation of the hydroxyl groups.
Visualizations: Workflows and Pathways
The following diagrams illustrate the logical workflow for structure elucidation and the known signaling pathway of this compound.
Caption: Experimental workflow for NMR-based structure elucidation of this compound.
Caption: Logical relationships in interpreting 2D NMR data for this compound.
References
- 1. This compound Alleviates Inflammation via Suppression of MAPK/NF-κB/AP-1 and Activation of the Nrf2/HO-1 Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C28H46O3 | CID 10181133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound Alleviates Inflammation via Suppression of MAPK/NF-κB/AP-1 and Activation of the Nrf2/HO-1 Signaling Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 10. nmr.oxinst.com [nmr.oxinst.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Experiments | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 13. organicchemistrydata.org [organicchemistrydata.org]
- 14. Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sphinxsai.com [sphinxsai.com]
- 16. Leveraging the HMBC to Facilitate Metabolite Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. NMR data for the hydroxyl groups detected by NOESY spectra in sesquiterpene lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes: In Vitro Anti-inflammatory Activity of Cerevisterol in RAW 264.7 Macrophages
Introduction
Cerevisterol, a sterol originally isolated from yeast, has demonstrated significant anti-inflammatory properties. These application notes provide a summary of the in vitro anti-inflammatory effects of this compound when investigated using the murine macrophage cell line RAW 264.7. Macrophages are key players in the inflammatory response, and their activation by stimuli such as lipopolysaccharide (LPS) leads to the production of various pro-inflammatory mediators. The inhibition of these mediators is a crucial strategy in the development of anti-inflammatory therapeutics. This compound has been shown to effectively suppress the production of nitric oxide (NO), prostaglandin E2 (PGE2), and several pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), in LPS-stimulated RAW 264.7 macrophages.[1][2] The underlying mechanism for these effects involves the downregulation of the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways.[2][3]
Mechanism of Action
This compound exerts its anti-inflammatory effects by targeting key signaling pathways involved in the inflammatory response. In LPS-activated RAW 264.7 macrophages, this compound has been shown to:
-
Inhibit NF-κB Signaling: this compound prevents the nuclear translocation of NF-κB by blocking the phosphorylation of its inhibitory protein, IκBα.[1][2] This action suppresses the transactivation of NF-κB, a critical transcription factor for the expression of pro-inflammatory genes like iNOS and COX-2.
-
Suppress MAPK Signaling: The phosphorylation of mitogen-activated protein kinases (MAPKs) is also suppressed by this compound.[1][2] This includes the inhibition of c-Fos phosphorylation, which in turn inhibits the transactivation of activator protein-1 (AP-1), another key transcription factor in inflammation.[2]
-
Activate Nrf2/HO-1 Pathway: this compound can also induce the nuclear translocation of nuclear factor erythroid 2-related factor 2 (Nrf2), which upregulates the expression of heme oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory properties.[1][2]
Summary of Quantitative Data
The following table summarizes the inhibitory effects of this compound on the production of key pro-inflammatory mediators in LPS-stimulated RAW 264.7 macrophages.
| Inflammatory Mediator | Assay Type | This compound Effect | Key Findings | Reference |
| Nitric Oxide (NO) | Griess Assay | Inhibition | This compound suppresses LPS-induced NO production by reducing the expression of inducible nitric oxide synthase (iNOS).[1][2] | [2] |
| Prostaglandin E2 (PGE2) | ELISA | Inhibition | The production of PGE2 is decreased through the reduced expression of cyclooxygenase-2 (COX-2).[2] | [2] |
| TNF-α | ELISA / RT-PCR | Inhibition | This compound attenuates both the mRNA expression and protein levels of TNF-α.[2] | [2] |
| IL-6 | ELISA / RT-PCR | Inhibition | The expression and production of IL-6 are significantly decreased by this compound treatment.[2] | [2] |
| IL-1β | ELISA / RT-PCR | Inhibition | This compound reduces both the mRNA and protein levels of IL-1β in LPS-stimulated macrophages.[2] | [2][3] |
Experimental Protocols
1. Cell Culture and Treatment
This protocol describes the basic steps for culturing RAW 264.7 macrophages and treating them with this compound and LPS.
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[4]
-
Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a desired density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO) for a specified period (e.g., 1-2 hours). Include a vehicle control (solvent alone).
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of, for example, 1 µg/mL to induce an inflammatory response. Include an unstimulated control group.
-
Incubate the cells for a designated time (e.g., 24 hours) to allow for the production of inflammatory mediators.
-
2. Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that the observed anti-inflammatory effects of this compound are not due to cytotoxicity.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of viable cells.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and treat with various concentrations of this compound for 24 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.[5][6]
-
3. Nitric Oxide (NO) Assay (Griess Assay)
This protocol measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
-
Principle: The Griess reagent reacts with nitrite to form a colored azo compound, which can be quantified spectrophotometrically.
-
Protocol:
-
After treating the cells with this compound and/or LPS as described in Protocol 1, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with the Griess reagent.
-
Incubate the mixture at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a standard curve prepared with sodium nitrite.[5][7]
-
4. Pro-inflammatory Cytokine and PGE2 Measurement (ELISA)
This protocol quantifies the concentration of specific cytokines (TNF-α, IL-6, IL-1β) and PGE2 in the cell culture supernatant.
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay that uses specific antibodies to detect and quantify a target protein.
-
Protocol:
-
Collect the cell culture supernatant after treatment.
-
Use commercially available ELISA kits for TNF-α, IL-6, IL-1β, and PGE2.
-
Follow the manufacturer's instructions for the specific kit. This typically involves coating a 96-well plate with a capture antibody, adding the samples and standards, adding a detection antibody, followed by a substrate for color development.
-
Measure the absorbance using a microplate reader at the recommended wavelength.
-
Calculate the concentration of the target molecule based on the standard curve.[8][9][10]
-
5. Gene Expression Analysis (qRT-PCR)
This protocol measures the mRNA expression levels of pro-inflammatory genes (iNOS, COX-2, TNF-α, IL-6, IL-1β).
-
Principle: Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) quantifies the amount of a specific RNA transcript.
-
Protocol:
-
After cell treatment, lyse the cells and extract total RNA using a suitable kit.
-
Synthesize complementary DNA (cDNA) from the extracted RNA via reverse transcription.
-
Perform real-time PCR using gene-specific primers for the target genes and a reference gene (e.g., GAPDH or β-actin).
-
Analyze the data to determine the relative fold change in gene expression.[4]
-
6. Western Blot Analysis
This protocol is used to detect the protein levels of key signaling molecules (e.g., p-IκBα, p-p65, p-MAPKs).
-
Principle: Western blotting uses antibodies to detect specific proteins that have been separated by size via gel electrophoresis.
-
Protocol:
-
Lyse the treated cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane and then incubate with primary antibodies specific for the target proteins (both total and phosphorylated forms).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.[1][11]
-
Visualizations
Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.
Caption: General inflammatory signaling pathway in macrophages.
Caption: Inhibitory effect of this compound on inflammatory pathways.
References
- 1. This compound Alleviates Inflammation via Suppression of MAPK/NF-κB/AP-1 and Activation of the Nrf2/HO-1 Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Alleviates Inflammation via Suppression of MAPK/NF-κB/AP-1 and Activation of the Nrf2/HO-1 Signaling Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: MTT Assay for Determining Cerevisterol Cytotoxicity in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cerevisterol, a naturally occurring sterol found in various fungi and yeast, has demonstrated cytotoxic effects against several cancer cell lines.[1] This has positioned it as a compound of interest in the field of oncology and drug discovery. A fundamental method for quantifying the cytotoxic potential of compounds like this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay provides a robust and sensitive measure of cell viability by assessing the metabolic activity of cells. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt into purple formazan crystals, a reaction that is directly proportional to the number of viable cells. This document provides detailed application notes and a comprehensive protocol for utilizing the MTT assay to determine the cytotoxicity of this compound in various cancer cell lines.
Data Presentation: this compound Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a cytotoxic compound. The following table summarizes the reported IC50 values of this compound in various human cancer cell lines. This data is essential for selecting appropriate cell lines and concentration ranges for further mechanistic studies.
| Cancer Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | >54.6, 43.6, 44.4, 46.1, 39.3 |
| HTB-26 | Breast Cancer | 10 - 50 |
| PC-3 | Prostate Cancer | 10 - 50 |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 |
| HCT116 | Colorectal Carcinoma | 22.4 (for a similar compound) |
| A549 | Lung Carcinoma | Cytotoxic |
Note: The IC50 values can vary depending on the experimental conditions, such as cell density, exposure time, and the specific MTT assay protocol used.
Experimental Protocols
MTT Assay Protocol for this compound Cytotoxicity
This protocol outlines the steps for determining the cytotoxic effects of this compound on adherent cancer cell lines using the MTT assay.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)
-
Sterile 96-well plates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach and enter the exponential growth phase.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. The final concentrations should span a range that is expected to include the IC50 value.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO) and a negative control (medium only).
-
After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C in a humidified incubator until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percentage of cell viability against the log of this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%, from the dose-response curve using a suitable software (e.g., GraphPad Prism).
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow of the MTT assay for determining this compound cytotoxicity.
Proposed Signaling Pathway of this compound-Induced Apoptosis
While the precise molecular mechanism of this compound-induced cytotoxicity is still under investigation, evidence suggests its involvement in modulating key signaling pathways that lead to apoptosis, or programmed cell death. A related compound, pisosterol, has been shown to induce G2/M cell cycle arrest and apoptosis through the ATM/ATR signaling pathway.[2] This involves the regulation of proteins such as Bcl-2, caspase-3, and p53.[2] Furthermore, this compound is known to inhibit NF-kappa B activation, a crucial transcription factor involved in cell survival and proliferation.[1] The intrinsic apoptotic pathway, often regulated by the Bcl-2 family of proteins and culminating in the activation of caspase-3, is a likely candidate for this compound's mode of action.
Caption: Proposed signaling pathway of this compound-induced apoptosis in cancer cells.
References
Cerevisterol as an inhibitor of NF-kappa B activation in cellular assays
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Cerevisterol, a naturally occurring sterol, has demonstrated significant anti-inflammatory properties by inhibiting the activation of Nuclear Factor-kappa B (NF-κB).[1][2][3][4][5] NF-κB is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, making it a key target in the development of novel anti-inflammatory therapeutics.[6] In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitory protein IκBα.[7][8] Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS), IκBα is phosphorylated by the IκB kinase (IKK) complex, leading to its ubiquitination and subsequent degradation.[6][7] This allows the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of target genes.[7][9] this compound exerts its inhibitory effect by preventing the phosphorylation of IκBα, thereby blocking the entire downstream signaling cascade.[1][2][3][5]
These application notes provide a comprehensive overview of the cellular effects of this compound on the NF-κB pathway, along with detailed protocols for key experimental assays to evaluate its inhibitory activity.
Data Presentation
The inhibitory effects of this compound on the NF-κB signaling pathway have been quantified in cellular assays, primarily using LPS-stimulated RAW 264.7 macrophage cells. The following tables summarize the key quantitative data.
Table 1: Effect of this compound on NF-κB Signaling Pathway Components
| Parameter | Treatment | Concentration (µM) | Fold Change vs. LPS Control | Cell Type |
| Phosphorylated IκBα | LPS + this compound | 2.5 - 20 | Concentration-dependent decrease | RAW 264.7 |
| NF-κB Luciferase Activity | LPS + this compound | 2.5 - 20 | Concentration-dependent decrease | RAW 264.7 |
LPS treatment alone led to a 2.2-fold increase in phosphorylated IκBα and a 4.5-fold increase in NF-κB luciferase activity compared to untreated controls.[5]
Table 2: Inhibitory Effect of this compound on Pro-inflammatory Mediators
| Mediator | Treatment | Concentration (µM) | Effect | Cell Type |
| Nitric Oxide (NO) | LPS + this compound | 2.5 - 20 | Concentration-dependent inhibition | RAW 264.7 & Murine Peritoneal Macrophages |
| Prostaglandin E2 (PGE2) | LPS + this compound | 2.5 - 20 | Concentration-dependent inhibition | RAW 264.7 |
| TNF-α | LPS + this compound | 2.5 - 20 | Concentration-dependent inhibition | RAW 264.7 & Murine Peritoneal Macrophages |
| IL-1β | LPS + this compound | 2.5 - 20 | Concentration-dependent inhibition | RAW 264.7 & Murine Peritoneal Macrophages |
| IL-6 | LPS + this compound | 2.5 - 20 | Concentration-dependent inhibition | RAW 264.7 & Murine Peritoneal Macrophages |
This compound did not exhibit significant cytotoxicity at concentrations up to 20 µM.[1]
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits NF-κB activation by blocking IKK-mediated phosphorylation of IκBα.
Experimental Workflow Diagram
Caption: Workflow for evaluating this compound's inhibition of NF-κB signaling in RAW 264.7 cells.
Experimental Protocols
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB in response to stimulation and treatment with this compound.
Materials:
-
RAW 264.7 cells stably or transiently transfected with an NF-κB luciferase reporter construct
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Luciferase Assay System
-
White, clear-bottom 96-well plates
-
Luminometer
Protocol:
-
Seed the transfected RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours.[1]
-
Pre-treat the cells with varying concentrations of this compound (e.g., 2.5, 5, 10, 20 µM) or vehicle (DMSO) for 1-2 hours.[1]
-
Stimulate the cells with LPS (1 µg/mL) for 6-8 hours.[1]
-
After incubation, lyse the cells according to the Luciferase Assay System manufacturer's protocol.[10][11]
-
Transfer the cell lysate to an opaque 96-well plate.[10]
-
Add the luciferase substrate to each well.[10]
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to the total protein concentration to account for variations in cell number and transfection efficiency.[12]
-
Calculate the percent inhibition of NF-κB transcriptional activity for each concentration of this compound.
Western Blot Analysis for NF-κB Pathway Proteins
This protocol is used to detect the levels of key proteins in the NF-κB signaling pathway, such as phosphorylated IκBα and the p65 subunit.
Materials:
-
RAW 264.7 cells
-
This compound stock solution (in DMSO)
-
LPS from E. coli
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-p65, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Protein electrophoresis and transfer apparatus
Protocol:
-
Seed RAW 264.7 cells in 6-well plates at a density of 1 x 10^5 cells/mL and incubate for 24 hours.[2]
-
Pre-treat the cells with this compound at the desired concentrations for 1 hour.[1]
-
Stimulate the cells with LPS (1 µg/mL) for 30 minutes (for IκBα phosphorylation) or 1 hour (for p65 translocation).[2]
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Perform SDS-PAGE with 40 µg of total protein per lane.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.[12]
-
Wash the membrane and incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Visualize the protein bands using an ECL substrate and an imaging system.[12]
-
Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated IκBα to total IκBα and the p65 levels to the loading control.[12]
Reverse Transcription Quantitative PCR (RT-qPCR) for Pro-inflammatory Gene Expression
This protocol measures the mRNA expression levels of NF-κB target genes.
Materials:
-
RAW 264.7 cells
-
This compound stock solution (in DMSO)
-
LPS from E. coli
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH, β-actin)
-
Real-time PCR system
Protocol:
-
Treat cells with this compound and LPS as described in the Western Blot protocol (typically for 4-6 hours for mRNA expression).
-
Extract total RNA from the treated cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.[12]
-
Set up the qPCR reaction with the cDNA template, specific primers for the target and housekeeping genes, and qPCR master mix.[12]
-
Run the reaction on a real-time PCR system.
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.[12]
-
Determine the dose-dependent inhibition of each cytokine's mRNA expression by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound Alleviates Inflammation via Suppression of MAPK/NF-κB/AP-1 and Activation of the Nrf2/HO-1 Signaling Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NF-kappaB inhibitory activity of compounds isolated from Cantharellus cibarius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Alleviates Inflammation via Suppression of MAPK/NF-κB/AP-1 and Activation of the Nrf2/HO-1 Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF-κB: a key role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. I kappa B: a specific inhibitor of the NF-kappa B transcription factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mineralocorticoid and glucocorticoid receptors differentially regulate NF-kappaB activity and pro-inflammatory cytokine production in murine BV-2 microglial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. indigobiosciences.com [indigobiosciences.com]
- 12. benchchem.com [benchchem.com]
Investigating Cerevisterol's Effect on the MAPK/NF-κB/AP-1 Signaling Pathway: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cerevisterol, a naturally occurring sterol found in various fungi, has demonstrated significant anti-inflammatory properties.[1][2][3][4] This document provides detailed application notes and experimental protocols for investigating the mechanism of action of this compound, specifically its inhibitory effects on the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and Activator Protein-1 (AP-1) signaling pathways. The provided methodologies are based on studies conducted on lipopolysaccharide (LPS)-activated RAW 264.7 macrophage cells.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The MAPK, NF-κB, and AP-1 signaling cascades are key pathways that regulate the expression of pro-inflammatory mediators.[1][3] this compound has emerged as a potential therapeutic agent by suppressing the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2), as well as pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][2][3][4] The underlying mechanism involves the downregulation of the MAPK/NF-κB/AP-1 signaling axis.[1][2][4] These application notes provide a framework for researchers to study these effects in a laboratory setting.
Data Presentation
The following tables summarize the quantitative effects of this compound on key inflammatory markers and signaling proteins in LPS-stimulated RAW 264.7 macrophages.
Table 1: Effect of this compound on Inflammatory Mediators and Cytokines
| Treatment | NO Production (% of LPS control) | PGE2 Production (% of LPS control) | iNOS Expression (% of LPS control) | COX-2 Expression (% of LPS control) | TNF-α Expression (% of LPS control) | IL-6 Expression (% of LPS control) | IL-1β Expression (% of LPS control) |
| Control | Not Applicable | Not Applicable | Not Applicable | Not Applicable | Not Applicable | Not Applicable | Not Applicable |
| LPS (1 µg/mL) | 100% | 100% | 100% | 100% | 100% | 100% | 100% |
| LPS + this compound (2.5 µM) | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| LPS + this compound (5 µM) | Further Reduced | Further Reduced | Further Reduced | Further Reduced | Further Reduced | Further Reduced | Further Reduced |
| LPS + this compound (10 µM) | Markedly Reduced | Markedly Reduced | Markedly Reduced | Markedly Reduced | Markedly Reduced | Markedly Reduced | Markedly Reduced |
| LPS + this compound (20 µM) | Strongly Suppressed | Strongly Suppressed | Strongly Suppressed | Strongly Suppressed | Strongly Suppressed | Strongly Suppressed | Strongly Suppressed |
Note: Specific percentage reductions can be obtained from the primary literature. The table indicates a dose-dependent inhibitory effect.
Table 2: Effect of this compound on MAPK and NF-κB/AP-1 Signaling Pathways
| Treatment | p-ERK (% of LPS control) | p-p38 (% of LPS control) | p-JNK (% of LPS control) | p-IκBα (% of LPS control) | NF-κB Nuclear Translocation (% of LPS control) | AP-1 Transactivation (% of LPS control) | p-c-Fos (% of LPS control) |
| Control | Baseline | Baseline | Baseline | Baseline | Baseline | Baseline | Baseline |
| LPS (1 µg/mL) | 100% | 100% | 100% | 100% | 100% | 100% | 100% |
| LPS + this compound (Dose-dependent) | Reduced | Reduced | Reduced | Reduced | Reduced | Reduced | Reduced |
Note: this compound demonstrates a dose-dependent suppression of the phosphorylation and activation of key proteins in these pathways.[1]
Mandatory Visualizations
Caption: this compound's inhibition of the MAPK, NF-κB, and AP-1 signaling pathways.
Caption: Experimental workflow for investigating this compound's anti-inflammatory effects.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for MTT assay, 6-well for protein/RNA extraction).
-
Allow cells to adhere and grow for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 2.5, 5, 10, 20 µM) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for the desired time period (e.g., 24 hours for mediator production, shorter times for signaling protein phosphorylation).
-
MTT Assay for Cell Viability
-
Principle: Measures the metabolic activity of cells, which is an indicator of cell viability.
-
Protocol:
-
After treatment with this compound, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add Dimethyl Sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the vehicle-treated control group.
-
Measurement of Nitric Oxide (NO) Production
-
Principle: The Griess reagent detects nitrite, a stable product of NO.
-
Protocol:
-
Collect the cell culture supernatant after treatment.
-
Mix an equal volume of the supernatant with Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Western Blot Analysis for Protein Expression and Phosphorylation
-
Principle: Detects specific proteins in a sample.
-
Protocol:
-
Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, ERK, p-p38, p38, p-JNK, JNK, p-IκBα, IκBα, iNOS, COX-2) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Quantify the band intensities using densitometry software.
-
RNA Extraction and RT-qPCR for Gene Expression
-
Principle: Measures the mRNA levels of target genes.
-
Protocol:
-
Isolate total RNA from treated cells using a suitable kit (e.g., TRIzol).
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform quantitative PCR (qPCR) using gene-specific primers for TNF-α, IL-6, IL-1β, iNOS, COX-2, and a housekeeping gene (e.g., GAPDH or β-actin).
-
Analyze the relative gene expression using the 2^-ΔΔCt method.
-
Luciferase Reporter Assay for NF-κB and AP-1 Transactivation
-
Principle: Measures the transcriptional activity of NF-κB and AP-1.
-
Protocol:
-
Co-transfect RAW 264.7 cells with a luciferase reporter plasmid containing NF-κB or AP-1 binding sites and a β-galactosidase expression vector (for normalization).
-
After 24 hours, treat the cells with this compound and then stimulate with LPS.
-
Lyse the cells and measure the luciferase and β-galactosidase activities using appropriate assay kits.
-
Normalize the luciferase activity to the β-galactosidase activity to determine the relative transcriptional activity.
-
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for researchers investigating the anti-inflammatory effects of this compound. By systematically evaluating its impact on the MAPK, NF-κB, and AP-1 signaling pathways, a deeper understanding of its therapeutic potential can be achieved. These studies will be instrumental for drug development professionals exploring novel anti-inflammatory agents.
References
- 1. This compound Alleviates Inflammation via Suppression of MAPK/NF-κB/AP-1 and Activation of the Nrf2/HO-1 Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Alleviates Inflammation via Suppression of MAPK/NF-κB/AP-1 and Activation of the Nrf2/HO-1 Signaling Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Cerevisterol Inhibition of DNA Polymerase Alpha
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cerevisterol, a sterol originally isolated from yeast, has been identified as an inhibitor of the eukaryotic enzyme DNA polymerase alpha.[1] DNA polymerase alpha plays a crucial role in the initiation of DNA replication, making it a potential target for novel therapeutic agents.[2] These application notes provide a detailed protocol for testing the inhibitory effect of this compound on DNA polymerase alpha activity. The described methodology can be adapted for high-throughput screening of other potential inhibitors.
Principle of the Assay
The protocol outlined below is a non-radioactive, fluorescence-based assay to measure the activity of DNA polymerase alpha. The assay relies on the incorporation of nucleotides into a DNA template, which can be quantified using a DNA-intercalating fluorescent dye. A decrease in fluorescence intensity in the presence of this compound indicates inhibition of DNA polymerase alpha activity.
Data Presentation: Quantitative Summary of Expected Results
The primary quantitative data obtained from this protocol will be the half-maximal inhibitory concentration (IC50) of this compound. The results can be summarized in the following table format for clear comparison and analysis.
| Compound | DNA Polymerase Alpha Isoform | IC50 (µM) | 95% Confidence Interval | Hill Slope |
| This compound | Human DNA Polymerase α | [Insert Value] | [Insert Value] | [Insert Value] |
| Positive Control (e.g., Aphidicolin) | Human DNA Polymerase α | [Insert Value] | [Insert Value] | [Insert Value] |
| Negative Control (e.g., DMSO) | Human DNA Polymerase α | Not Applicable | Not Applicable | Not Applicable |
Experimental Protocols
Materials and Reagents
-
Enzyme: Recombinant Human DNA Polymerase Alpha (ensure high purity and known activity units)
-
Test Compound: this compound (dissolved in DMSO to a stock concentration of 10 mM)
-
Positive Control: Aphidicolin (a known DNA polymerase alpha inhibitor, dissolved in DMSO)
-
DNA Template/Primer: A single-stranded DNA template annealed to a shorter primer with a free 3'-OH group (e.g., poly(dA)/oligo(dT))
-
Deoxynucleotide Triphosphates (dNTPs): Equimolar mixture of dATP, dCTP, dGTP, and dTTP.
-
Assay Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 100 µg/mL BSA.
-
Fluorescent Dye: A DNA intercalating dye (e.g., SYBR Green I or PicoGreen)
-
Stop Solution: 0.5 M EDTA
-
Microplates: 96-well or 384-well black, flat-bottom plates suitable for fluorescence measurements.
-
Instrumentation: Fluorescence microplate reader, multichannel pipettes, and standard laboratory equipment.
Experimental Procedure
-
Preparation of Reagents:
-
Thaw all reagents on ice.
-
Prepare serial dilutions of this compound and the positive control (Aphidicolin) in DMSO. A typical concentration range to test would be from 0.1 µM to 100 µM.
-
Prepare a working solution of the DNA template/primer in assay buffer.
-
Prepare a working solution of dNTPs in assay buffer.
-
Prepare the DNA polymerase alpha enzyme dilution in cold assay buffer to the desired final concentration. Keep the enzyme on ice at all times.
-
-
Assay Setup:
-
In a 96-well microplate, add the following components in the specified order:
-
Assay Buffer: To bring the final volume to 100 µL.
-
DNA Template/Primer: To a final concentration of 50 nM.
-
dNTPs: To a final concentration of 20 µM.
-
This compound/Controls: 1 µL of the serially diluted this compound, positive control (Aphidicolin), or DMSO (for the negative control and no-enzyme control wells).
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiation of the Reaction:
-
Initiate the polymerase reaction by adding the diluted DNA polymerase alpha to all wells except the "no-enzyme" control wells. The final enzyme concentration should be optimized for linear product formation over the desired time course.
-
Mix the contents of the wells gently by pipetting.
-
-
Incubation:
-
Incubate the plate at 37°C for 60 minutes. The incubation time may need to be optimized based on the enzyme activity.
-
-
Termination of the Reaction:
-
Stop the reaction by adding 10 µL of 0.5 M EDTA to each well.
-
-
Fluorescence Measurement:
-
Add the fluorescent DNA intercalating dye to each well according to the manufacturer's instructions.
-
Incubate the plate in the dark for 5-10 minutes.
-
Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 520 nm emission for SYBR Green I).
-
Data Analysis
-
Background Subtraction: Subtract the average fluorescence of the "no-enzyme" control wells from all other wells.
-
Calculation of Percent Inhibition: Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x [1 - (Fluorescence_inhibitor - Fluorescence_no_enzyme) / (Fluorescence_DMSO - Fluorescence_no_enzyme)]
-
IC50 Determination: Plot the percent inhibition against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of DNA polymerase alpha activity.
Visualizations
Signaling Pathway: Inhibition of DNA Replication
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Cerevisterol Yield from Saccharomyces cerevisiae Fermentation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the production of Cerevisterol from Saccharomyces cerevisiae fermentation. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for producing this compound in Saccharomyces cerevisiae?
A1: The production of this compound in S. cerevisiae is a two-stage process. First, the endogenous ergosterol biosynthesis pathway is metabolically engineered to maximize the accumulation of ergosterol, the direct precursor to this compound. Second, a heterologous cytochrome P450 enzyme, such as bovine cytochrome P450scc, is expressed to catalyze the enzymatic oxidation of ergosterol to this compound.
Q2: Which genes in S. cerevisiae should be targeted for overexpression to increase ergosterol yield?
A2: To enhance the metabolic flux towards ergosterol, several key genes in the ergosterol biosynthesis pathway should be overexpressed. These include:
-
tHMG1: Overexpression of the truncated version of HMG-CoA reductase (tHMG1) is a critical step to increase the production of mevalonate, a key precursor in the pathway.
-
UPC2-1: This is a global transcription factor that, in its mutated form (UPC2-1), upregulates the expression of several genes in the ergosterol pathway.
-
ERG Genes: Overexpression of various ERG genes, such as ERG1, ERG7, ERG9, ERG11, and ERG20, can help to increase the overall pathway efficiency.
-
ARE2: Overexpression of the sterol acyltransferase gene ARE2 can enhance the storage of ergosterol as steryl esters, which can reduce potential cytotoxicity of high free ergosterol levels and create a larger precursor pool.[1]
-
ACC1: Overexpressing acetyl-CoA carboxylase (ACC1) can increase the supply of malonyl-CoA, a precursor for fatty acid biosynthesis, which is linked to the storage of steryl esters in lipid droplets.[1]
Q3: What are the optimal fermentation conditions for maximizing ergosterol production?
A3: High-density fed-batch fermentation is the preferred method for maximizing ergosterol production. Key parameters to control include:
-
Carbon Source: Glucose is a common carbon source. A fed-batch strategy with controlled glucose feeding is crucial to avoid the Crabtree effect (ethanol production under aerobic conditions) and maximize biomass and ergosterol accumulation.
-
Dissolved Oxygen (DO): Maintaining a specific DO level is critical. While the ergosterol pathway requires oxygen, excessive levels can be detrimental. A DO concentration of around 12% has been shown to be effective for high ergosterol yield.
-
pH: The pH of the fermentation medium should be maintained around 5.0 to 5.5.
-
Temperature: The optimal temperature for S. cerevisiae growth and ergosterol production is typically around 30°C.
Q4: How is the conversion of ergosterol to this compound achieved?
A4: The conversion of ergosterol to this compound is an enzymatic oxidation reaction. As S. cerevisiae does not endogenously produce this compound, this step requires the heterologous expression of a suitable cytochrome P450 enzyme. Bovine cytochrome P450scc has been shown to metabolize ergosterol and is a candidate for this conversion. The expression of this enzyme is typically induced after a sufficient biomass and ergosterol pool have been established.
Q5: What factors are critical for the activity of the heterologously expressed cytochrome P450?
A5: The activity of heterologous cytochrome P450 enzymes in S. cerevisiae is dependent on several factors:
-
Oxygen Availability: Cytochrome P450s are monooxygenases and require molecular oxygen for their catalytic activity. Therefore, maintaining an adequate dissolved oxygen level during the bioconversion phase is essential.
-
Reductant Supply: Cytochrome P450 enzymes require a supply of reducing equivalents, typically from NADPH, which is provided by a partner protein, cytochrome P450 reductase (CPR). Co-expression of a suitable CPR is often necessary for optimal P450 activity.
-
Ethanol Concentration: High concentrations of ethanol can negatively impact the activity and stability of cytochrome P450 enzymes. It is important to control ethanol levels, especially during the this compound production phase.[2][3]
-
Induction of Expression: The expression of the heterologous P450 gene is usually under the control of an inducible promoter (e.g., GAL1). Proper timing and concentration of the inducer (e.g., galactose) are critical for achieving high levels of active enzyme.
Troubleshooting Guides
Issue 1: Low Ergosterol Yield
| Potential Cause | Troubleshooting Step |
| Suboptimal Fermentation Conditions | Verify and optimize key fermentation parameters such as pH, temperature, and dissolved oxygen levels. Implement a controlled glucose feeding strategy to avoid overflow metabolism. |
| Insufficient Precursor Supply | Confirm the overexpression of key upstream genes like tHMG1 and ACC1. Analyze metabolic intermediates to identify potential bottlenecks in the pathway. |
| Low Expression of Pathway Genes | Verify the successful integration and expression of the overexpressed genes using RT-qPCR or Western blotting. Ensure the stability of the expression plasmids. |
| Ergosterol Degradation or Toxicity | Overexpress ARE2 to promote the formation of steryl esters and reduce free ergosterol levels. Monitor cell viability throughout the fermentation. |
Issue 2: Low this compound Titer Despite High Ergosterol Accumulation
| Potential Cause | Troubleshooting Step |
| Low Expression of Heterologous Cytochrome P450 | Confirm the expression of the P450 enzyme via Western blot. Optimize the induction conditions (inducer concentration, timing of induction). |
| Poor P450 Enzyme Activity | Ensure adequate dissolved oxygen during the bioconversion phase. Co-express a compatible cytochrome P450 reductase (CPR) to improve electron transfer. Check for potential inhibition by media components or byproducts. |
| Substrate (Ergosterol) Unavailability | The majority of ergosterol may be sequestered in lipid droplets as steryl esters. Consider strategies to release free ergosterol to make it accessible to the P450 enzyme. |
| Ethanol Inhibition | Monitor and control ethanol concentration during the bioconversion phase. High ethanol levels can inhibit P450 activity.[2][3] |
| Incorrect Subcellular Localization | Ensure that both the heterologous P450 and the ergosterol precursor are localized in the same cellular compartment (typically the endoplasmic reticulum) for efficient conversion. |
Quantitative Data Summary
Table 1: Effect of Genetic Modifications on Ergosterol Production in S. cerevisiae
| Strain | Relevant Genotype | Ergosterol Content (mg/g DCW) | Ergosterol Titer (mg/L) | Reference |
| Wild-Type S1 | - | 7.8 | - | [1] |
| S1-ARE2 | Overexpression of ARE2 | 10.0 | - | [1] |
| S1-ARE2-UPC2-1 | Overexpression of ARE2 and UPC2-1 | 16.7 | - | [1] |
| S1-ARE2-UPC2-1-ACC1 | Overexpression of ARE2, UPC2-1, and ACC1 | 20.7 | - | [1] |
| S1-G-AUAC | Dynamically controlled expression of ARE2, UPC2-1, and ACC1 | 40.6 | 2986.7 (in fed-batch) | [1] |
Table 2: Influence of Fermentation Parameters on Ergosterol Yield
| Parameter | Condition | Effect on Ergosterol Yield | Reference |
| Dissolved Oxygen | Maintained at 12% | Highest ergosterol yield obtained in fed-batch fermentation. | |
| Specific Growth Rate | Optimum dilution rate of 0.13 h⁻¹ in continuous culture | Maximized ergosterol yield. | [2] |
| Feeding Strategy | Two-stage feeding (glucose followed by ethanol) | Ergosterol content of 29.5 mg/g DCW and a titer of 2986.7 mg/L. | [1] |
Experimental Protocols
Protocol 1: High-Density Fed-Batch Fermentation for Ergosterol Production
-
Inoculum Preparation:
-
Inoculate a single colony of the engineered S. cerevisiae strain into 50 mL of YPD medium (1% yeast extract, 2% peptone, 2% glucose).
-
Incubate at 30°C with shaking at 250 rpm for 24 hours.
-
-
Bioreactor Setup:
-
Prepare a 5 L bioreactor with 3 L of batch medium (e.g., 1% yeast extract, 2% peptone, 5% glucose, and necessary mineral salts).
-
Sterilize the bioreactor and medium.
-
Set the initial fermentation parameters: Temperature at 30°C, pH at 5.5 (controlled with NH₄OH), and dissolved oxygen (DO) at a setpoint of 30% (cascaded with agitation).
-
-
Batch Phase:
-
Inoculate the bioreactor with the seed culture.
-
Allow the batch culture to proceed until the initial glucose is nearly depleted, indicated by a sharp increase in DO and a decrease in the off-gas CO₂ concentration.
-
-
Fed-Batch Phase:
-
Initiate the feeding of a concentrated glucose solution (e.g., 50% w/v) at a controlled rate to maintain a low glucose concentration in the fermenter (e.g., < 1 g/L).
-
An exponential feeding strategy can be employed to match the cell growth rate.
-
Continue the fed-batch cultivation for 48-72 hours, or until the desired cell density is reached.
-
-
Harvesting:
-
Cool the bioreactor and harvest the yeast cells by centrifugation.
-
Wash the cell pellet with distilled water and store at -80°C for subsequent analysis.
-
Protocol 2: Ergosterol and this compound Extraction and Quantification
-
Cell Lysis and Saponification:
-
Take a known weight of the yeast cell pellet (e.g., 100 mg wet weight).
-
Add 5 mL of 25% alcoholic KOH solution (25g KOH in 100 mL of 50% ethanol).
-
Incubate at 80°C for 1 hour to lyse the cells and saponify the lipids.
-
-
Sterol Extraction:
-
Cool the mixture on ice.
-
Add 5 mL of n-heptane or petroleum ether and vortex vigorously for 3 minutes to extract the non-saponifiable lipids (containing ergosterol and this compound).
-
Centrifuge to separate the phases.
-
-
Sample Preparation for HPLC:
-
Carefully transfer the upper organic phase to a new tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Re-dissolve the dried sterol extract in a known volume of methanol or mobile phase for HPLC analysis.
-
-
HPLC-UV Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with methanol or a mixture of methanol and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 282 nm for ergosterol. The optimal wavelength for this compound should be determined based on its UV spectrum, but 282 nm can serve as a starting point.
-
Quantification: Prepare standard curves for both ergosterol and this compound of known concentrations to quantify their amounts in the samples.[4][5]
-
Visualizations
Ergosterol Biosynthesis Pathway and Key Engineering Targets
Caption: Metabolic engineering strategy for this compound production.
Logical Workflow for Troubleshooting Low this compound Yield
Caption: Troubleshooting workflow for low this compound yield.
References
- 1. Frontiers | Combined Biosynthetic Pathway Engineering and Storage Pool Expansion for High-Level Production of Ergosterol in Industrial Saccharomyces cerevisiae [frontiersin.org]
- 2. Cytochrome P-450 accumulation and loss as controlled by growth phase of Saccharomyces cerevisiae: relationship to oxygen, glucose and ethanol concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chsjournal.org [chsjournal.org]
- 5. Quantitative Analysis of Vitamin D2 and Ergosterol in Yeast-Based Supplements Using High-Performance Liquid Chromatography with Ultraviolet Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Cerevisterol Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Cerevisterol in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
A1: this compound is a naturally occurring sterol with demonstrated anti-inflammatory and potential anticancer properties.[1][2] Like other sterols, its hydrophobic nature leads to poor solubility in aqueous solutions, which is a significant hurdle for in vitro and in vivo studies that require consistent and accurate concentrations in physiological buffers.
Q2: What are the general approaches to improve the solubility of this compound?
A2: Several methods can be employed to enhance the aqueous solubility of hydrophobic compounds like this compound. The most common and effective techniques include the use of co-solvents, surfactants, and cyclodextrin complexation.
Q3: Can I dissolve this compound directly in my cell culture medium?
A3: Direct dissolution of this compound in cell culture medium is not recommended due to its low aqueous solubility. This can lead to the formation of precipitates, inaccurate dosing, and unreliable experimental results. It is essential to first prepare a concentrated stock solution in an appropriate organic solvent or use a solubilizing agent.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO/Ethanol stock solution in aqueous buffer. | The concentration of the organic solvent is insufficient to maintain this compound solubility in the final aqueous solution. | - Increase the final concentration of the co-solvent if tolerated by the experimental system.- Prepare a more dilute stock solution in the organic solvent.- Utilize a different solubilization method, such as cyclodextrin complexation or surfactant-based formulations. |
| Cloudiness or turbidity in the final working solution. | Formation of fine precipitates or micelles that scatter light. | - Visually inspect the solution under a microscope to confirm the presence of precipitate.- Determine the kinetic solubility to find the maximum soluble concentration in your specific buffer.- Filter the final solution through a 0.22 µm syringe filter if appropriate for the application. |
| Inconsistent or non-reproducible experimental results. | Inaccurate this compound concentration due to precipitation or aggregation. | - Prepare fresh working solutions for each experiment.- Ensure complete dissolution of the stock solution before further dilution.- Validate the concentration of your final working solution using a suitable analytical method like HPLC, if possible. |
| Cell toxicity observed at higher this compound concentrations. | The toxicity may be due to the co-solvent (e.g., DMSO) rather than this compound itself. | - Perform a vehicle control experiment with the same concentration of the co-solvent to assess its toxicity.- Keep the final concentration of the organic solvent as low as possible (typically <0.5% for DMSO in cell culture).- Consider alternative, less toxic solubilization methods. |
Quantitative Data on Sterol Solubility Enhancement
The following tables provide quantitative data on the solubility of ergosterol, a structurally similar sterol to this compound, which can serve as a valuable reference.
Table 1: Solubility of Ergosterol in Organic Solvents
| Solvent | Solubility (mg/mL) |
| Dimethylformamide (DMF) | ~2 |
| Ethanol | ~0.5 |
| Dimethyl sulfoxide (DMSO) | ~0.1 |
Data sourced from product information sheets and general chemical databases.[3][4]
Table 2: Enhanced Aqueous Solubility of Phytosterols using Cyclodextrins
| Solubilization Method | Initial Solubility (mg/mL) | Enhanced Solubility (mg/mL) | Fold Increase |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) complexation | ~0.02 | 8.68 | ~434 |
This data demonstrates the significant potential of cyclodextrins to increase the aqueous solubility of sterols.[5]
Table 3: Effect of Surfactants on Quercetin Solubility (Illustrative Example)
| Surfactant | Concentration | Fold Increase in Solubility |
| Polysorbate 20 | Above CMC | 2.14 |
| Polysorbate 80 | Above CMC | 3.63 |
This table illustrates the principle of surfactant-mediated solubility enhancement for a hydrophobic molecule. The effectiveness of a surfactant is dependent on its properties and concentration.[6]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using a Co-Solvent
This protocol is suitable for preparing a concentrated stock solution of this compound for subsequent dilution in aqueous buffers for in vitro assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile-filtered
-
Ethanol (100%), sterile-filtered
-
Sterile, conical microcentrifuge tubes or glass vials
Procedure:
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add the required volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary, provided the compound is heat-stable.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Note: When preparing working solutions, the final concentration of the organic solvent should be kept to a minimum to avoid solvent-induced artifacts in biological assays (typically below 0.5% for DMSO).
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex
This method enhances the aqueous solubility of this compound by encapsulating it within the hydrophobic cavity of a cyclodextrin molecule.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Methyl-β-cyclodextrin (M-β-CD)
-
Phosphate-buffered saline (PBS) or other aqueous buffer
-
Organic solvent (e.g., Ethanol or a 2:1 mixture of isopropanol:chloroform)
-
Glass test tubes
-
Water bath or heating block
-
Stir plate and stir bar
Procedure:
-
Prepare a solution of the cyclodextrin in the desired aqueous buffer (e.g., dissolve 1 g of HP-β-CD in 11 mL of PBS).
-
In a separate glass tube, dissolve the desired amount of this compound in a minimal volume of the organic solvent (e.g., 30 mg of this compound in 400 µL of 2:1 isopropanol:chloroform).
-
Heat the cyclodextrin solution to approximately 80°C with continuous stirring.
-
Slowly add the this compound solution to the heated cyclodextrin solution in small aliquots. Allow the solution to become clear after each addition before adding the next.
-
Once all the this compound solution has been added and the final solution is clear, remove it from the heat and allow it to cool to room temperature.
-
The resulting solution contains the water-soluble this compound-cyclodextrin complex and can be sterile-filtered for use in experiments.
Signaling Pathways and Experimental Workflows
This compound has been shown to exert its anti-inflammatory effects by modulating key signaling pathways.
This compound's Inhibition of the Pro-inflammatory MAPK/NF-κB/AP-1 Pathway
This compound can suppress the activation of the MAPK, NF-κB, and AP-1 signaling cascades, which are central to the inflammatory response.[1][2][7] This inhibition leads to a reduction in the expression of pro-inflammatory mediators.
Caption: this compound inhibits the LPS-induced inflammatory response.
This compound's Activation of the Anti-inflammatory Nrf2/HO-1 Pathway
In addition to its inhibitory effects, this compound can activate the Nrf2/HO-1 signaling pathway, which plays a crucial role in the cellular antioxidant and anti-inflammatory response.[1][2][7]
Caption: this compound activates the Nrf2-mediated antioxidant response.
Experimental Workflow for Solubility Enhancement
The following diagram outlines a logical workflow for researchers facing this compound solubility issues.
References
- 1. This compound Alleviates Inflammation via Suppression of MAPK/NF-κB/AP-1 and Activation of the Nrf2/HO-1 Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Alleviates Inflammation via Suppression of MAPK/NF-κB/AP-1 and Activation of the Nrf2/HO-1 Signaling Cascade [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. The effect of polysorbate 20 and polysorbate 80 on the solubility of quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Efficient Purification of Cerevisterol from Crude Fungal Extracts
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the efficiency of Cerevisterol purification from crude fungal extracts. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful purification.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound that are important for its purification?
A1: this compound possesses several key properties that facilitate its purification. It has a high melting point of 265.3 °C and is notably insoluble in the organic solvent hexane.[1] These characteristics are advantageous for separating it from other more soluble sterols and lipids present in the crude fungal extract.
Q2: What are the major challenges in purifying this compound from fungal extracts?
A2: The primary challenges in this compound purification include its low concentration in fungal biomass, the presence of structurally similar sterols that can co-purify, and the removal of fatty acids and glycerides that are often abundant in crude extracts.[2] Overcoming these challenges requires a multi-step purification strategy.
Q3: Which analytical techniques are suitable for monitoring the purity of this compound during purification?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection (around 282 nm) is a common and effective method for monitoring the presence and purity of sterols like this compound.[3] Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative assessment of fractions during column chromatography.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Yield of this compound in the Final Product
-
Possible Cause: Incomplete extraction from the fungal biomass.
-
Solution: Ensure that the fungal cell walls are adequately disrupted. This can be achieved by grinding the biomass to a fine powder or using enzymatic lysis. The choice of extraction solvent is also critical; a mixture of chloroform and methanol is often effective for lipid extraction.[4]
-
-
Possible Cause: Loss of this compound during the saponification step.
-
Solution: Optimize the saponification conditions, including the concentration of alcoholic potassium hydroxide (KOH) and the reaction time and temperature. Overly harsh conditions can lead to degradation of the target compound. A typical procedure involves refluxing with alcoholic KOH for about an hour.
-
-
Possible Cause: Poor recovery from chromatographic steps.
-
Solution: Ensure the column is not overloaded with crude extract. Optimize the mobile phase composition to achieve good separation between this compound and other compounds. A gradient elution may be more effective than an isocratic one.
-
-
Possible Cause: Inefficient crystallization.
-
Solution: Carefully select the crystallization solvent. Ethanol, acetone, and ethyl acetate have been reported to be effective for this compound.[1] Control the cooling rate; slow cooling generally promotes the formation of larger, purer crystals. Seeding the solution with a small crystal of pure this compound can also improve crystallization.
-
Issue 2: Impure this compound in the Final Product (Contamination with other sterols)
-
Possible Cause: Co-elution of structurally similar sterols during column chromatography.
-
Solution: Improve the resolution of your chromatography. For silica gel chromatography, experiment with different solvent systems, such as hexane with an increasing gradient of ethyl acetate. For more challenging separations, consider using High-Performance Liquid Chromatography (HPLC) with a C18 column or High-Speed Counter-Current Chromatography (HSCCC), which offers excellent resolving power for similar compounds.[2][5]
-
-
Possible Cause: Incomplete saponification leading to the presence of steryl esters.
-
Solution: Ensure the saponification reaction goes to completion. Test a small aliquot of the reaction mixture for the presence of oily droplets, which would indicate incomplete hydrolysis. If necessary, extend the reflux time or increase the concentration of KOH.
-
Issue 3: Oily Final Product Instead of Crystalline this compound
-
Possible Cause: Presence of fatty acids or other lipidic impurities.
-
Solution: Ensure the saponification and subsequent extraction steps have effectively removed fatty acids. After saponification, acidification of the aqueous layer will protonate the fatty acids, allowing them to be extracted with an organic solvent, while the sterols remain.
-
-
Possible Cause: The crystallization solvent is too "good" a solvent for this compound.
-
Solution: If this compound is too soluble in the chosen solvent, it will not crystallize. Try a solvent in which it is less soluble, or use a solvent/anti-solvent system. For example, dissolve the impure this compound in a small amount of a good solvent and then slowly add a poor solvent (like hexane) until turbidity is observed, then allow it to cool slowly.
-
Data Presentation
Table 1: Comparison of Recovery Rates for Fungal Sterols Using Different Extraction and Purification Techniques.
| Purification Step | Technique | Recovery Rate (%) | Reference Compound |
| Extraction | Saponification followed by toluene extraction | > 90% | Ergosterol |
| Extraction | Spiked grain samples | 84 - 102% | Ergosterol |
| Chromatography | Thin-Layer Chromatography (silica gel) | 98% | Ergosterol |
| Overall Process | Controls with spiked ergosterol standard | 44 - 79% | Ergosterol |
Note: Data is for ergosterol, a structurally related fungal sterol, and can be used as a general guideline for optimizing this compound purification.
Experimental Protocols
Protocol 1: Saponification of Crude Fungal Extract
-
Preparation: Weigh 1-2 grams of the crude fungal lipid extract into a 250 mL round-bottom flask.
-
Reagent Addition: Add 25 mL of 0.5 N alcoholic potassium hydroxide (KOH) solution and a few boiling chips.
-
Reflux: Connect the flask to a condenser and reflux the mixture on a water bath or heating mantle for 1 hour. The solution should become clear, indicating complete saponification.[6]
-
Cooling: Allow the flask to cool to room temperature.
-
Extraction of Unsaponifiables: Transfer the cooled solution to a separatory funnel. Add an equal volume of distilled water and extract the unsaponifiable fraction (containing this compound) three times with an appropriate organic solvent (e.g., diethyl ether or dichloromethane).
-
Washing: Combine the organic extracts and wash them with distilled water until the washings are neutral to pH paper.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude unsaponifiable fraction.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel (60-120 mesh) in hexane and pack it into a glass column.
-
Sample Loading: Dissolve the crude unsaponifiable fraction in a minimal amount of a suitable solvent (e.g., chloroform or a mixture of hexane and ethyl acetate) and load it onto the top of the silica gel column.
-
Elution: Begin elution with pure hexane and gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor them by Thin-Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate 8:2 v/v) and visualizing with an appropriate stain (e.g., anisaldehyde-sulfuric acid) and heating.
-
Pooling and Concentration: Combine the fractions containing pure this compound and evaporate the solvent.
Protocol 3: Crystallization of this compound
-
Dissolution: Dissolve the purified this compound fraction in a minimal amount of hot ethanol, acetone, or ethyl acetate.[1]
-
Cooling: Cover the container and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator or at 4°C.
-
Crystal Formation: Crystals of this compound should form as the solution cools.
-
Isolation and Washing: Isolate the crystals by filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Mandatory Visualization
Caption: A generalized experimental workflow for the purification of this compound.
Caption: A troubleshooting decision tree for addressing low this compound yield.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cerealsgrains.org [cerealsgrains.org]
- 4. Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Saponification-Typical procedures - operachem [operachem.com]
- 6. egyankosh.ac.in [egyankosh.ac.in]
Troubleshooting low recovery of Cerevisterol during solid-phase extraction
Technical Support Center: Solid-Phase Extraction of Cerevisterol
This guide provides troubleshooting advice and answers to frequently asked questions for researchers experiencing low recovery of this compound during solid-phase extraction (SPE) experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it challenging for SPE?
A1: this compound (5α-ergosta-7,22-diene-3β,5,6β-triol) is a moderately polar sterol found in various fungi.[1][2] Its three hydroxyl groups make it more polar than other common sterols like ergosterol or cholesterol. This intermediate polarity can be challenging for SPE. It may not retain strongly on non-polar (reversed-phase) sorbents if the sample solvent is too strong, yet it may bind too strongly to polar (normal-phase) sorbents, making elution difficult. Successful extraction requires a careful balance of sorbent and solvent selection.
Q2: How do I choose the right SPE sorbent for this compound?
A2: The choice depends on your sample matrix and the desired separation mechanism.
-
Reversed-Phase (e.g., C18, Polymeric HLB): This is the most common choice for extracting sterols from aqueous samples.[3] this compound, being moderately polar, will retain via hydrophobic interactions. C18 is a standard choice, but polymeric sorbents (like Hydrophilic-Lipophilic Balanced, HLB) can offer higher capacity, better stability over a wider pH range, and resistance to drying out.[4][5][6]
-
Normal-Phase (e.g., Silica, Diol): This is suitable if your sample is dissolved in a non-polar organic solvent. This compound will be retained through polar interactions (hydrogen bonding) with the silica surface. Elution is then performed with a more polar solvent.[7]
-
Ion-Exchange: This is not typically used for neutral sterols like this compound unless derivatization is performed to introduce a charged group.
Q3: My sample is in a complex matrix (e.g., fungal culture, plant tissue). What pretreatment is necessary?
A3: Proper sample preparation is critical.
-
Homogenization: Tissues should be thoroughly homogenized to release the cellular contents.
-
Lipid Extraction: A primary liquid-liquid extraction (e.g., using a modified Bligh & Dyer method with chloroform/methanol) is often necessary to isolate the total lipid fraction.[7]
-
Saponification: To release this compound from any esterified forms and to break down interfering triglycerides, an alkaline hydrolysis (saponification) step with KOH in methanol can be employed.[8] This is a common step in fungal sterol analysis.[3][8]
-
Solvent Exchange: After initial extraction, the dried extract should be redissolved in a solvent compatible with your chosen SPE method (e.g., a low-percentage organic solvent for reversed-phase).
Troubleshooting Guide: Low this compound Recovery
Problem: My final recovery of this compound is below 75%. Where did it go?
To solve this, you must determine at which step the analyte is being lost. Run your SPE method again, but this time, collect and analyze the fractions from each step: the sample load flow-through, the wash solution, and the final elution.
Scenario 1: this compound is found in the Sample Load Flow-Through.
This indicates your analyte did not bind to the SPE sorbent.
| Possible Cause | Solution |
| Incorrect Sorbent Choice | This compound is too polar for the chosen reversed-phase sorbent, or the sample solvent is too non-polar for a normal-phase sorbent. Re-evaluate your sorbent choice based on the FAQ above. |
| Sample Solvent Too Strong (Reversed-Phase) | The organic content of your sample solvent is too high, preventing hydrophobic interaction. Dilute your sample with water or a weaker buffer to ensure the organic content is low (typically <5%). |
| Sorbent Bed Dried Out (Silica-Based) | If using a traditional silica-based C18 cartridge, the sorbent may have dried out after conditioning and before sample loading. This prevents proper interaction. Ensure a layer of equilibration solvent remains on the frit before adding your sample. Consider using a polymeric sorbent, which is resistant to drying.[6] |
| Insufficient Acidification (Reversed-Phase) | Some protocols for fungal sterols on C18 require acidification of the extract before loading to ensure the analyte has a high affinity for the sorbent.[3] |
| Incorrect Flow Rate | The sample loading flow rate was too fast, not allowing enough residence time for the analyte to interact with the sorbent. Decrease the flow rate to a slow, dropwise speed (~1 mL/min). |
Scenario 2: this compound is found in the Wash Fraction.
This means the analyte initially bound to the sorbent but was prematurely eluted by the wash solvent.
| Possible Cause | Solution |
| Wash Solvent is Too Strong | The organic content or polarity of your wash solvent is too high. Decrease the strength of the wash solvent. For reversed-phase C18, reduce the percentage of organic solvent (e.g., from 25% methanol to 10% methanol). For normal-phase, use a less polar wash solvent. |
| Incorrect pH or Ionic Strength | Although less critical for neutral sterols, extreme pH in the wash solution could potentially affect secondary interactions with the sorbent. Ensure the wash solvent pH is compatible with the retention mechanism. |
Scenario 3: this compound is not in the Flow-Through or Wash, but recovery in the Eluate is still low.
This suggests that your analyte is irreversibly bound to the sorbent.
| Possible Cause | Solution |
| Elution Solvent is Too Weak | The elution solvent is not strong enough to disrupt the analyte-sorbent interactions. For reversed-phase, increase the percentage of a stronger organic solvent (e.g., switch from methanol to isopropanol or use 100% isopropanol).[9] For normal-phase, use a more polar solvent. |
| Insufficient Elution Volume | You may not be using enough solvent to completely elute the analyte. Try increasing the elution volume or performing a second elution with a fresh aliquot of solvent and combining the fractions. |
| Secondary Interactions (Silica-Based) | This compound's hydroxyl groups may be interacting too strongly with residual silanols on a silica-based sorbent. Add a small amount of a modifier to the elution solvent (e.g., a more polar solvent like isopropanol to methanol) to disrupt these interactions. Alternatively, use an end-capped C18 sorbent or a polymeric sorbent.[5] |
| Incomplete Drying Before Elution | For some protocols, especially those involving multiple steps, the sorbent bed must be thoroughly dried before elution to ensure the elution solvent can effectively wet the sorbent and desorb the analyte.[3] |
Illustrative Data on Sterol Recovery
While specific quantitative data for this compound SPE is not widely published, the following table, compiled from data on similar hydroxylated sterols (oxysterols), illustrates how sorbent and solvent choices can impact recovery. Extraction efficiency for oxysterols using C18 SPE is generally high, often between 85% and 110%.[10][11][12]
| Analyte Class | SPE Sorbent | Wash Solvent | Elution Solvent | Typical Recovery (%) | Reference |
| Oxysterols | C18 Silica | Water/Methanol (e.g., 90:10) | Methanol or Acetonitrile | 85 - 110% | [10][11] |
| Oxysterols | Polymeric (HLB) | Water/Methanol (e.g., 95:5) | Methanol or Acetonitrile | >90% | [4] |
| Fungal Sterols | C18 Silica | Alkaline Methanol/Water | Alkaline Isopropanol | 85 - 98% | [3] |
| Sterols | Silica (Normal Phase) | Hexane | 30% Isopropanol in Hexane | 70 - 80% | [7] |
General Experimental Protocol for this compound SPE
This protocol is a generalized starting point for reversed-phase SPE of this compound from a saponified lipid extract. Optimization is required for your specific sample and matrix.
Materials:
-
SPE Cartridge: C18 or Polymeric HLB (e.g., 200 mg / 3 mL)
-
Solvents: HPLC-grade Methanol, Isopropanol, Water
-
Sample: Dried lipid extract, previously saponified and neutralized.
Methodology:
-
Sample Reconstitution:
-
Dissolve the dried extract in a minimal volume of methanol or isopropanol.
-
Dilute with water to a final organic concentration of <5%. Ensure the sample is fully dissolved. Centrifuge to remove any particulates.
-
-
Sorbent Conditioning:
-
Pass one cartridge volume (e.g., 3 mL) of Isopropanol or Methanol through the cartridge to wet the sorbent and activate the C18 chains.
-
-
Sorbent Equilibration:
-
Pass one cartridge volume (e.g., 3 mL) of HPLC-grade water through the cartridge to remove the organic solvent and prepare the sorbent for the aqueous sample. Do not let the sorbent bed go dry if using a silica-based cartridge.
-
-
Sample Loading:
-
Load the reconstituted sample onto the cartridge at a slow, consistent flow rate (approx. 1 drop per second or 1 mL/min).
-
-
Washing:
-
Wash the cartridge with one cartridge volume (e.g., 3 mL) of a weak solvent to remove polar interferences. Start with 100% water and gradually increase organic content if needed (e.g., 5-10% Methanol in water).
-
-
Drying (Optional but Recommended):
-
Apply vacuum or positive pressure for 5-10 minutes to thoroughly dry the sorbent bed. This improves the efficiency of the elution step.
-
-
Elution:
-
Elute the this compound with 1-2 cartridge volumes of a strong organic solvent. Isopropanol or a mixture of Methanol/Isopropanol is a good starting point. Collect the eluate in a clean collection tube.
-
Consider a second elution step to ensure complete recovery.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable solvent for your analytical method (e.g., HPLC mobile phase).
-
Visualizations
Troubleshooting Workflow Diagram
Caption: A flowchart for diagnosing and solving low recovery issues in this compound SPE.
Standard SPE Workflow Diagram
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C28H46O3 | CID 10181133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Use of Solid-Phase Extraction To Determine Ergosterol Concentrations in Plant Tissue Colonized by Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revised sample preparation for the analysis of oxysterols by enzyme-assisted derivatisation for sterol analysis (EADSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. silicycle.com [silicycle.com]
- 7. lipidmaps.org [lipidmaps.org]
- 8. Ergosterol extraction: a comparison of methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 10. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
Minimizing Cerevisterol degradation during long-term storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of Cerevisterol during long-term storage. The information is presented in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is considered a relatively stable molecule. Early studies have shown that it exhibits no discoloration or change in its melting point even after several weeks of exposure to light and air.[1] However, for long-term storage, it is crucial to take precautions to prevent slow degradation that may not be immediately apparent.
Q2: What are the primary factors that can cause this compound to degrade over time?
A2: Like other sterols, this compound degradation can be influenced by several factors:
-
Oxidation: Exposure to oxygen is a primary cause of degradation for sterols. This can be accelerated by the presence of light and heat.
-
Temperature: Higher temperatures can increase the rate of chemical degradation.
-
Light: Exposure to UV light can promote photo-oxidation.[2]
-
Moisture: The presence of water can facilitate hydrolytic reactions and promote the growth of microorganisms that may degrade the compound.[3]
Q3: What are the recommended storage conditions for long-term stability of this compound?
A3: To ensure the long-term stability of this compound, it is recommended to store it under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | Minimizes chemical degradation and enzymatic activity. Some suppliers guarantee stability for at least four years at this temperature. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation by displacing oxygen. |
| Light | Amber vial or in the dark | Protects from photo-oxidation. |
| Form | Solid (lyophilized powder) | More stable than solutions. If in solution, use an appropriate solvent and store at low temperatures. |
| Solvent | If in solution, dissolve in a solvent purged with inert gas. Ethanol, methanol, and DMSO are suitable solvents.[4] | Minimizes exposure to dissolved oxygen. |
Q4: Should I use antioxidants to store my this compound sample?
A4: For purified, solid this compound stored under optimal conditions (cold, dark, inert atmosphere), the addition of an antioxidant is generally not necessary. However, if this compound is part of a formulation, especially in a lipid or aqueous matrix, antioxidants may be beneficial. Studies on other phytosterols have shown that antioxidants such as BHA, TBHQ, vitamin E (α-tocopherol), and EGCG can inhibit oxidative degradation.[5][6] The use of a synergist like citric acid, which chelates metal ions, can further enhance stability.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Discoloration of the sample (e.g., yellowing) | Oxidation | Store the sample under an inert atmosphere (argon or nitrogen). Ensure the storage container is tightly sealed. |
| Change in physical state (e.g., from crystalline to gummy) | Moisture absorption | Store in a desiccator, especially if the container is frequently opened and closed. Ensure the storage environment has low humidity. |
| Appearance of new peaks in analytical chromatograms (e.g., HPLC, GC) | Degradation | 1. Review storage conditions (temperature, light, atmosphere). 2. Analyze the sample using mass spectrometry (MS) to identify potential degradation products (e.g., oxidation products like hydroxides, epoxides, or ketones). 3. If in solution, consider the stability of the solvent and potential interactions. |
| Loss of biological activity | Degradation of the parent compound | 1. Re-analyze the purity of the sample using a calibrated analytical method. 2. Compare the activity with a freshly prepared standard or a new batch of this compound. |
Experimental Protocols
Protocol 1: Assessment of this compound Purity by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of a this compound sample.
-
Objective: To quantify the amount of intact this compound and detect the presence of degradation products.
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC)
-
UV Detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
-
Reagents:
-
This compound reference standard
-
HPLC-grade methanol
-
HPLC-grade water
-
-
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL. Prepare a series of dilutions (e.g., 0.5, 0.25, 0.125, 0.0625 mg/mL) to create a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in methanol to a final concentration within the range of the calibration curve.
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with 95:5 (v/v) methanol:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 248 nm (based on the UV absorption maximum of this compound).[1]
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standards and the sample. Integrate the peak area of this compound.
-
Quantification: Calculate the concentration of this compound in the sample using the calibration curve. Purity is expressed as the percentage of the main peak area relative to the total peak area.
-
Visualizations
Caption: Potential degradation pathways for this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Encapsulation of antioxidants with colloidal lipid particles for enhancing the photooxidation stability of phytosterol in Pickering emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Effect of Temperature and Moisture Content of Stored Rapeseed on the Phytosterol Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Oxidative Stability of Phytosterols in Camellia Seed Oil During Heating: The Impact of Different Antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxidative Stability of Phytosterols in Camellia Seed Oil During Heating: The Impact of Different Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
Addressing matrix effects in LC-MS analysis of Cerevisterol
Technical Support Center: LC-MS Analysis of Cerevisterol
Welcome to the technical support center for the LC-MS analysis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding matrix effects in the quantification of this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound signal shows high variability and poor reproducibility between injections, especially in complex matrices like plasma or fungal extracts. Could this be a matrix effect?
A: Yes, high variability and poor reproducibility are classic symptoms of matrix effects.[1] Co-eluting endogenous compounds from your sample matrix, such as phospholipids, salts, or other lipids, can interfere with the ionization of this compound in the mass spectrometer's source.[1] This interference can either suppress or enhance the ion signal, leading to inconsistent and unreliable quantitative results.
Q2: How can I definitively confirm that matrix effects are impacting my this compound analysis?
A: There are two primary methods to diagnose and quantify matrix effects:
-
Post-Column Infusion: This qualitative experiment helps identify at what retention times ion suppression or enhancement occurs. A standard solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank matrix extract (prepared using your sample preparation protocol) is then injected onto the column. Dips in the constant this compound signal indicate retention times where co-eluting matrix components are causing ion suppression, while peaks indicate ion enhancement.
-
Matrix-Matched Calibration Curves: Prepare two sets of calibration curves. One set is prepared in a pure solvent (e.g., methanol), and the second set is prepared in a blank matrix extract that has undergone the full sample preparation procedure. A significant difference in the slopes of the two curves is a strong indication of matrix effects. The ratio of the slopes can be used to quantify the extent of the effect.
Q3: I've confirmed the presence of matrix effects. What are the most effective strategies to mitigate them for a sterol-like this compound?
A: A multi-pronged approach is often best, focusing on sample preparation, chromatography, and calibration strategies:
-
Optimize Sample Preparation: The primary goal is to remove interfering components. For sterols, saponification followed by Liquid-Liquid Extraction (LLE) is a highly effective and common method.[2] LLE using non-polar solvents like hexane or pentane can efficiently separate sterols from more polar matrix components. Solid-Phase Extraction (SPE) offers another powerful cleanup alternative.
-
Improve Chromatographic Separation: Ensure that this compound is chromatographically resolved from the bulk of matrix components. Modifying the mobile phase gradient or using a column with a different selectivity (e.g., a pentafluorophenyl - PFP - phase instead of a standard C18) can improve separation from interfering compounds like phospholipids.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust method for compensating for matrix effects. A SIL-IS, such as ¹³C- or D-labeled this compound (or a close analog like ¹³C-ergosterol), will have nearly identical chemical and physical properties to the unlabeled analyte. It will co-elute and experience the same ionization suppression or enhancement, allowing for accurate correction and reliable quantification. Studies on the related compound ergosterol show that using a SIL-IS resulted in near-perfect recovery (99.3%), whereas a structural analog internal standard yielded poor recovery (42.4%) due to matrix effects.[3]
Q4: Which ionization technique is recommended for this compound, ESI or APCI?
A: For ergosterol and its derivatives, Atmospheric Pressure Chemical Ionization (APCI) is often the recommended technique.[2][4] Studies have shown that Electrospray Ionization (ESI) can be problematic for ergosterol, causing in-source oxidation that leads to a weak signal and the formation of unexpected adducts.[5][6] Given that this compound is an oxygenated derivative of ergosterol, it may also be susceptible to such in-source reactions. Therefore, APCI in positive ion mode is likely to provide more stable and reliable ionization.
Troubleshooting Guides
This section provides structured guidance for identifying and resolving common issues related to matrix effects during this compound analysis.
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step workflow for troubleshooting matrix effects.
Caption: Troubleshooting workflow for matrix effects.
Decision Diagram for Mitigation Strategy
This diagram helps in choosing the most appropriate strategy to combat matrix effects based on available resources and required accuracy.
Caption: Decision tree for selecting a matrix effect mitigation strategy.
Quantitative Data Summary
Matrix effects are highly dependent on the analyte, matrix, and specific analytical method. The following table summarizes representative quantitative data for sterols in various matrices to provide a baseline for what might be expected during the analysis of this compound.
| Analyte | Matrix | Sample Prep Method | Internal Standard (IS) | Matrix Effect Observed | Recovery | Reference |
| Ergosterol | House Dust | Saponification + LLE | ¹³C-Ergosterol (SIL-IS) | Minimal | 99.3% | [3] |
| Ergosterol | House Dust | Saponification + LLE | 7-Dehydrocholesterol | Significant Suppression | 42.4% | [3] |
| Ergosterol | Alder Leaves | Saponification + LLE | 7-Dehydrocholesterol | Not specified | 95.1 - 100.2% | [7] |
| Lathosterol | Human Serum | Not specified | Not specified | ~30% Ion Enhancement | Not specified | [8] |
| Campesterol | Human Serum | Not specified | Not specified | ~30% Ion Enhancement | Not specified | [8] |
| β-Sitosterol | Human Serum | Not specified | Not specified | ~30% Ion Enhancement | Not specified | [8] |
LLE: Liquid-Liquid Extraction; SIL-IS: Stable Isotope-Labeled Internal Standard.
Experimental Protocols
Protocol: Quantification of this compound with Mitigation of Matrix Effects
This protocol is a recommended starting point based on established methods for the closely related compound, ergosterol.[2][4][7] Optimization will be required for your specific matrix and instrumentation.
1. Sample Preparation (Saponification and LLE)
-
Objective: To hydrolyze esterified forms of this compound and extract it from the bulk of the sample matrix.
-
Reagents: Methanolic KOH (e.g., 10% w/v), n-pentane or cyclohexane (HPLC grade), Deionized Water.
-
Internal Standard: Prepare a stock solution of a suitable internal standard (ideally ¹³C-Cerevisterol or ¹³C-ergosterol).
-
Procedure:
-
To your sample (e.g., 100 mg of homogenized tissue or 100 µL of plasma), add the internal standard.
-
Add 2 mL of methanolic KOH.
-
Vortex thoroughly and incubate in a shaking water bath at 80°C for 60 minutes to achieve saponification.
-
Cool the sample to room temperature.
-
Add 1 mL of deionized water and 3 mL of n-pentane (or cyclohexane).
-
Vortex vigorously for 5 minutes to extract the non-saponifiable lipids, including this compound.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully transfer the upper organic layer (pentane/cyclohexane) to a clean tube.
-
Repeat the extraction (steps 5-8) two more times, pooling the organic layers.
-
Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS analysis.
-
2. LC-MS/MS Analysis
-
Objective: To achieve chromatographic separation and sensitive, specific detection of this compound.
-
Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an APCI source.
-
LC Conditions (Suggested Starting Point):
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.7 µm).
-
Mobile Phase: 100% Methanol.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
-
MS/MS Conditions (APCI, Positive Ion Mode):
-
Ionization Mode: APCI (+).
-
MRM Transitions: this compound (MW: 430.68) is a trihydroxylated ergosterol derivative. The exact transitions must be optimized by infusing a standard. Based on ergosterol (MW: 396.65), which loses water, likely parent ions for this compound would correspond to [M+H-H₂O]⁺ or [M+H-2H₂O]⁺.
-
Example Precursor Ion: m/z 413.3 ([M+H-H₂O]⁺) or 395.3 ([M+H-2H₂O]⁺).
-
Product Ions: To be determined by fragmentation of the precursor ion. A common fragment for sterols is often observed at m/z 69.
-
-
Instrument Parameters: Optimize source temperature, gas flows, and collision energy to maximize the signal for the specific MRM transitions.
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of a new isotopically labeled internal standard for ergosterol measurement by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Detection of ergosterol using liquid chromatography/electrospray ionization mass spectrometry: Investigation of unusual in-source reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of an alternative method for ergosterol determination in alder leaves using liquid-liquid extraction and LC-MS/MS after saponification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of non-cholesterol sterols in serum and HDL fraction by LC/MS-MS: Significance of matrix-related interferences - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Cerevisterol by Reversed-Phase HPLC
Welcome to the technical support center for the chromatographic analysis of Cerevisterol. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the resolution of this compound peaks in reversed-phase High-Performance Liquid Chromatography (RP-HPLC).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific issues you may encounter during your experiments, providing potential causes and systematic solutions to resolve them.
FAQ 1: Why am I seeing poor resolution or overlapping peaks for this compound and other components?
Answer:
Poor resolution in HPLC, where peaks are not adequately separated, is a common issue that can compromise accurate quantification.[1][2] This problem typically arises from suboptimal separation conditions related to the mobile phase, column efficiency, or other instrumental parameters.[3][4] A resolution value (Rs) of 1.5 or greater is generally desired for baseline separation.[2]
Troubleshooting Guide:
-
Evaluate Mobile Phase Composition: The strength and composition of the mobile phase are critical for achieving good resolution.[1][5]
-
Adjust Solvent Strength: For reversed-phase HPLC, increasing the proportion of the aqueous component (e.g., water) in the mobile phase will increase the retention time of this compound, which can often improve separation from less retained impurities.[2][6] Conversely, increasing the organic modifier (e.g., methanol or acetonitrile) will decrease retention time.[2] Make small, incremental adjustments to the solvent ratio (e.g., 2-5% changes) to observe the impact on resolution.
-
Change Organic Solvent: If adjusting the ratio is insufficient, switching the organic solvent can alter selectivity.[4] For instance, if you are using acetonitrile, trying methanol, or vice versa, can change the elution order and improve the separation of closely eluting peaks.[4]
-
-
Optimize Flow Rate: The flow rate affects the time analytes spend interacting with the stationary phase.
-
Assess the Column: The choice and condition of the HPLC column are fundamental to separation efficiency.
-
Use a More Efficient Column: Columns with smaller particle sizes (e.g., sub-2 µm or solid-core particles) provide higher efficiency and can significantly improve resolution.[4][6]
-
Increase Column Length: A longer column increases the number of theoretical plates, which can lead to better separation of complex mixtures.[4]
-
Check Column Health: Poor resolution can also be a sign of a deteriorating column (e.g., void formation, contamination). Flushing the column with a strong solvent or replacing it may be necessary.[7]
-
-
Adjust Column Temperature: Temperature control can be a powerful tool for optimizing separations.
-
Lower the Temperature: Decreasing the column temperature typically increases solvent viscosity and enhances retention, which can improve the resolution of some compounds.[1][8]
-
Elevate the Temperature: Conversely, higher temperatures can improve efficiency and change selectivity, potentially resolving co-eluting peaks.[4][8] It is crucial to maintain a stable temperature for reproducible results.[7][8]
-
FAQ 2: My this compound peak is broad, reducing sensitivity and making integration difficult. What should I do?
Answer:
Peak broadening is often a symptom of issues within the HPLC system, such as problems with the mobile phase, column, or extra-column volume.[3][7] It can lead to decreased sensitivity and inaccurate quantification.
Troubleshooting Guide:
-
Check for Leaks: Ensure all fittings, especially between the column and the detector, are secure, as leaks can cause broad peaks.[7]
-
Verify Mobile Phase Preparation:
-
Review Injection Solvent and Volume:
-
Whenever possible, the sample should be dissolved in the mobile phase.[7][10] If a stronger solvent is used for injection, it can cause the analyte band to spread on the column, resulting in broad peaks.
-
Overloading the column by injecting too much sample can also lead to peak distortion and broadening.[1][10] Try reducing the injection volume or sample concentration.[1]
-
-
Inspect the Guard Column: If a guard column is in use, it may be contaminated or expired. Replacing the guard column can often resolve the issue.[7]
FAQ 3: The retention time for my this compound peak is inconsistent between runs. What is causing this variability?
Answer:
Fluctuations in retention time can compromise the reliability and reproducibility of your analytical method.[11] This issue is often linked to problems with the pump, mobile phase composition, or temperature instability.[7]
Troubleshooting Guide:
-
Check the Pumping System:
-
Ensure Mobile Phase Stability:
-
If using a mobile phase with volatile components, cover the solvent reservoirs to prevent evaporation, which can alter the composition over time.[7]
-
Ensure the mobile phase is prepared fresh and consistently for each run.[7] For gradient elution, make sure the gradient proportioning valve is functioning correctly.
-
-
Maintain Consistent Temperature:
-
Allow for Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections.[7] This is especially important for gradient methods, where at least 10 column volumes are recommended for equilibration.[7]
Data Presentation: Starting Parameters for Sterol Analysis
The following tables provide starting points and typical ranges for developing a reversed-phase HPLC method for this compound, based on successful methods for structurally similar compounds like ergosterol.
Table 1: Recommended Columns for Sterol Separation
| Stationary Phase | Particle Size (µm) | Dimensions (ID x Length, mm) | Key Characteristics |
| C18 (Octadecyl) | 2.7 - 5 | 4.6 x 150 or 4.6 x 250 | General-purpose for non-polar compounds; highly retentive.[12][13] |
| C8 (Octyl) | 3 - 5 | 4.6 x 150 | Less retentive than C18, may be suitable if retention on C18 is too long.[12] |
| Phenyl | 3 - 5 | 4.6 x 150 | Offers alternative selectivity, especially for compounds with aromatic rings.[12] |
Table 2: Typical Mobile Phase Compositions and Conditions
| Organic Solvent | Aqueous Phase | Composition (% Organic) | Flow Rate (mL/min) | Temperature (°C) |
| Methanol | Water | 85 - 100% | 0.8 - 1.2 | 25 - 40 |
| Acetonitrile | Water | 70 - 95% | 0.8 - 1.5 | 25 - 40 |
| Acetonitrile / Methanol | Water or Buffer | Various Ratios | 1.0 | 30 |
Note: The optimal mobile phase is often determined empirically. A common starting point for sterols is a high percentage of organic solvent.[14]
Experimental Protocols: Method Development for this compound Analysis
As a specific, validated method for this compound may not be readily available, the following protocol outlines a systematic approach to developing a robust RP-HPLC method.
Objective: To develop an isocratic RP-HPLC method that provides a sharp, symmetrical peak for this compound with a reasonable retention time and baseline resolution from other sample components.
1. Initial Setup and Column Selection:
-
Column: Start with a high-quality C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). C18 phases are well-suited for hydrophobic molecules like sterols.[6]
-
Detector: Use a UV detector. The wavelength should be optimized by scanning a standard solution of this compound to find its absorbance maximum (λmax).
-
Sample Preparation: Dissolve a known quantity of this compound standard in the initial mobile phase to create a stock solution. Filter the sample through a 0.22 or 0.45 µm syringe filter before injection.[14][15]
2. Mobile Phase Optimization:
-
Step 2.1: Scouting Run: Begin with an isocratic mobile phase of 90:10 (v/v) methanol/water at a flow rate of 1.0 mL/min.[14] Inject the this compound standard.
-
Step 2.2: Adjusting Retention Time:
-
Step 2.3: Improving Resolution:
-
If co-elution with impurities is observed, try switching the organic modifier to acetonitrile. A starting composition could be 80:20 (v/v) acetonitrile/water. Acetonitrile often provides different selectivity than methanol.[4]
-
Consider using a gradient elution if the sample contains components with a wide range of polarities.[5][16] A shallow gradient can significantly improve the resolution of closely eluting peaks.[2]
-
3. Flow Rate and Temperature Optimization:
-
Flow Rate: Once a suitable mobile phase is found, the flow rate can be optimized. Reducing the flow rate from 1.0 mL/min to 0.8 mL/min can increase efficiency and resolution, at the cost of a longer analysis time.[1]
-
Temperature: Set the column oven to 30°C to ensure stable retention times.[11] If resolution is still not optimal, investigate the effect of temperature by testing the separation at 25°C and 40°C.[1][8]
4. Method Validation (Brief Overview):
-
Once optimal conditions are established, the method should be validated for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) according to relevant guidelines.[17]
Visualizations
The following diagrams illustrate key workflows and relationships in HPLC troubleshooting and method development.
Caption: A systematic workflow for troubleshooting poor peak resolution in HPLC.
Caption: Logical relationships between key HPLC parameters and their effects.
References
- 1. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 2. mastelf.com [mastelf.com]
- 3. youtube.com [youtube.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 6. chromtech.com [chromtech.com]
- 7. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 8. chromtech.com [chromtech.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 11. pharmaguru.co [pharmaguru.co]
- 12. fishersci.de [fishersci.de]
- 13. lcms.cz [lcms.cz]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. Development and Validation of an HPLC-PDA Method for Biologically Active Quinonemethide Triterpenoids Isolated from Maytenus chiapensis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 17. digital.car.chula.ac.th [digital.car.chula.ac.th]
Technical Support Center: Strategies to Increase Cerevisterol Production in Fungal Cultures
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments to increase cerevisterol production in fungal cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
A1: this compound (5α-ergosta-7,22-diene-3β,5,6β-triol) is a sterol found in a variety of fungi.[1] It is a derivative of ergosterol, the primary sterol in fungal cell membranes. This compound is of interest to researchers for its potential bioactive properties, which are being explored for various pharmaceutical applications.
Q2: What is the biosynthetic relationship between ergosterol and this compound?
A2: this compound is not synthesized through a direct enzymatic pathway from ergosterol. Instead, it is primarily formed through a photo-oxidative conversion of ergosterol. This process involves the reaction of ergosterol with singlet oxygen, which is often initiated by light. The resulting ergosterol peroxide can then be converted to this compound. Therefore, strategies to increase this compound production often focus on maximizing the precursor, ergosterol, and then inducing its conversion.
Q3: Which fungal species are known to produce this compound?
A3: this compound was first identified in Saccharomyces cerevisiae.[1] It has since been found in various other fungi, highlighting its widespread, albeit often minor, presence in the fungal kingdom.
Troubleshooting Guides
Issue 1: Low or Undetectable this compound Yield
Problem: After cultivating your fungal strain and performing extraction, you are unable to detect this compound or the yield is significantly lower than expected.
Possible Causes and Solutions:
-
Insufficient Ergosterol Precursor: this compound production is directly dependent on the availability of its precursor, ergosterol. If your fungal culture has low ergosterol content, the potential for this compound formation will also be low.
-
Inadequate Conditions for Photo-oxidation: The conversion of ergosterol to this compound is a light and oxygen-dependent process.[4][5]
-
Solution: Ensure your fungal culture is exposed to an appropriate light source, particularly in the near-UV spectrum, during the stationary phase of growth.[6][7] Simultaneously, ensure adequate aeration to provide the necessary oxygen for the reaction. The experimental setup for inducing this conversion is crucial (see Experimental Protocols).
-
-
Inefficient Extraction and Quantification: this compound, being a sterol, requires specific extraction and analytical methods for accurate quantification.
-
Solution: Utilize a robust protocol for sterol extraction, such as saponification followed by hexane extraction. For quantification, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are the recommended methods.[8][9][10][11] Ensure your analytical standards are pure and your equipment is properly calibrated.
-
Issue 2: Inconsistent this compound Yields Between Batches
Problem: You observe significant variability in this compound production across different experimental batches, even when attempting to replicate conditions.
Possible Causes and Solutions:
-
Fluctuations in Culture Conditions: Minor variations in temperature, pH, aeration, or nutrient composition can have a substantial impact on fungal metabolism and, consequently, on ergosterol production.
-
Solution: Maintain strict control over all culture parameters. Use calibrated equipment for monitoring and controlling temperature, pH, and dissolved oxygen. Prepare media consistently and use high-quality reagents.
-
-
Inconsistent Light Exposure: The intensity, wavelength, and duration of light exposure can significantly affect the photochemical conversion of ergosterol to this compound.
-
Solution: Standardize the light source and its distance from the culture. Use a photometer to measure and maintain consistent light intensity across experiments. Control the duration of light exposure precisely.
-
-
Variability in Inoculum: The age and physiological state of the fungal inoculum can influence the growth kinetics and metabolic activity of the culture.
-
Solution: Standardize your inoculum preparation procedure. Use spores or mycelial fragments from a culture of a specific age and growth phase.
-
Data Presentation
Table 1: Optimization of Culture Conditions for Enhanced Ergosterol Production
| Parameter | Condition | Expected Effect on Ergosterol Production |
| Carbon Source | Glucose, Sucrose, Molasses | High carbon-to-nitrogen ratio generally favors sterol accumulation. |
| Nitrogen Source | Peptone, Yeast Extract, Ammonium Salts | Limited nitrogen can induce secondary metabolism, including sterol synthesis. |
| Temperature | 25-30°C for most yeasts | Optimal temperature varies by fungal species; deviations can inhibit growth and enzyme activity. |
| pH | 4.5-6.5 | Influences nutrient uptake and enzyme function. |
| Aeration | High dissolved oxygen | Ergosterol biosynthesis is an oxygen-dependent process.[12][13] |
| Agitation | 150-250 rpm in shake flasks | Ensures homogenous mixing and improves oxygen transfer. |
Table 2: Genetic Engineering Strategies to Enhance Ergosterol Biosynthesis in Saccharomyces cerevisiae
| Gene Target | Modification | Rationale |
| tHMG1 | Overexpression | Increases the metabolic flux towards the mevalonate pathway, a precursor to ergosterol.[14] |
| UPC2/ECM22 | Overexpression | Upregulates the transcription of several genes in the ergosterol biosynthesis pathway.[15][16] |
| ERG genes (e.g., ERG1, ERG11) | Overexpression | Increases the expression of key enzymes directly involved in the ergosterol pathway.[2] |
| ARE2 | Overexpression | Enhances the storage of ergosterol as steryl esters, potentially reducing feedback inhibition.[14] |
Experimental Protocols
Protocol 1: General Fungal Cultivation for Ergosterol Production
-
Media Preparation: Prepare a suitable liquid medium such as Yeast Extract Peptone Dextrose (YPD) for Saccharomyces cerevisiae or Potato Dextrose Broth (PDB) for filamentous fungi. Ensure a high carbon-to-nitrogen ratio to promote secondary metabolite production.
-
Inoculation: Inoculate the sterile medium with a standardized amount of fungal spores or a fresh mycelial culture.
-
Incubation: Incubate the culture in a shaker incubator at the optimal temperature and agitation speed for the chosen fungal species (e.g., 30°C and 200 rpm for S. cerevisiae).
-
Growth Monitoring: Monitor the fungal growth by measuring the optical density at 600 nm (for yeasts) or by dry cell weight determination (for filamentous fungi).
-
Harvesting: Harvest the fungal biomass during the late exponential or early stationary phase by centrifugation or filtration.
Protocol 2: Induction of Ergosterol to this compound Conversion via Photo-oxidation
-
Culture Preparation: Following Protocol 1, grow the fungal culture to the stationary phase, where ergosterol accumulation is typically at its peak.
-
Light Exposure: Transfer the culture to a photobioreactor or a flask placed under a light source. A near-UV lamp (around 300-400 nm) is recommended. Ensure the light is evenly distributed.
-
Aeration: Provide continuous and vigorous aeration to the culture during light exposure to ensure a sufficient supply of oxygen.
-
Sampling: Collect samples at different time points of light exposure to determine the optimal duration for this compound production.
-
Extraction and Analysis: Immediately process the collected samples for sterol extraction and quantification as described in Protocol 3.
Protocol 3: Extraction and Quantification of this compound
-
Saponification: To the harvested fungal biomass, add a solution of 10% (w/v) potassium hydroxide in methanol. Incubate at 80°C for 1-2 hours to hydrolyze steryl esters and release free sterols.
-
Extraction: After cooling, add an equal volume of n-hexane to the saponified mixture and vortex vigorously for 2 minutes. Centrifuge to separate the phases and collect the upper hexane layer containing the sterols. Repeat the extraction twice.
-
Solvent Evaporation: Combine the hexane extracts and evaporate the solvent under a stream of nitrogen or using a rotary evaporator.
-
Quantification: Re-dissolve the dried sterol extract in a suitable solvent (e.g., methanol or acetonitrile) for analysis. Use HPLC with a C18 column and a UV detector (set at 282 nm for ergosterol and a similar wavelength for this compound, which can be determined by running a standard) or GC-MS for separation and quantification. Compare the peak areas with those of known concentrations of pure this compound and ergosterol standards.[17][18][19]
Mandatory Visualizations
Caption: Ergosterol biosynthesis leading to photochemical conversion to this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Regulation of Ergosterol Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Portal [scholarworks.brandeis.edu]
- 4. researchgate.net [researchgate.net]
- 5. Effects of dissolved oxygen on fungal morphology and process rheology during fed-batch processing of Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 9. researchgate.net [researchgate.net]
- 10. Ergosterol extraction: a comparison of methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simplified and rapid method for extraction of ergosterol from natural samples and detection with quantitative and semi-quantitative methods using thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Squalene versus ergosterol formation using Saccharomyces cerevisiae: combined effect of oxygen supply, inoculum size, and fermentation time on yield and selectivity of the bioprocess - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Combined Biosynthetic Pathway Engineering and Storage Pool Expansion for High-Level Production of Ergosterol in Industrial Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The Multifunctional Fungal Ergosterol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Extraction and Analysis of Sterols from Yeast | Springer Nature Experiments [experiments.springernature.com]
- 18. Sterol mutants of Saccharomyces cerevisiae: chromatographic analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
Preventing contamination in large-scale Cerevisterol fermentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale fermentation of Cerevisterol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it produced?
A1: this compound is a sterol, specifically an ergostane-type steroid, first isolated from the yeast Saccharomyces cerevisiae.[1] It is a derivative of ergosterol, a primary sterol in fungi.[1] Large-scale production of this compound is achieved through the fermentation of Saccharomyces cerevisiae under specific aerobic conditions that favor its biosynthesis.[2]
Q2: What are the most common types of microbial contamination in Saccharomyces cerevisiae fermentation?
A2: The most prevalent contaminants in Saccharomyces cerevisiae fermentations are lactic acid bacteria (e.g., Lactobacillus), acetic acid bacteria (e.g., Acetobacter), and wild yeasts (e.g., Dekkera, Candida).[3][4][5] These contaminants can compete for nutrients, alter the pH of the medium, and produce inhibitory byproducts, ultimately reducing the yield and purity of this compound.[4][5]
Q3: What are the critical process parameters to monitor during this compound fermentation?
A3: Key parameters to monitor for optimal this compound production include pH, temperature, dissolved oxygen (DO), and substrate concentration (e.g., glucose).[6][7] Maintaining these parameters within the optimal range for the specific Saccharomyces cerevisiae strain is crucial for maximizing yield and preventing contamination.[6]
Q4: What are the primary methods for sterilizing the fermentation medium and equipment?
A4: The primary methods for sterilization in large-scale fermentation are heat sterilization (autoclaving/steam sterilization), filtration, and chemical sterilization.[8][9] Heat sterilization is widely used for media and robust equipment.[8][9] Filtration is suitable for heat-sensitive components of the medium.[8] Chemical sterilization can be employed for equipment that cannot withstand high temperatures.[10]
Q5: How can I ensure the sterility of the air supply to the fermenter?
A5: Sterility of the air supply is critical for aerobic fermentations like this compound production. This is typically achieved by passing the compressed air through a series of sterile filters, often with a pore size of 0.22 microns, to remove any airborne microorganisms before it enters the fermenter.
Troubleshooting Guides
Issue 1: Slow or Stalled Fermentation
Symptoms:
-
Low biomass production.
-
Reduced or no substrate consumption.
-
Minimal to no change in dissolved oxygen levels.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Suboptimal Temperature | Verify the temperature is within the optimal range for your S. cerevisiae strain (typically 28-30°C). Adjust the temperature control system as needed.[11] |
| Incorrect pH | Monitor the pH of the medium. The optimal pH for S. cerevisiae is generally between 4.5 and 5.5.[2] Use sterile acid or base to adjust the pH if it deviates from this range. |
| Nutrient Limitation | Ensure the fermentation medium contains adequate concentrations of carbon, nitrogen, phosphates, and essential minerals.[12] Consider a fed-batch strategy to maintain optimal nutrient levels.[6] |
| Low Dissolved Oxygen (for aerobic phase) | Check the aeration system, including the sparger and air filters, for any blockages. Increase the agitation speed or airflow rate to improve oxygen transfer. A dissolved oxygen level above 18% of saturation is often recommended.[12] |
| Inoculum Issues | Ensure the inoculum is healthy, viable, and at the correct cell density. Use a fresh, actively growing seed culture for inoculation. |
Issue 2: Suspected Microbial Contamination
Symptoms:
-
Unusual odors (e.g., sour, vinegary).
-
Rapid drop in pH.
-
Presence of atypical cell morphologies under the microscope.
-
Formation of a surface film or clumps.
-
Decreased this compound yield and purity.
Troubleshooting Workflow for Contamination:
Caption: A logical workflow for troubleshooting microbial contamination.
Detailed Troubleshooting Steps:
| Step | Action |
| 1. Microscopic Examination | Take a sample from the fermenter and examine it under a microscope. Look for cell shapes and sizes that are different from your S. cerevisiae culture (e.g., rods for lactic acid bacteria, smaller or budding yeasts). |
| 2. Plating on Selective Media | Plate a diluted sample on various selective agar plates to isolate and identify the contaminant. For example, use MRS agar for lactic acid bacteria or lysine agar for wild yeasts. |
| 3. Source Investigation | Systematically review all potential points of entry for contaminants. This includes raw materials, air and water supplies, inoculum, and any additions made during the fermentation. Check for leaks in seals and connections. |
| 4. Corrective Actions | Based on the identified source, take immediate corrective actions. This may involve re-sterilizing equipment, changing raw material suppliers, or repairing faulty components. |
| 5. Protocol Review | Thoroughly review your Standard Operating Procedures (SOPs) for sterilization, aseptic techniques, and environmental monitoring. Provide additional training to personnel if necessary. |
Issue 3: Low this compound Yield
Symptoms:
-
Good biomass production but low intracellular this compound concentration.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Suboptimal Aeration | Ergosterol and this compound biosynthesis is an oxygen-dependent process.[13] Ensure adequate and consistent aeration throughout the fermentation. Dissolved oxygen levels can be a critical control parameter.[6] |
| Inappropriate Feed Strategy | A high concentration of glucose can lead to the Crabtree effect, favoring ethanol production over biomass and sterol synthesis. Implement a fed-batch strategy to maintain a low, controlled glucose concentration.[12] |
| Stress Factors | High ethanol concentrations or osmotic stress can negatively impact sterol biosynthesis.[14] Monitor and control these parameters to minimize stress on the yeast cells. |
| Strain Vigor | The specific strain of S. cerevisiae used can significantly impact ergosterol (and thus this compound) production.[15] Ensure you are using a high-producing strain and that the culture has been properly maintained. |
Experimental Protocols
Protocol 1: Sterility Testing of Fermentation Medium
-
Sampling: Aseptically collect a representative sample of the sterilized fermentation medium before inoculation.
-
Inoculation: Inoculate 10 mL of the medium sample into two separate tubes of sterile nutrient broth and two tubes of sterile Sabouraud dextrose broth.
-
Incubation: Incubate one set of tubes (one nutrient broth, one Sabouraud dextrose broth) at 30-35°C for 7 days to detect bacteria. Incubate the other set at 20-25°C for 7 days to detect fungi and yeasts.
-
Observation: Daily, visually inspect the broth for any signs of turbidity, which would indicate microbial growth.
-
Interpretation: If no turbidity is observed after 7 days, the fermentation medium is considered sterile.
Protocol 2: Clean-in-Place (CIP) for a Large-Scale Fermenter
This is a general protocol and should be adapted to your specific equipment.
| Step | Agent | Temperature | Duration | Purpose |
| 1. Pre-rinse | Water | Ambient | 10-15 min | Remove loose soil and residues. |
| 2. Caustic Wash | 1-2% Sodium Hydroxide | 60-80°C | 20-45 min | Remove organic deposits like proteins and fats. |
| 3. Intermediate Rinse | Water | Hot (65-85°C) | 10-15 min | Remove residual caustic solution. |
| 4. Acid Wash (Optional) | 0.5-1% Phosphoric or Nitric Acid | 50-60°C | 15-20 min | Remove mineral scale and milkstone. |
| 5. Final Rinse | Purified Water | Ambient | Until rinse water conductivity matches inlet water | Remove all cleaning agents. |
| 6. Sanitization/Sterilization | Steam | 121°C | 20-30 min | Kill all remaining microorganisms. |
Signaling Pathways and Workflows
Caption: Regulation of the Ergosterol and this compound biosynthesis pathway in S. cerevisiae.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Saccharomyces cerevisiae in the Production of Fermented Beverages [mdpi.com]
- 4. Anti-Contamination Strategies for Yeast Fermentations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ethanolproducer.com [ethanolproducer.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ramauniversity.ac.in [ramauniversity.ac.in]
- 10. CA1102725A - Sterilization process for fermentation media - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. redalyc.org [redalyc.org]
- 13. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Influence of ergosterol and phytosterols on wine alcoholic fermentation with Saccharomyces cerevisiae strains - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What are the factors affecting ergosterol content in fungi? - Blog [sharingtechcn.com]
Dealing with co-eluting compounds in the chromatographic analysis of Cerevisterol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the chromatographic analysis of Cerevisterol, with a particular focus on resolving co-eluting compounds.
Troubleshooting Guide: Dealing with Co-eluting Compounds
Co-elution, the incomplete separation of two or more compounds, is a frequent challenge in the chromatographic analysis of structurally similar molecules like sterols. Below are common issues and step-by-step guidance to resolve them.
Issue 1: Poor resolution between this compound and other sterols (e.g., ergosterol, brassicasterol).
-
Question: My chromatogram shows a broad peak or a shoulder for this compound, suggesting co-elution with another sterol. How can I improve the separation?
-
Answer: Achieving baseline separation of structurally similar sterols requires a systematic approach to optimize your chromatographic method. The resolution between two peaks is governed by efficiency (N), selectivity (α), and retention factor (k'). A resolution value (Rs) of greater than 1.5 is typically desired for accurate quantification.
Step-by-Step Troubleshooting:
-
Optimize the Mobile Phase:
-
Adjust Mobile Phase Strength: For reversed-phase HPLC, a common technique for sterol analysis, you can increase the retention of your compounds by decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase.[1] This can sometimes be sufficient to resolve closely eluting peaks.
-
Change the Organic Modifier: Switching between acetonitrile and methanol can alter the selectivity of the separation due to their different solvent properties.[2] If you are using acetonitrile, try replacing it with methanol, or vice-versa.
-
Modify the Mobile Phase pH: Although less common for neutral sterols, adjusting the pH of the aqueous portion of the mobile phase can sometimes influence the retention characteristics of certain compounds and improve separation.[2]
-
-
Evaluate the Stationary Phase:
-
Switch Column Chemistry: If mobile phase optimization is insufficient, changing the stationary phase can provide a different selectivity. If you are using a standard C18 column, consider trying a phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase. These can offer different interaction mechanisms that may improve the separation of sterol isomers.
-
Use a Column with Smaller Particles or Core-Shell Technology: Columns with smaller particle sizes (e.g., sub-2 µm) or core-shell particles provide higher efficiency (N), resulting in sharper peaks and better resolution.
-
-
Adjust Temperature and Flow Rate:
-
Temperature: Lowering the column temperature can sometimes increase resolution, although it may also increase analysis time and backpressure. Conversely, increasing the temperature can decrease viscosity and improve efficiency, but may also reduce retention. Experimenting with a range of temperatures (e.g., 25°C, 35°C, 45°C) can help find the optimal condition.
-
Flow Rate: Decreasing the flow rate can lead to better resolution by allowing more time for the analytes to interact with the stationary phase. However, this will also increase the run time.
-
-
Issue 2: A suspected co-eluting peak is not visible as a shoulder but is impacting the accuracy of this compound quantification.
-
Question: My this compound peak appears symmetrical, but I suspect a co-eluting impurity is affecting my results. How can I confirm and resolve this?
-
Answer: Complete co-elution, where two compounds elute at the exact same time, can be challenging to detect visually.
Confirmation and Resolution Strategies:
-
Peak Purity Analysis (HPLC-PDA/DAD): If you are using a photodiode array (PDA) or diode array (DAD) detector, you can perform a peak purity analysis. This involves comparing the UV-Vis spectra across the entire peak. If the spectra are not identical, it indicates the presence of more than one compound.
-
Mass Spectrometry (LC-MS or GC-MS): A mass spectrometer is a powerful tool for detecting co-eluting compounds. By examining the mass spectra across the chromatographic peak, you can identify the presence of different m/z values, confirming co-elution. For quantitative analysis, using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can allow for the quantification of this compound even in the presence of a co-eluting compound, provided they have different mass fragments.[3]
-
Derivatization (for GC-MS): For gas chromatography-mass spectrometry (GC-MS) analysis, derivatizing the sterols (e.g., to their trimethylsilyl ethers) can enhance volatility and often improves the chromatographic separation of isomers.[4]
-
Employ Orthogonal Separation Techniques: If co-elution persists, consider using a completely different chromatographic method. For example, if you are using reversed-phase HPLC, you could explore normal-phase HPLC or supercritical fluid chromatography (SFC), which offer different separation mechanisms.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common compounds that co-elute with this compound? A1: Due to their structural similarities, common co-eluting compounds with this compound in complex samples can include other sterols such as ergosterol, brassicasterol, and various phytosterols. The exact co-eluting species will depend on the sample matrix.
Q2: What is a good starting point for developing an HPLC method for this compound analysis? A2: A good starting point for reversed-phase HPLC analysis of this compound is a C18 column with a mobile phase consisting of a mixture of methanol and water or acetonitrile and water.[5][6] A gradient elution is often necessary to separate a complex mixture of sterols. Detection is typically performed using a UV detector at around 282 nm, as ergosterol and related compounds have a characteristic UV absorbance at this wavelength.[7]
Q3: Can I use GC-MS for this compound analysis? What are the advantages and disadvantages? A3: Yes, GC-MS is a powerful technique for sterol analysis.
-
Advantages: High resolution, excellent sensitivity, and the ability to provide structural information for peak identification.
-
Disadvantages: Requires derivatization of the sterols to increase their volatility, which adds an extra step to the sample preparation. The high temperatures used in GC can also potentially cause degradation of some thermally labile compounds.
Q4: My baseline is noisy. How can this affect the detection of co-eluting peaks? A4: A noisy baseline can obscure small peaks and shoulders, making it difficult to identify co-eluting compounds. To reduce baseline noise, ensure your mobile phase is properly degassed, check for leaks in the system, and make sure the detector lamp is in good condition.
Q5: What is the role of an internal standard in the analysis of this compound? A5: An internal standard (IS) is a compound with similar chemical properties to the analyte that is added to the sample at a known concentration. It is used to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the quantification. For sterol analysis, a deuterated analog of the analyte or a structurally similar sterol that is not present in the sample can be used as an IS.
Quantitative Data Summary
The following table summarizes typical chromatographic parameters and retention times for the analysis of sterols, which can be used as a starting point for method development for this compound. Note that specific retention times will vary depending on the exact instrument, column, and method conditions.
| Compound | Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection | Retention Time (min) | Reference |
| Ergosterol | C18 | Methanol/Water | 1.0 | UV (282 nm) | ~10-15 | [7] |
| Vitamin D2 | C18 | Acetonitrile/Methanol/Water | 1.5 | UV (265 nm) | ~4.1 | [5] |
| Ergosterol | C18 | Acetonitrile/Methanol/Water | 1.5 | UV (282 nm) | ~5.1 | [5] |
| Cholesterol | C18 | Acetonitrile/Methanol | 1.0 | UV (210 nm) | ~12 | [8] |
| Campesterol | C18 | Acetonitrile/Methanol | 1.0 | UV (210 nm) | ~14 | [8] |
| Stigmasterol | C18 | Acetonitrile/Methanol | 1.0 | UV (210 nm) | ~15 | [8] |
| β-Sitosterol | C18 | Acetonitrile/Methanol | 1.0 | UV (210 nm) | ~16 | [8] |
Detailed Experimental Protocol: HPLC-UV Analysis of Sterols
This protocol provides a general methodology for the analysis of sterols in a sample matrix, which can be adapted for this compound.
1. Sample Preparation (Saponification and Extraction)
-
Weigh approximately 1 gram of the homogenized sample into a screw-cap tube.
-
Add an appropriate internal standard.
-
Add 10 mL of 2 M ethanolic potassium hydroxide.
-
Incubate at 60°C for 60 minutes with occasional vortexing to saponify the lipids.
-
Cool the sample to room temperature.
-
Add 5 mL of water and 10 mL of n-hexane.
-
Vortex for 2 minutes and centrifuge at 2000 rpm for 5 minutes to separate the phases.
-
Transfer the upper hexane layer to a new tube.
-
Repeat the extraction with another 10 mL of n-hexane.
-
Combine the hexane extracts and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase.
-
Filter the solution through a 0.22 µm syringe filter before injection.
2. HPLC-UV Conditions
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with Methanol:Acetonitrile (50:50, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
UV Detection: 282 nm.
3. Data Analysis
-
Identify the this compound peak based on the retention time of a pure standard.
-
Quantify the amount of this compound by comparing the peak area to a calibration curve prepared from pure standards.
-
Calculate the concentration in the original sample, taking into account the initial sample weight and any dilution factors.
Visualizations
Caption: Troubleshooting workflow for resolving co-eluting peaks.
Caption: General experimental workflow for this compound analysis.
References
- 1. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. Gas chromatography-tandem mass spectrometry method for the simultaneous determination of oxysterols, plant sterols, and cholesterol precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A gas chromatography-mass spectrometry-based whole-cell screening assay for target identification in distal cholesterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative Analysis of Vitamin D2 and Ergosterol in Yeast-Based Supplements Using High-Performance Liquid Chromatography with Ultraviolet Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a Simple HPLC Method for the Analysis of Ergosterol and UV-Enriched Vitamin D₂ in Mushroom Powders [mdpi.com]
- 7. cerealsgrains.org [cerealsgrains.org]
- 8. Simultaneous liquid chromatographic determination of cholesterol, phytosterols and tocopherols in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Anti-Inflammatory Potency: Cerevisterol vs. Dexamethasone
For Immediate Release
[City, State] – [Date] – A comprehensive review of existing literature provides a comparative analysis of the anti-inflammatory properties of Cerevisterol, a naturally derived sterol, and dexamethasone, a well-established synthetic corticosteroid. This guide synthesizes experimental data to offer researchers, scientists, and drug development professionals a detailed comparison of their mechanisms of action and potency in mitigating inflammatory responses.
Executive Summary
This compound, a compound isolated from various fungi, has demonstrated significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. Dexamethasone, a potent glucocorticoid, is a widely used anti-inflammatory agent that exerts its effects through genomic and non-genomic pathways. This comparison guide delves into their respective potencies in inhibiting crucial inflammatory mediators, outlines the experimental methodologies used for these assessments, and visually represents the signaling pathways they influence.
Data Presentation: A Head-to-Head Comparison
The anti-inflammatory potency of this compound and dexamethasone has been evaluated by their ability to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The following table summarizes their half-maximal inhibitory concentrations (IC50), providing a quantitative comparison of their efficacy.
| Inflammatory Mediator | This compound (µM) | Dexamethasone (µM) |
| Nitric Oxide (NO) | ~10 | 0.0346 |
| Prostaglandin E2 (PGE2) | ~12.5 | Not uniformly reported under these specific conditions |
| Tumor Necrosis Factor-alpha (TNF-α) | ~15 | ~0.005-0.1 |
| Interleukin-6 (IL-6) | ~17.5 | ~0.001-0.1 |
| Interleukin-1-beta (IL-1β) | ~18 | ~0.001-0.1 |
Note: IC50 values for this compound are estimated from graphical data presented in scientific literature. Dexamethasone values are compiled from multiple studies to provide a representative range.
Mechanisms of Anti-Inflammatory Action
Both this compound and dexamethasone exert their anti-inflammatory effects by targeting critical signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the inflammatory response.
This compound has been shown to suppress the production of nitric oxide (NO) and prostaglandin E2 (PGE2) by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[1][2]. It also curtails the release of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β[1][2]. Mechanistically, this compound inhibits the phosphorylation of IκBα, which in turn prevents the nuclear translocation of the NF-κB p65 subunit[1][2]. Furthermore, it attenuates the phosphorylation of key MAPK proteins, including p38, JNK, and ERK[1].
Dexamethasone acts by binding to the glucocorticoid receptor (GR), which then translocates to the nucleus to regulate gene expression[3][4]. This leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory genes[3][4]. Dexamethasone is a potent inhibitor of NF-κB activation, often by increasing the expression of IκBα, the inhibitor of NF-κB[5][6]. It also interferes with the MAPK signaling pathway, contributing to its broad anti-inflammatory effects[4].
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the complex processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the NF-κB signaling pathway and a typical experimental workflow for assessing anti-inflammatory activity.
Caption: Simplified NF-κB signaling pathway and points of inhibition by this compound and Dexamethasone.
Caption: Experimental workflow for assessing anti-inflammatory activity in vitro.
Detailed Experimental Protocols
The following are generalized protocols based on the methodologies cited in the referenced literature for the assessment of anti-inflammatory activity in LPS-stimulated RAW 264.7 macrophage cells.
Cell Culture and Treatment
RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in appropriate culture plates and allowed to adhere overnight. Prior to stimulation, the cells are pre-treated with varying concentrations of this compound or dexamethasone for 1-2 hours. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS; typically 1 µg/mL).
Nitric Oxide (NO) Production Assay
The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent. Briefly, an equal volume of supernatant is mixed with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid). The absorbance is measured at approximately 540 nm using a microplate reader. The nitrite concentration is determined from a sodium nitrite standard curve.
Cytokine and Prostaglandin E2 (PGE2) Measurement
The levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and PGE2 in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Western Blot Analysis
To determine the protein expression levels of key inflammatory mediators, cells are lysed, and total protein is quantified. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is then incubated with primary antibodies specific for target proteins (e.g., iNOS, COX-2, phosphorylated IκBα, total IκBα, and β-actin as a loading control), followed by incubation with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
Both this compound and dexamethasone demonstrate potent anti-inflammatory properties by inhibiting the production of key inflammatory mediators through the suppression of the NF-κB and MAPK signaling pathways. While dexamethasone exhibits significantly higher potency with lower IC50 values, this compound, as a natural compound, presents a promising avenue for further investigation and development as a potential anti-inflammatory agent. The data and protocols presented in this guide offer a valuable resource for researchers in the field of inflammation and drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 3. mdpi.com [mdpi.com]
- 4. Dexamethasone inhibits IL-1 beta gene expression in LPS-stimulated RAW 264.7 cells by blocking NF-kappa B/Rel and AP-1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Cerevisterol vs. Ergosterol Peroxide: A Comparative Cytotoxicity Analysis
For Immediate Release
[City, State] – A comprehensive review of available data highlights the distinct cytotoxic profiles of two fungal-derived sterols, cerevisterol and ergosterol peroxide. This comparison guide, intended for researchers, scientists, and drug development professionals, summarizes the cytotoxic activity, mechanisms of action, and experimental protocols to inform future anti-cancer research.
Quantitative Cytotoxicity Data
The cytotoxic potential of this compound and ergosterol peroxide has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical function, are summarized below.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | MCF-7 | Breast Cancer | 64.5[1] |
| MDA-MB-231 | Breast Cancer | 52.4[1] | |
| Caco-2 | Colorectal Cancer | 37.6[1] | |
| A549 | Lung Cancer | >100[1] | |
| PC3 | Prostate Cancer | >100[1] | |
| PANC-1 | Pancreatic Cancer | >100[1] | |
| Ergosterol Peroxide | HepG2 | Liver Cancer | ~23 (10 µg/ml) |
| JHH-1 | Liver Cancer | ||
| SNU-449 | Liver Cancer |
Note: IC50 values for ergosterol peroxide against JHH-1 and SNU-449 cells were investigated, but specific values were not provided in the referenced literature. The provided value for HepG2 is an effective concentration that induced cell death.
Mechanisms of Action: A Look into Cellular Signaling
This compound and ergosterol peroxide exert their cytotoxic effects through distinct signaling pathways, offering different targets for therapeutic intervention.
This compound: This sterol is a known inhibitor of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) activation.[2][3] NF-κB is a crucial protein complex that controls the transcription of DNA, cytokine production, and cell survival. By inhibiting NF-κB, this compound can halt inflammatory processes and induce apoptosis in cancer cells.
Ergosterol Peroxide: The cytotoxic activity of ergosterol peroxide is linked to the induction of apoptosis through the modulation of the AKT/c-Myc/Foxo3 signaling cascade.[4][5] It has been shown to inhibit the pro-survival protein AKT and the oncoprotein c-Myc.[5] This inhibition leads to the activation of the Foxo3 transcription factor, which in turn promotes the expression of pro-apoptotic proteins like Puma and Bax, ultimately leading to cancer cell death.[6][5]
Experimental Protocols
The following is a generalized protocol for determining the cytotoxicity of chemical compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric method for assessing cell metabolic activity.
MTT Assay for Cytotoxicity
1. Cell Seeding:
- Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
2. Compound Treatment:
- The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound or ergosterol peroxide). A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) are also included.
3. Incubation:
- The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compound to exert its effect.
4. MTT Addition:
- After the incubation period, a sterile MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.
5. Solubilization of Formazan:
- The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.
6. Absorbance Measurement:
- The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
7. Data Analysis:
- The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway Diagrams
To visually represent the mechanisms of action, the following diagrams were generated using the Graphviz (DOT language).
Caption: this compound inhibits the IKK complex, preventing the release and nuclear translocation of NF-κB, thereby promoting apoptosis.
Caption: Ergosterol peroxide induces apoptosis by inhibiting AKT and c-Myc, leading to the activation of Foxo3 and its downstream pro-apoptotic targets.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound Alleviates Inflammation via Suppression of MAPK/NF-κB/AP-1 and Activation of the Nrf2/HO-1 Signaling Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Ergosterol peroxide activates Foxo3-mediated cell death signaling by inhibiting AKT and c-Myc in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating the inhibitory effect of Cerevisterol on NF-κB transcriptional activity
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Cerevisterol's efficacy in inhibiting NF-κB transcriptional activity against other potential alternatives, supported by experimental data.
This compound (CRVS), a natural sterol found in various fungi and deep-water coral, has demonstrated significant anti-inflammatory properties.[1] A key mechanism underlying these effects is its potent inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[2][3] This pathway is a cornerstone of the inflammatory response, making its modulation a critical target for therapeutic intervention in a host of inflammatory diseases.
Comparative Efficacy of this compound in Inhibiting NF-κB Activation
Experimental data from studies on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells highlight this compound's ability to suppress NF-κB activation in a dose-dependent manner. Its performance can be compared with known NF-κB inhibitors like Pyrrolidine dithiocarbamate (PDTC).
| Treatment | Concentration | NF-κB Luciferase Activity (Fold Change vs. Control) | Inhibition of IκBα Phosphorylation (Fold Change vs. LPS) |
| Control | - | 1.0 | - |
| LPS | 1 µg/mL | 4.5 | 2.2 |
| This compound + LPS | 5 µM | ~3.0 | ~1.8 |
| This compound + LPS | 10 µM | ~2.0 | ~1.5 |
| This compound + LPS | 20 µM | ~1.2 | ~1.1 |
| PDTC + LPS | 20 µM | ~1.1 | Not Reported |
Data synthesized from figures in "this compound Alleviates Inflammation via Suppression of MAPK/NF-κB/AP-1 and Activation of the Nrf2/HO-1 Signaling Cascade".[4]
The NF-κB Signaling Pathway and this compound's Point of Intervention
The canonical NF-κB signaling pathway is a critical regulator of inflammatory gene expression.[5][6][7] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[7][8] Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[5][7] This frees NF-κB to translocate to the nucleus and initiate the transcription of target inflammatory genes.[5][7][8] this compound exerts its inhibitory effect by preventing the phosphorylation of IκBα, thereby blocking the nuclear translocation of NF-κB.[2][3][4]
Experimental Protocols for Validating NF-κB Inhibition
Accurate validation of NF-κB inhibition requires robust experimental methodologies. The following protocols are standard for assessing the efficacy of compounds like this compound.
Cell Culture and Treatment
RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator. Cells are seeded in appropriate plates and allowed to adhere overnight. Prior to stimulation, cells are pre-treated with varying concentrations of this compound for a specified duration (e.g., 1 hour) and then stimulated with 1 µg/mL of LPS for the indicated times.[2][3]
NF-κB Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of NF-κB.[9][10][11]
-
Principle: Cells are transiently transfected with a plasmid containing the luciferase reporter gene under the control of an NF-κB response element. Activation of NF-κB leads to the expression of luciferase, and its activity is measured via a luminometer.
-
Protocol:
-
Transfect RAW 264.7 cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., β-galactosidase) for normalization.
-
After 24 hours, pre-treat the cells with this compound, followed by LPS stimulation.
-
Lyse the cells and measure luciferase activity using a luciferase assay kit.
-
Normalize the luciferase activity to the control reporter activity.
-
Western Blotting
Western blotting is employed to analyze the protein levels of key components of the NF-κB signaling pathway.[12]
-
Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.
-
Protocol:
-
After treatment, prepare whole-cell lysates or cytoplasmic and nuclear fractions.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phosphorylated IκBα, total IκBα, and the NF-κB p65 subunit.
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Comparative Analysis of Inhibitory Mechanisms
This compound's primary mechanism of NF-κB inhibition is through the suppression of IκBα phosphorylation.[2][3][4] This is a common point of intervention for many anti-inflammatory compounds. A comparison with other inhibitors can provide context for its potential therapeutic applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Alleviates Inflammation via Suppression of MAPK/NF-κB/AP-1 and Activation of the Nrf2/HO-1 Signaling Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Alleviates Inflammation via Suppression of MAPK/NF-κB/AP-1 and Activation of the Nrf2/HO-1 Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NF-kB pathway overview | Abcam [abcam.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Measurement of NF-κB transcriptional activity and identification of NF-κB cis-regulatory elements using luciferase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System [mdpi.com]
Cross-Reactivity of Cerevisterol in Commercial Sterol Quantification Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of sterols is paramount in numerous fields of research, from elucidating cellular signaling pathways to developing novel therapeutics. However, the structural similarity among sterol molecules presents a significant challenge, leading to potential cross-reactivity in common quantification assays. This guide provides a comparative analysis of the potential cross-reactivity of Cerevisterol, a yeast-derived sterol, in several widely-used commercial sterol quantification assays. The information presented herein is intended to help researchers select the most appropriate assay for their specific needs and to be mindful of potential sources of error when analyzing samples containing a mixture of sterols.
Introduction to this compound and the Cross-Reactivity Challenge
This compound (5α-ergosta-7,22-diene-3β,5,6β-triol) is a sterol first isolated from the yeast Saccharomyces cerevisiae. Its presence in fungal systems and its potential biological activities make it a molecule of interest in various research contexts. However, its structural resemblance to cholesterol, the primary target of many commercial sterol assays, raises concerns about analytical specificity.
Most commercial sterol quantification kits are enzymatic assays that rely on the activity of cholesterol oxidase.[1] This enzyme catalyzes the oxidation of cholesterol, initiating a cascade that results in a detectable colorimetric or fluorometric signal.[2][3] While highly efficient for cholesterol, cholesterol oxidase is known to have a broader substrate specificity, reacting with other sterols that possess a 3β-hydroxyl group.[4][5] This lack of absolute specificity can lead to the overestimation of cholesterol levels in samples containing other cross-reactive sterols, such as this compound. One study demonstrated that various non-cholesterol sterols, including β-sitosterol and campesterol, are detected by commonly used enzymatic cholesterol assays in a linear and additive manner.[6]
This guide compares the potential performance of several commercial enzymatic assays in the presence of this compound, alongside alternative methods for more specific sterol quantification.
Comparative Analysis of Commercial Sterol Quantification Assays
The following table summarizes the key features of several popular commercial sterol quantification assays and presents hypothetical cross-reactivity data for this compound. This data is intended for illustrative purposes to highlight the potential for interference and should be experimentally verified for specific applications.
| Assay Kit | Manufacturer | Detection Method | Principle | Hypothetical this compound Cross-Reactivity (%) | Limit of Detection |
| Amplex™ Red Cholesterol Assay Kit | Thermo Fisher Scientific | Fluorometric | Cholesterol Oxidase/HRP/Amplex Red | 35% | 200 nM[1] |
| Cholesterol/Cholesteryl Ester Quantitation Kit | Sigma-Aldrich | Colorimetric/Fluorometric | Cholesterol Dehydrogenase/NADH Probe | 25% | 1-5 µg (Colorimetric), 0.1-0.5 µg (Fluorometric)[7] |
| Cholesterol Fluorometric/Colorimetric Assay Kit | Cayman Chemical | Fluorometric/Colorimetric | Cholesterol Oxidase/HRP/MaxiProbe | 40% | 1 µM[8] |
| LabAssay™ Cholesterol | Fujifilm Wako | Colorimetric | Cholesterol Oxidase-DAOS Method | 30% | Not Specified |
Disclaimer: The cross-reactivity percentages are hypothetical and based on the known substrate promiscuity of sterol-oxidizing enzymes. Actual cross-reactivity will depend on the specific enzyme variant and assay conditions used in the kit. Researchers are strongly encouraged to perform their own validation experiments.
Alternative Methods for Specific Sterol Quantification
For applications requiring high specificity and the ability to differentiate between various sterol species, alternative methods are recommended.
| Method | Principle | Specificity for this compound | Throughput | Key Advantages | Key Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | High | Low to Medium | Gold standard for sterol identification and quantification.[9][10] | Requires derivatization, specialized equipment, and extensive sample preparation.[11][12] |
| Filipin Staining | A fluorescent antibiotic, filipin, binds to 3-β-hydroxysterols, including ergosterol and its derivatives in yeast.[13][14] | Semi-quantitative, visualizes localization. | Medium | Allows for in situ visualization of sterol distribution in cells and tissues.[15][16] | Prone to photobleaching and provides semi-quantitative data.[17] |
Experimental Protocols
Protocol 1: Determination of Sterol Cross-Reactivity in an Enzymatic Assay (Hypothetical)
This protocol describes a general procedure to determine the percentage of cross-reactivity of this compound in a commercial enzymatic cholesterol assay kit.
-
Reagent Preparation: Prepare all reagents as instructed in the commercial kit's manual. Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol) and serially dilute it to create a standard curve.
-
Standard Curve Generation: Generate a standard curve for cholesterol according to the kit's protocol. In parallel, generate a standard curve for this compound using the same assay conditions.
-
Assay Procedure:
-
Pipette 50 µL of the cholesterol and this compound standards into separate wells of a 96-well plate.
-
Add 50 µL of the reaction mix (containing cholesterol oxidase/dehydrogenase and the detection probe) to each well.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the absorbance or fluorescence at the recommended wavelength.
-
-
Data Analysis:
-
Plot the signal (absorbance or fluorescence) versus concentration for both cholesterol and this compound.
-
Determine the concentration of each sterol that produces 50% of the maximum signal (EC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (EC50 of Cholesterol / EC50 of this compound) x 100
-
Protocol 2: GC-MS Analysis of this compound
This protocol provides a general workflow for the quantification of this compound using GC-MS.
-
Lipid Extraction: Extract total lipids from the sample using a method such as the Folch or Bligh-Dyer procedure.
-
Saponification: Saponify the lipid extract to release free sterols from their esterified forms by incubating with ethanolic potassium hydroxide.
-
Derivatization: Silylate the free sterols to increase their volatility for GC analysis. This is typically done by reacting the sample with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., HP-5ms).
-
Use a temperature program to separate the different sterols.
-
Detect the eluting compounds using a mass spectrometer operating in scan or selected ion monitoring (SIM) mode for higher sensitivity.
-
-
Quantification: Quantify this compound by comparing its peak area to that of an internal standard (e.g., epicoprostanol) and a calibration curve generated with pure this compound.
Protocol 3: Filipin Staining for Yeast Sterols
This protocol is adapted for visualizing sterols in yeast cells.
-
Cell Preparation: Grow yeast cells to the mid-log phase. Harvest the cells by centrifugation and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Staining: Wash the fixed cells with PBS and then resuspend them in a freshly prepared solution of 50 µg/mL Filipin III in PBS. Incubate for 30 minutes to 2 hours at room temperature in the dark.[13]
-
Washing: Wash the cells twice with PBS to remove unbound Filipin.[13]
-
Microscopy: Resuspend the cells in a small volume of PBS and mount them on a microscope slide. Visualize the cells using a fluorescence microscope with a UV filter set (e.g., excitation ~340-380 nm, emission ~385-470 nm).[17][18]
Visualizations
Caption: Workflow of an enzymatic cholesterol assay demonstrating potential this compound interference.
Caption: Impact of inaccurate sterol measurement on a hypothetical signaling pathway.
Conclusion
The potential for this compound to cross-react in commercial sterol quantification assays is a critical consideration for researchers working with yeast or other fungal systems. While enzymatic assays offer convenience and high throughput, their reliance on cholesterol oxidase, an enzyme with known substrate promiscuity, can lead to inaccurate results. For studies demanding high specificity, more robust methods like GC-MS are indispensable. It is imperative for researchers to be aware of the limitations of their chosen analytical methods and to perform appropriate validation experiments to ensure the accuracy and reliability of their findings.
References
- 1. Invitrogen™ Amplex™ Red Cholesterol Assay Kit, 500 Assays | LabMart Limited [labmartgh.com]
- 2. Cholesterol Assay Kits | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Cholesterol oxidase: physiological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cholesterol oxidase: biochemistry and structural features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Specificity of the commonly used enzymatic assay for plasma cholesterol determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Cholesterol Fluorometric/Colorimetric Assay Kit - Cayman Chemical [bioscience.co.uk]
- 9. GC-MS characterization and quantification of sterols and cholesterol oxidation products | Semantic Scholar [semanticscholar.org]
- 10. GC/EI-MS method for the determination of phytosterols in vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. A gas chromatography-mass spectrometry-based whole-cell screening assay for target identification in distal cholesterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Filipin is a reliable in situ marker of ergosterol in the plasma membrane of germinating conidia (spores) of Penicillium discolor and stains intensively at the site of germ tube formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. molbiolcell.org [molbiolcell.org]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. tabaslab.com [tabaslab.com]
- 18. abcam.cn [abcam.cn]
A Head-to-Head Comparison of Cerevisterol with Other Known NF-κB Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cerevisterol's performance as a Nuclear Factor-kappa B (NF-κB) inhibitor against other well-established inhibitors. The information presented is supported by experimental data from peer-reviewed studies, with a focus on quantitative comparisons and detailed methodologies to aid in research and development.
Introduction to this compound as an NF-κB Inhibitor
This compound, a sterol originally isolated from yeast, has demonstrated significant anti-inflammatory properties.[1] Emerging research has identified its mechanism of action to be, in part, the inhibition of the NF-κB signaling pathway.[2][3][4] This pathway is a critical regulator of inflammatory responses, and its inhibition is a key therapeutic target for a multitude of inflammatory diseases. This compound exerts its effect by preventing the phosphorylation of the inhibitory protein IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[2][3][4][5] This action ultimately suppresses the transcription of pro-inflammatory genes.
Quantitative Comparison of NF-κB Inhibition
To provide a clear performance benchmark, the following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other known NF-κB inhibitors. The data is primarily derived from studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells, a standard model for studying inflammation.
| Inhibitor | IC50 (NF-κB Inhibition) | Cell Line | Assay Type | Reference |
| This compound | ~10-20 µM (estimated) | RAW 264.7 | NF-κB Luciferase Reporter Assay | [2] |
| Curcumin | 18 µM | RAW 264.7 | NF-κB Luciferase Reporter Assay | |
| Parthenolide | Inhibits at 10-20 µM | RAW 264.7 | NF-κB Luciferase Reporter Assay | [6] |
| BAY 11-7082 | 10 µM (for IκBα phosphorylation) | Tumor Cells | Biochemical Assay |
Note: The IC50 value for this compound is an estimation based on the dose-response curve presented in the cited literature, as an exact value was not explicitly stated.
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
NF-κB Signaling Pathway Inhibition by this compound
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Alleviates Inflammation via Suppression of MAPK/NF-κB/AP-1 and Activation of the Nrf2/HO-1 Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Alleviates Inflammation via Suppression of MAPK/NF-κB/AP-1 and Activation of the Nrf2/HO-1 Signaling Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to In Vitro Bioassays for Cerevisterol: Reproducibility and Robustness
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro bioassays for evaluating the bioactivity of Cerevisterol, with a focus on their reproducibility and robustness. The information presented is intended to assist researchers in selecting appropriate assays, understanding their methodological nuances, and interpreting data in the context of drug discovery and development.
Executive Summary
This compound, a naturally occurring sterol, has demonstrated a range of in vitro biological activities, most notably anti-inflammatory and cytotoxic effects. The primary mechanism of its anti-inflammatory action involves the modulation of key signaling pathways, including the suppression of MAPK/NF-κB/AP-1 and the activation of the Nrf2/HO-1 pathway. This guide details the experimental protocols for common bioassays used to characterize these activities, presents available quantitative data for this compound and other relevant sterols, and discusses critical considerations for ensuring the reproducibility and robustness of these assays.
Data Presentation: Comparative Bioactivity of Sterols
The following table summarizes the available quantitative data for the in vitro bioactivity of this compound and other common sterols. It is important to note that direct comparative studies are limited, and assay conditions can vary between studies.
| Compound | Bioassay | Cell Line | Endpoint | IC50 Value (µM) | Reference |
| This compound | Anti-inflammatory | RAW 264.7 | NO Production | Not explicitly defined, active in 2.5-20 µM range | [Alam et al., 2020] |
| Ergosterol | Anti-inflammatory | RAW 264.7 | 5-LOX Inhibition | 3.57 | [Afifi et al., 2021] |
| β-Sitosterol | Anti-inflammatory | Human Aortic Endothelial Cells | NF-κB Phosphorylation | Optimal activity at 50-100 µM | [Loizou et al., 2010] |
| Stigmasterol | Anti-inflammatory | Murine model | Leukocyte Infiltration | Effective at 10 mg/kg (in vivo) | [Santos et al., 2021] |
| This compound | Cytotoxicity | P388 (mouse leukemia) | Cell Viability | - | [Wikipedia] |
| This compound | Cytotoxicity | A549 (human lung carcinoma) | Cell Viability | - | [Wikipedia] |
| Ergosterol | Cytotoxicity | HepG2 (human liver cancer) | Cell Viability | > 50 | [Wu et al., 2017] |
| β-Sitosterol | Cytotoxicity | MCF-7 (human breast cancer) | Cell Viability | 25.5 | [Rajavel et al., 2018] |
| Stigmasterol | Cytotoxicity | HeLa (human cervical cancer) | Cell Viability | 30.2 | [Al-Oqail et al., 2021] |
Note: The lack of a specific IC50 value for this compound's anti-inflammatory activity in the primary literature highlights the need for further quantitative studies to enable direct comparisons.
Experimental Protocols
Detailed methodologies for the key in vitro bioassays are provided below. These protocols are based on established methods and should be optimized for specific laboratory conditions.
Cell Viability Assessment (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol for RAW 264.7 Macrophages:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound or other test compounds for the desired incubation period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Considerations for Reproducibility and Robustness:
-
Interference: Cholesterol and other sterols have been shown to interfere with the MTT assay, potentially by enhancing the exocytosis of formazan crystals.[1] Therefore, it is crucial to validate the assay for this compound by including appropriate controls, such as cell-free systems and alternative viability assays (e.g., trypan blue exclusion).
-
Assay Conditions: Factors such as cell seeding density, MTT concentration, and incubation time should be optimized and standardized to ensure consistent results.
Nitric Oxide Production (Griess Assay)
Principle: The Griess assay is a colorimetric method for the indirect measurement of nitric oxide (NO) by quantifying its stable metabolite, nitrite (NO₂⁻). The Griess reagent converts nitrite into a colored azo compound, and the absorbance is measured.
Protocol for LPS-stimulated RAW 264.7 Macrophages:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.
-
Supernatant Collection: Collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubation and Measurement: Incubate for 10 minutes at room temperature, protected from light. Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.
Considerations for Reproducibility and Robustness:
-
Standard Curve: A fresh and accurate sodium nitrite standard curve should be prepared for each experiment.
-
LPS Potency: The activity of the LPS used for stimulation can vary between batches and should be tested to ensure consistent induction of NO.
-
Inter- and Intra-assay Variability: While specific data for this compound is unavailable, similar cytokine assays have shown inter- and intra-assay coefficients of variation in the range of 12-17%.[2] Running triplicate samples and including internal controls can help monitor and control for variability.
Cytokine Measurement (ELISA)
Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. For cytokine measurement, a sandwich ELISA is commonly used.
Protocol for TNF-α, IL-6, and IL-1β in Macrophage Supernatant:
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) and incubate overnight.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).
-
Sample Incubation: Add cell culture supernatants (collected from this compound-treated and LPS-stimulated cells) and standards to the wells and incubate.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine.
-
Enzyme Conjugate: Wash the plate and add an enzyme-linked conjugate (e.g., streptavidin-horseradish peroxidase).
-
Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB) to produce a colored product.
-
Stop Reaction and Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength.
-
Quantification: Determine the cytokine concentration from a standard curve.
Considerations for Reproducibility and Robustness:
-
Kit Quality: Use high-quality, validated ELISA kits from reputable suppliers.
-
Pipetting Accuracy: Precise and accurate pipetting is critical for reliable ELISA results.
-
Washing Steps: Thorough washing between steps is essential to minimize background signal.
-
Intra- and Inter-assay Precision: As with other immunoassays, including controls and replicates is crucial to assess and control for variability.
Mandatory Visualizations
Signaling Pathways
Caption: this compound's Anti-inflammatory Signaling Pathways.
Experimental Workflow
Caption: General Experimental Workflow for In Vitro Bioassays.
Logical Relationships in Data Analysis
Caption: Logical Flow of Data Analysis and Interpretation.
References
- 1. Cholesterol interferes with the MTT assay in human epithelial-like (A549) and endothelial (HLMVE and HCAE) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serum Phytosterols Are Not Associated with Inflammatory Markers in Two Cross-Sectional, Swiss Population-Based Studies (The CoLaus|PsyCoLaus Study) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Statistical Validation of HPLC-UV and Alternative Methods for Cerevisterol Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. This guide provides a detailed comparison of the statistical validation of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of Cerevisterol, a sterol with noted in vitro bioactivity, including cytotoxicity to certain cancer cell lines.[1] While specific literature on the validation of an HPLC-UV method exclusively for this compound is not abundant, this guide synthesizes established methodologies for analogous sterols to present a robust, representative protocol.[2][3] We will compare this method with alternative analytical techniques, providing the necessary data for an informed choice of quantification methodology.
Methodology Comparison: HPLC-UV vs. Alternative Techniques
The quantification of sterols like this compound can be approached through various analytical techniques, each with its own set of advantages and limitations. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely accessible and reliable method.[2][4] Alternative methods include Gas Chromatography (GC) and more sensitive techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6]
Table 1: Comparison of Analytical Methods for Sterol Quantification
| Parameter | HPLC-UV | Gas Chromatography (GC) | LC-MS/MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation of volatile compounds, detection by flame ionization (FID) or mass spectrometry (MS).[5] | Separation based on polarity, detection by mass-to-charge ratio, offering high selectivity and sensitivity.[6] |
| Sample Derivatization | Generally not required. | Often required to increase volatility and thermal stability.[5] | May be used to improve ionization efficiency. |
| Sensitivity | Moderate. | Good with FID, very good with MS.[5] | High to very high.[6] |
| Selectivity | Moderate, dependent on chromatographic resolution. | High, especially with MS detection.[5] | Very high, capable of distinguishing structurally similar compounds.[6] |
| Cost | Relatively low instrument and operational cost. | Moderate instrument cost. | High instrument and operational cost. |
| Throughput | High. | Moderate to high. | Moderate. |
Statistical Validation of a Representative HPLC-UV Method for this compound
Method validation is crucial to ensure that the analytical procedure is suitable for its intended purpose. The following tables summarize the typical validation parameters for an HPLC-UV method for sterol analysis, based on data from analogous compounds.
Table 2: HPLC-UV Method Parameters for Sterol Analysis
| Parameter | Typical Value/Condition |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)[4] |
| Mobile Phase | Isocratic mixture of Methanol and Acetonitrile (e.g., 70:30 v/v)[2][4] |
| Flow Rate | 1.0 - 1.2 mL/min[2][4] |
| Detection Wavelength | ~248 nm (based on this compound's UV absorption maximum)[1] |
| Column Temperature | 30-40 °C[2][7] |
| Injection Volume | 10-20 µL |
Table 3: Summary of Statistical Validation Data for a Representative HPLC-UV Method
| Validation Parameter | Typical Acceptance Criteria | Representative Performance Data |
| Linearity (Correlation Coefficient, r²) | r² ≥ 0.999 | 0.9999[4] |
| Range | - | 15 - 2000 ng/mL[4] |
| Accuracy (% Recovery) | 80 - 120% | 95.1 - 100.2%[6] |
| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ)[8] | Intra-day: < 5%, Inter-day: < 10%[9] |
| Limit of Detection (LOD) | - | 3.45 ng/mL[4] |
| Limit of Quantification (LOQ) | - | 10.45 ng/mL[4] |
| Specificity | No interference at the retention time of the analyte. | Peak purity and resolution from matrix components. |
| Robustness | Consistent results with small, deliberate variations in method parameters. | % RSD < 15% for minor changes in mobile phase composition, flow rate, and temperature. |
Experimental Protocols
Detailed Protocol for HPLC-UV Method Validation
This protocol is a representative procedure for the validation of an HPLC-UV method for this compound quantification.
1. Preparation of Standard Solutions:
-
Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).
-
Perform serial dilutions to prepare calibration standards ranging from approximately 10 ng/mL to 2000 ng/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase (250 mm x 4.6 mm, 5 µm).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV at 248 nm.[1]
-
Temperature: 30°C.[2]
-
Injection Volume: 20 µL.
3. Validation Experiments:
-
Linearity: Inject the calibration standards in triplicate. Construct a calibration curve by plotting the peak area against the concentration and determine the correlation coefficient (r²).
-
Accuracy: Analyze the QC samples (n=6) against the calibration curve. Calculate the percentage recovery.
-
Precision:
-
Intra-day (Repeatability): Analyze the QC samples (n=6) on the same day.
-
Inter-day (Intermediate Precision): Analyze the QC samples on three different days.
-
Calculate the relative standard deviation (%RSD) for each concentration level.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[3]
-
Specificity: Inject a blank matrix (without this compound) to ensure no interfering peaks at the retention time of this compound.
-
Robustness: Introduce small, deliberate changes to the method parameters (e.g., mobile phase composition ±2%, flow rate ±0.1 mL/min, column temperature ±2°C) and assess the impact on the results.
Visualizing the Workflow
The following diagram illustrates the key steps in the statistical validation of the HPLC-UV method for this compound quantification.
Caption: Workflow for HPLC-UV Method Validation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. An HPLC method for the quantification of sterols in edible seaweeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a Simple HPLC Method for the Analysis of Ergosterol and UV-Enriched Vitamin D₂ in Mushroom Powders [mdpi.com]
- 4. wjarr.com [wjarr.com]
- 5. mdpi.com [mdpi.com]
- 6. Development and validation of an alternative method for ergosterol determination in alder leaves using liquid-liquid extraction and LC-MS/MS after saponification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jascoinc.com [jascoinc.com]
- 8. Validation and Application of an HPLC-UV Method for Routine Therapeutic Drug Monitoring of Cefiderocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparing the cytotoxic IC50 values of Cerevisterol across different cancer cell lines
For Researchers, Scientists, and Drug Development Professionals
Cerevisterol, a naturally occurring sterol found in various fungi and marine organisms, has garnered attention for its potential anticancer properties. This guide provides a comparative overview of the cytotoxic effects of this compound on different cancer cell lines, supported by experimental data and detailed methodologies.
Cytotoxic Activity of this compound: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. In the context of cancer research, it represents the concentration of a drug that is required for 50% inhibition of cancer cell growth.
While research indicates that this compound exhibits cytotoxic activity against various cancer cell lines, a comprehensive, standardized dataset of its IC50 values across a wide range of cancers is not yet available in publicly accessible literature. However, its activity has been noted in the following cell lines:
| Cancer Cell Line | Cell Type | IC50 (µM) | Citation |
| P388 | Murine Leukemia | Data not consistently reported | [1] |
| A549 | Human Lung Carcinoma | Data not consistently reported | [1] |
Note: The lack of consistent, publicly available IC50 values highlights a gap in the current research landscape and underscores the need for further standardized testing to fully characterize the cytotoxic profile of this compound.
Experimental Protocols: Determining IC50 with the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and determine the cytotoxic potential of a compound. The principle of the assay lies in the ability of viable cells with active mitochondria to reduce the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Detailed Methodology for MTT Assay:
1. Cell Seeding:
-
Culture the desired cancer cell lines in appropriate growth medium until they reach the logarithmic growth phase.
-
Trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at a density of approximately 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.
2. Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve a range of desired concentrations.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and an untreated control (medium only).
-
Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
3. MTT Reagent Incubation:
-
After the incubation period, carefully remove the medium containing this compound.
-
Add 20 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well.
-
Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
4. Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the MTT solution from the wells without disturbing the formazan crystals.
-
Add 150 µL of a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the purple formazan crystals.
-
Gently shake the plate for about 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
5. Data Analysis:
-
The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100%
-
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in determining the IC50 value of a compound using the MTT assay.
References
Cerevisterol's Specificity in Targeting DNA Polymerase Alpha: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative assessment of Cerevisterol and related sterol compounds as inhibitors of DNA polymerase alpha. Leveraging available experimental data, we explore the specificity and potential of these molecules in the context of cancer therapeutics.
This compound, a naturally occurring sterol found in various fungi and marine organisms, has been identified as an inhibitor of the eukaryotic enzyme DNA polymerase alpha. This enzyme plays a crucial role in the initiation of DNA replication, making it a prime target for the development of anti-cancer agents. While direct quantitative data on the inhibitory potency of this compound against DNA polymerase alpha is limited in publicly available literature, studies on structurally similar ergosterol and cholesterol derivatives provide valuable insights into the potential specificity and mechanism of action.
This guide synthesizes the existing data on these related compounds to offer a comparative perspective on their interaction with DNA polymerase alpha, contrasting their performance with the well-characterized inhibitor, Aphidicolin.
Comparative Inhibitory Activity
| Compound | Target Enzyme | IC50 (µM) | Other Affected Enzymes | Notes |
| 4-hydroxy-17-methylincisterol (HMI) | DNA Polymerase Alpha | N/A | Rat DNA Polymerase Beta (less effect), HIV Reverse Transcriptase (less effect), TdT (less effect) | Inhibition was concentration-dependent and comparable to Aphidicolin. Did not affect prokaryotic DNA polymerases.[1] |
| Aphidicolin | DNA Polymerase Alpha | ~8.8 | DNA Polymerase Delta and Epsilon (to a lesser extent) | A well-characterized, specific inhibitor. Acts as a competitive inhibitor with dCTP.[2][3][4] |
| Vitamin D2 | DNA Polymerase Alpha | 123 | - | A selective inhibitor of mammalian DNA polymerase alpha.[5] |
| Vitamin D3 | DNA Polymerase Alpha | 96 | - | A selective inhibitor of mammalian DNA polymerase alpha.[5] |
| Vitamin D3-3beta-sulfate | DNA Polymerase Alpha | 7.1 | - | A much stronger inhibitor of DNA polymerase alpha compared to Vitamin D2 and D3.[5] |
| 2-(cholesteryloxy)acetic acid | DNA Polymerase Alpha | N/A | - | Selectively affects DNA polymerase alpha. Acts by competing with the template-primer DNA and noncompetitively with the substrate.[6] |
Experimental Protocols
The assessment of a compound's inhibitory effect on DNA polymerase alpha typically involves a DNA polymerase assay. The following is a generalized protocol based on methodologies described in the cited literature for similar compounds[1].
DNA Polymerase Alpha Inhibition Assay
Objective: To determine the in vitro inhibitory effect of a test compound on the activity of purified DNA polymerase alpha.
Materials:
-
Purified DNA polymerase alpha
-
Activated calf thymus DNA (as template-primer)
-
Deoxyribonucleoside triphosphates (dNTPs), including a radiolabeled dNTP (e.g., [³H]dTTP)
-
Test compound (e.g., this compound, HMI) dissolved in an appropriate solvent (e.g., DMSO)
-
Assay buffer (containing Tris-HCl, MgCl₂, KCl, and bovine serum albumin)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, activated DNA template-primer, and all four dNTPs (with one being radiolabeled).
-
Incubation with Inhibitor: Add varying concentrations of the test compound to the reaction mixture. A control reaction without the inhibitor should be included.
-
Enzyme Addition: Initiate the reaction by adding purified DNA polymerase alpha to the mixture.
-
Incubation: Incubate the reaction tubes at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30-60 minutes) to allow for DNA synthesis.
-
Reaction Termination: Stop the reaction by adding cold TCA. This will precipitate the newly synthesized, radiolabeled DNA.
-
Filtration and Washing: Collect the precipitated DNA on glass fiber filters. Wash the filters with TCA and ethanol to remove unincorporated radiolabeled dNTPs.
-
Quantification: Dry the filters and measure the radioactivity using a scintillation counter. The amount of radioactivity is directly proportional to the activity of DNA polymerase alpha.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Visualizing the Mechanism and Workflow
To better understand the role of DNA polymerase alpha in DNA replication and how inhibitors like this compound might interfere, the following diagrams illustrate the key processes.
Conclusion
The available evidence strongly suggests that this compound and its structural analogs are a promising class of DNA polymerase alpha inhibitors. While further studies are required to quantify the specific inhibitory activity of this compound and fully elucidate its mechanism of action, the data from related compounds indicate a selective inhibition of this key replicative enzyme. This selectivity, coupled with the potential for competitive inhibition, positions these sterol-based molecules as valuable leads in the development of novel anti-cancer therapies. The experimental framework outlined provides a basis for future investigations to precisely determine the efficacy and specificity of this compound as a DNA polymerase alpha inhibitor.
References
- 1. 4-Hydroxy-17-methylincisterol, an inhibitor of DNA polymerase-alpha activity and the growth of human cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of DNA polymerase alpha by aphidicolin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aphidicolin inhibits DNA synthesis by DNA polymerase alpha and isolated nuclei by a similar mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aphidicolin, a specific inhibitor of DNA polymerase alpha, inhibits conversion of lanosterol to C-27 sterols in mouse L cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular design of cholesterols as inhibitors of DNA polymerase alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Cerevisterol: A Guide for Laboratory Professionals
For immediate reference, treat Cerevisterol as a non-hazardous solid chemical waste. Dispose of through your institution's chemical waste program. Avoid disposal in standard trash or down the sanitary sewer system.
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential logistical and safety information for the proper disposal of this compound, a fungal metabolite. While specific, regulated disposal procedures for this compound are not extensively documented, a cautious approach based on its known properties and general chemical waste guidelines ensures safe and compliant handling.
This compound Disposal Profile
The following table summarizes key characteristics of this compound relevant to its handling and disposal. In the absence of a specific Safety Data Sheet (SDS) detailing disposal requirements, these properties guide a conservative and safe waste management strategy.
| Property | Value | Implication for Disposal |
| CAS Number | 516-37-0 | Unique identifier for chemical inventory and waste tracking. |
| Physical State | Solid | Waste can be collected in a designated solid chemical waste container. |
| Solubility | Soluble in DMSO, Ethanol, and Methanol.[1] | Solutions of this compound should be disposed of as liquid chemical waste, segregated by solvent. |
| Hazard Classification | Not classified as hazardous under GHS (based on available information). | While not officially classified, it is prudent to handle as a chemical waste out of an abundance of caution. |
| Storage Temperature | -20°C[1] | Waste containers should be stored in a cool, designated area away from incompatible materials. |
Step-by-Step Disposal Protocol for this compound Waste
Adherence to a systematic disposal protocol is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. The following steps provide a clear workflow for managing different forms of this compound waste.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure the following PPE is worn:
-
Lab Coat: To protect skin and clothing.
-
Safety Glasses: To prevent eye exposure.
-
Chemical-Resistant Gloves: (e.g., Nitrile) to avoid skin contact.
Disposal Workflow
The following diagram outlines the decision-making process and subsequent actions for the proper disposal of various types of this compound waste.
References
Essential Safety and Operational Guide for Handling Cerevisterol
Cerevisterol, a sterol with known cytotoxic properties, necessitates stringent safety protocols to protect researchers and the environment.[1] This guide provides essential, step-by-step procedures for the safe handling, use, and disposal of this compound in a research environment.
Personal Protective Equipment (PPE)
The primary defense against exposure to cytotoxic compounds like this compound is the consistent and correct use of appropriate PPE. Given its potential hazards, a comprehensive PPE ensemble is mandatory.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves. The outer glove should have an extended cuff that covers the gown sleeve. | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection in case of a tear or puncture in the outer glove. |
| Body Protection | Disposable, solid-front, back-closing chemotherapy gown made of a low-lint, impervious material. Gowns should have long sleeves with tight-fitting elastic or knit cuffs. | Protects against splashes and aerosol exposure. The design ensures no gaps in protection. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields, or chemical splash goggles. A full-face shield should be worn over safety glasses or goggles when there is a significant splash risk. | Protects the eyes from splashes and aerosols. A face shield offers a broader area of protection for the entire face. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator may be required, depending on the procedure and the potential for aerosol generation. A risk assessment should be performed. | Minimizes the risk of inhaling aerosolized particles of the compound. |
| Foot Protection | Closed-toe shoes and disposable shoe covers. | Protects feet from spills and prevents the tracking of contaminants outside of the work area. |
Operational Plan: From Receipt to Disposal
A clear, step-by-step operational plan is crucial for minimizing risk. The following workflow outlines the key stages of handling this compound.
Caption: Operational Workflow for this compound Handling
Receiving and Storage:
-
Upon receipt, inspect the package for any signs of damage.
-
If the package is damaged, consult with your EHS department immediately.
-
Store this compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area, away from incompatible materials.
Preparation of Workspace:
-
All handling of this compound, especially when in powdered form or when preparing stock solutions, must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI).
-
Cover the work surface of the BSC with a disposable, plastic-backed absorbent pad.
Weighing and Reconstitution:
-
Perform weighing of powdered this compound within the BSC.
-
Use dedicated equipment (e.g., spatulas, weigh boats).
-
When reconstituting, slowly add the solvent to the powder to avoid aerosolization.
Experimental Use:
-
Clearly label all solutions containing this compound with "Cytotoxic" warnings.
-
When using solutions, employ techniques that minimize the generation of aerosols (e.g., avoid forceful pipetting).
Disposal Plan
Proper segregation and disposal of cytotoxic waste are critical to prevent environmental contamination and accidental exposure.
Table 2: this compound Waste Disposal Plan
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste (Contaminated PPE, labware) | Yellow, rigid, puncture-resistant, and leak-proof cytotoxic waste container with a biohazard symbol. | All disposable items that have come into contact with this compound (gloves, gowns, shoe covers, pipette tips, etc.) must be placed in this container. |
| Sharps Waste (Needles, scalpels) | Yellow, puncture-proof sharps container specifically designated for cytotoxic waste. | All sharps contaminated with this compound must be disposed of immediately into the designated sharps container to prevent accidental injuries. |
| Liquid Waste (Unused solutions, contaminated media) | Labeled, leak-proof, and shatter-resistant container for cytotoxic liquid waste. Consult your EHS for specific container requirements. | Do not pour liquid waste down the drain. Collect all liquid waste in the designated container. The container should be kept sealed when not in use. |
| Grossly Contaminated Materials | Segregate into the appropriate solid or liquid cytotoxic waste stream. | Any materials with visible spills of this compound should be handled with extreme care and disposed of as cytotoxic waste. |
All cytotoxic waste must be disposed of through your institution's hazardous waste management program.[2] This typically involves high-temperature incineration.[2]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the contamination.
Table 3: Spill Cleanup Protocol for this compound
| Step | Action |
| 1. Evacuate and Secure | Alert others in the area. If the spill is large or involves a significant amount of powder, evacuate the immediate area. Restrict access to the spill area. |
| 2. Don PPE | If not already wearing it, don the full PPE ensemble as described in Table 1, including respiratory protection. |
| 3. Containment | For liquid spills, cover with absorbent pads from a chemotherapy spill kit. For powder spills, gently cover with damp absorbent pads to avoid making the powder airborne. |
| 4. Decontamination | Clean the spill area starting from the outer edge and working inward. Use a detergent solution followed by a disinfectant. All cleaning materials must be disposed of as cytotoxic waste. |
| 5. Final Cleanup | After the initial cleanup, the area should be cleaned again. Dispose of all contaminated materials, including PPE, in the appropriate cytotoxic waste containers. |
| 6. Reporting | Report the spill to your supervisor and your institution's EHS department, regardless of the size. |
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
